6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Description
BenchChem offers high-quality 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJKCHGMQRSOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263117 | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-88-7 | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine"
An In-Depth Technical Guide to the Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, a bioisostere of indole also known as 7-azaindole, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to the development of therapeutics targeting a range of diseases, demonstrating activities as potent kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[2][3][4][5] The 6-chloro-7-methyl substituted analog, in particular, serves as a crucial and versatile intermediate. The chloro-substituent provides a reactive handle for diversification through modern cross-coupling methodologies, while the methyl group offers a key structural element for modulating steric and electronic properties.[6] This guide provides a comprehensive overview of a robust and logical synthetic route to 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, designed for researchers and professionals in drug development. We will explore the retrosynthetic logic, delve into the mechanistic causality behind each synthetic step, and provide detailed, actionable experimental protocols.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. The introduction of a nitrogen atom into the indole scaffold significantly alters the molecule's physicochemical properties, such as its hydrogen bonding capacity, solubility, and metabolic stability, often leading to improved bioavailability and pharmacological profiles.[1] This has made the 7-azaindole core a highly sought-after motif in drug discovery.
Derivatives have shown remarkable efficacy as inhibitors of FMS kinase and Colony-Stimulating Factor 1 Receptor (CSF1R), targets implicated in inflammatory diseases and various cancers.[4][7] Furthermore, their role as PARP inhibitors for oncology and as agents targeting tubulin polymerization highlights the scaffold's versatility.[3] The title compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, is a strategic building block. The chlorine at the 6-position is not merely a substituent but a latent functional group, perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the core structure.
Retrosynthetic Analysis
A logical retrosynthetic strategy is paramount for designing an efficient synthesis. For 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the most convergent approach involves the late-stage formation of the pyrrole ring onto a pre-functionalized pyridine core. This is conceptually based on the well-established Bartoli or Leimgruber-Batcho indole syntheses, which are particularly effective for constructing pyrrole rings from nitro-aromatic precursors.
Our disconnection approach begins by breaking the key C-N and C=C bonds of the pyrrole ring. This leads back to a linear precursor, an (E)-2-(dimethylamino)vinyl derivative of a 4-nitropyridine. This key intermediate arises from the condensation of an activated methyl group with an amide acetal. The nitro group is crucial, serving both as an activating group for the adjacent methyl and as a precursor to the pyrrole nitrogen via reduction. This entire sequence can be traced back to a simple, commercially available starting material: 2-chloro-3-methylpyridine.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Pathway and Mechanistic Discussion
The forward synthesis is a robust, three-step sequence starting from 2-chloro-3-methylpyridine. This route is designed for efficiency and scalability, leveraging well-understood transformations in heterocyclic chemistry. A similar strategy has been successfully employed for related bromo-substituted analogs.[8]
Caption: Forward synthesis workflow for the target compound.
Step 1 & 2: Activation via N-Oxidation and Subsequent Nitration
-
Causality: The direct electrophilic nitration of a pyridine ring is often difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophilic attack. The initial oxidation of the pyridine nitrogen to an N-oxide is a critical activating step. The N-oxide functionality acts as an electron-donating group, rendering the C4 position susceptible to electrophilic substitution. The reaction with a mixture of fuming nitric acid and sulfuric acid then proceeds regioselectively to install the nitro group at the desired C4 position, yielding 2-chloro-3-methyl-4-nitropyridine 1-oxide.[8]
Step 3: Enamine Formation
-
Causality: The nitro group at C4 significantly increases the acidity of the protons on the adjacent C3-methyl group. This activation allows the methyl group to react with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a one-carbon electrophile and a dimethylamino group. The reaction proceeds via initial deprotonation of the methyl group, followed by attack on the electrophilic carbon of DMF-DMA and subsequent elimination of methanol to form the stable (E)-enamine intermediate. This step effectively builds the C2-C3 fragment of the future pyrrole ring.[8]
Step 4: Reductive Cyclization
-
Causality: This final step is a powerful one-pot transformation that accomplishes two key events. Iron powder in acetic acid is a classic and cost-effective reagent for the reduction of aromatic nitro groups to amines (Bechamp reduction). Concurrently, the acidic medium catalyzes the intramolecular cyclization: the newly formed amino group attacks the β-carbon of the enamine moiety. This is followed by the elimination of the dimethylamine group, which is a good leaving group under these conditions, leading to the formation of the aromatic pyrrole ring. This cascade reaction is highly efficient and drives the synthesis to completion.[8]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Fuming nitric acid and sulfuric acid are highly corrosive.
Protocol 1: Synthesis of 2-Chloro-3-methyl-4-nitropyridine 1-oxide
-
N-Oxidation: Dissolve 2-chloro-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material). Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methylpyridine 1-oxide, which can often be used directly in the next step.
-
Nitration: Add the crude N-oxide slowly and carefully to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Add fuming nitric acid (HNO₃, 1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until pH ~8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of (E)-2-Chloro-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
To a solution of 2-chloro-3-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL per 1 g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the enamine intermediate, which is often used without further purification.
Protocol 3: Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
Suspend the crude enamine intermediate (1.0 eq) in glacial acetic acid (15 mL per 1 g).
-
Add iron powder (<10 micron, 4.0 eq) portion-wise. An exotherm may be observed.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and basify to pH ~8-9 with aqueous Na₂CO₃.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a solid.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. The following table summarizes the expected data based on the structure and published data for similar compounds.[8]
| Analysis | Expected Data |
| Appearance | Off-white to light brown solid |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~8.8-9.1 (br s, 1H, N-H), ~8.1 (s, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): ~145, ~142, ~138, ~128, ~125, ~115, ~102, ~100, ~14 |
| HRMS (ESI) | Calculated for C₈H₈ClN₂ [M+H]⁺, found value should be within ± 5 ppm. |
Conclusion
The synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine presented herein offers a reliable and efficient pathway to a highly valuable building block for drug discovery. By employing a strategy of N-oxidation to activate the pyridine ring, followed by a directed nitration and a subsequent condensation/reductive cyclization cascade, the target molecule can be accessed from simple starting materials. The mechanistic rationale provided for each step underscores the importance of strategic functional group manipulation in modern heterocyclic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this key intermediate and utilize it in the development of novel therapeutics.
References
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.The Royal Society of Chemistry.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- THE SYNTHESIS OF 7-AZAINDOLE DERIV
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.Taylor & Francis Online.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.
- Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggreg
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.PubMed.
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.PMC - NIH.
- Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Deriv
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PMC - PubMed Central.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
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An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules.[1][2] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document outlines both predicted properties and the detailed experimental protocols required for their empirical validation, offering researchers a practical framework for characterization.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a bicyclic aromatic heterocycle that can be considered an isomer of azaindole. This structural class has garnered significant attention in drug development, with derivatives showing potent activity in various therapeutic areas, including oncology.[1] The specific compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No: 1082040-88-7), incorporates a chlorine atom and a methyl group, substitutions that are expected to modulate its electronic properties, lipophilicity, and metabolic stability.
A precise characterization of its physicochemical properties is not merely an academic exercise; it is a critical step in the drug development pipeline. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.
Core Physicochemical Properties: Predicted and Experimental
Due to the novelty of this specific derivative, extensive experimental data is not yet publicly available. Therefore, we present a combination of computationally predicted values and the established methodologies for their experimental determination.
Molecular Structure and Identity
-
IUPAC Name: 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
CAS Number: 1082040-88-7[3]
-
Molecular Formula: C₈H₇ClN₂
-
Molecular Weight: 166.61 g/mol
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using computational models. These values serve as essential starting points for experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 166.61 | Adherence to Lipinski's Rule of Five (<500 Da) suggests potential for good oral bioavailability. |
| XlogP | ~1.9 - 2.2 | Indicates moderate lipophilicity, often correlated with good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 | The pyrrole -NH group. |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the pyrrole nitrogen. |
Note: Predicted values are derived from algorithms based on the structure of the molecule and may differ from experimental results. XlogP and TPSA are commonly used predictors in cheminformatics.
Experimental Determination of Physicochemical Properties
This section details the standard operating procedures for accurately measuring the key physicochemical parameters of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel compound like 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.
Melting Point and Thermal Stability
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and assessing thermal stability.[4]
Causality: DSC is chosen for its high precision and ability to detect phase transitions (like melting) and decomposition events in a single experiment. It provides more information than a simple melting point apparatus, indicating the purity of the crystalline substance through the sharpness of the melting endotherm.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from 25 °C to a temperature beyond the expected melting point (e.g., 300 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. Any exothermic events following the melt may indicate decomposition.
Aqueous Solubility
Methodology: A pH-dependent solubility profile is crucial for a compound with ionizable groups. A kinetic solubility assay using nephelometry or a thermodynamic equilibrium solubility assay (e.g., shake-flask method) can be employed.
Causality: The pyrrolo[3,2-c]pyridine system contains a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen. Therefore, its solubility will be highly dependent on the pH of the medium. Understanding this relationship is critical for formulation development and predicting absorption in the gastrointestinal tract.
Caption: Decision diagram for selecting an appropriate solubility assay.
Experimental Protocol (Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess of solid 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
Lipophilicity (logP and logD)
Methodology: The partition coefficient (logP) is a measure of a compound's distribution between an immiscible organic phase (n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant. The gold standard is the shake-flask method, but a faster determination can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Causality: logP/logD is a critical predictor of a drug's ability to cross biological membranes. The RP-HPLC method is chosen for its speed, low sample consumption, and correlation with the traditional shake-flask method. It measures the retention time of the analyte on a nonpolar stationary phase, which is proportional to its lipophilicity.
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- 3. 1082040-88-7|6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
"6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS number"
An In-depth Technical Guide to the Pyrrolo[3,2-c]pyridine Scaffold: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 6-chloro-substituted 1H-pyrrolo[3,2-c]pyridine scaffold, a heterocyclic motif of significant interest to researchers, medicinal chemists, and drug development professionals. While the specific derivative, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, is not widely documented with a dedicated CAS number in prominent chemical databases, this guide will focus on the core scaffold and its closely related, well-characterized analogs. We will delve into the synthesis, physicochemical properties, and critical applications of this class of compounds, grounding our discussion in established scientific literature and field-proven insights.
The pyrrolo[3,2-c]pyridine core is recognized for its utility as a rigid scaffold in the design of potent, biologically active molecules. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents.[1][2] This guide aims to equip researchers with the foundational knowledge required to effectively utilize this scaffold in their discovery programs.
Physicochemical and Structural Identification
To provide a tangible reference point, this section details the properties of a representative and commercially available analog, 6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine .
Key Identifiers and Properties
The structural and chemical identifiers for this analog are summarized below, providing a baseline for characterization and sourcing.
| Property | Value | Source(s) |
| CAS Number | 1956327-20-0 | [3][4] |
| Molecular Formula | C₈H₇ClN₂ | [4] |
| Molecular Weight | 166.61 g/mol | N/A |
| MDL Number | MFCD29922429 | [4] |
| Purity | Typically ≥97% | [4] |
| SMILES | Cc1cc2cnc(Cl)cc2[nH]1 | [4] |
| InChIKey | N/A | N/A |
Synthetic Strategies for the Pyrrolo[3,2-c]pyridine Core
The synthesis of substituted pyrrolo[3,2-c]pyridines often involves multi-step sequences that build the bicyclic core through cyclization and functionalize it via cross-coupling reactions. The chlorine atom at the 6-position is a particularly useful handle for introducing molecular diversity through reactions like Suzuki or Buchwald-Hartwig couplings.[5][6]
Generalized Synthetic Workflow
A common approach involves the construction of a functionalized pyridine ring followed by the annulation of the pyrrole ring. The choice of protecting groups for the pyrrole nitrogen is critical to prevent unwanted side reactions and ensure compatibility with downstream coupling conditions. The trimethylsilylethoxymethyl (SEM) group is frequently employed for this purpose due to its stability and specific deprotection conditions.[6]
Below is a conceptual workflow illustrating a palladium-catalyzed cross-coupling strategy, a cornerstone of modern heterocyclic chemistry.
Caption: Generalized workflow for the synthesis and functionalization of pyrrolo[3,2-c]pyridine derivatives.
Rationale Behind Experimental Choices
-
Choice of Catalyst: Palladium catalysts like Pd(PPh₃)₄ or pre-catalysts such as those from the RuPhos and XPhos families are selected based on the specific coupling partners. These catalysts are effective for forming C-C (Suzuki) or C-N (Buchwald-Hartwig) bonds, which are essential for building the complex architectures required for biologically active molecules.[6]
-
Protecting Group Strategy: The pyrrole N-H is acidic and can interfere with organometallic reagents used in cross-coupling. Protecting this group, for instance with SEM-Cl, masks this reactivity. The SEM group is chosen for its robustness under basic coupling conditions and its selective removal under fluoride-mediated or acidic conditions that often leave other functional groups intact.[6]
-
Base and Solvent System: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, DMF) is critical for catalyst activity and substrate solubility. Anhydrous and de-gassed conditions are mandatory to prevent catalyst deactivation and ensure reproducible yields.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with key biological targets. Its rigid, planar structure is ideal for positioning functional groups to fit into the binding pockets of enzymes like kinases.
As a Scaffold for Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrrolo[3,2-c]pyridine core serves as an excellent foundation for designing selective kinase inhibitors.
-
FMS Kinase (CSF-1R) Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders.[2] Certain analogs demonstrated potent inhibition, with IC₅₀ values as low as 30 nM. One compound, in particular, showed excellent selectivity for FMS kinase and potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[2]
As Colchicine-Binding Site Inhibitors for Anticancer Activity
Microtubules are dynamic cytoskeletal proteins essential for cell division, making them an attractive target for anticancer drugs. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to mitotic arrest.[1]
-
Mechanism of Action: These compounds act by locking the bioactive conformation of other known inhibitors into a rigid framework. This structural constraint enhances binding affinity and potency. The most active compounds in this series exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values in the nanomolar range (0.12 to 0.21 μM).[1] Molecular modeling confirmed that these derivatives fit snugly into the colchicine binding site, forming key hydrogen bonds that stabilize the interaction.[1]
The diagram below illustrates the central role of the pyrrolo[3,2-c]pyridine scaffold in creating targeted therapeutics.
Caption: The role of the pyrrolo[3,2-c]pyridine scaffold in developing targeted therapies.
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, proper safety protocols must be strictly followed. These compounds are typically solids intended for research and development purposes only.[7][8]
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: While specific data for every derivative varies, compounds in this class may cause skin irritation, serious eye irritation/damage, and respiratory irritation.[9][10] Some may be harmful if swallowed.[11][12]
-
Handling: Always handle these compounds inside a certified chemical fume hood.[7][8] Ensure good ventilation and avoid generating dust.[9][10] Wear appropriate PPE, including:
-
Nitrile or neoprene gloves
-
Chemical safety goggles with side-shields
-
A lab coat
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly after handling, even if gloves were worn.[7]
Storage and Stability
-
Conditions: Store containers tightly sealed in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is often recommended.[10][13]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[7][9]
Conclusion
The 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold and its derivatives represent a highly versatile and valuable class of heterocycles in modern drug discovery. The chlorine atom provides a key site for synthetic elaboration, enabling the creation of diverse chemical libraries. Its proven utility in the design of potent and selective kinase inhibitors and microtubule-targeting agents underscores its importance for researchers developing next-generation therapeutics for oncology and inflammatory diseases. A thorough understanding of its synthesis, reactivity, and biological potential is essential for unlocking its full value in medicinal chemistry programs.
References
- Synquest Labs.
- Sigma-Aldrich. 6-Chloro-1H-pyrrolo[3,2-b]pyridine AldrichCPR 1021339-19-4.
- BLDpharm. 1956327-20-0|6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine.
- Synthonix. 6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine - [C84397].
- Safety Data Sheet. 6-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
- Safety Data Sheet.
- ChemScene. Safety Data Sheet - 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
- Safety Data Sheet. 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
- CymitQuimica. 6-chloro-1H-pyrrolo[2,3-b]pyridine.
- NIH National Library of Medicine. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
- MDPI.
- NIH National Library of Medicine. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- BLDpharm.
- PubChemLite. 6-chloro-1h-pyrrolo[3,2-c]pyridine.
- PubChem. 6-Chloro-1H-pyrrolo(3,2-c)pyridine.
- Benchchem. 7-Chloro-1H-pyrrolo[3,2-c]pyridine|Research Chemical.
- NIH National Library of Medicine.
- ACS Publications.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1956327-20-0|6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 4. Synthonix, Inc > Synthons > 6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine - [C84397] [synthonix.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. testing.chemscene.com [testing.chemscene.com]
- 11. 6-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 1021339-19-4 [sigmaaldrich.cn]
- 12. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1784958-22-0|Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the expected spectroscopic signature of the novel heterocyclic compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document serves as a predictive guide, compiling expected data based on established principles of spectroscopy and comparative analysis with structurally related molecules. It is intended to assist researchers in the identification and characterization of this specific pyrrolopyridine derivative upon its synthesis.
Molecular Structure and Predicted Spectroscopic Overview
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a bicyclic aromatic compound with a molecular formula of C₈H₇ClN₂ and a molecular weight of 166.61 g/mol [1]. The core structure consists of a pyridine ring fused to a pyrrole ring. The substitution pattern, with a chloro group at position 6 and a methyl group at position 7, is crucial in defining its unique electronic and, consequently, spectroscopic properties.
Molecular Structure:
Caption: Structure of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chloro group and the nitrogen atoms, and the electron-donating effect of the methyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H1 (N-H) | 11.0 - 12.5 | broad singlet | - | The N-H proton of the pyrrole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. |
| H2 | 7.0 - 7.5 | doublet | J ≈ 2.5 - 3.5 | This proton on the pyrrole ring is adjacent to a CH group and is expected to show a small coupling constant. |
| H3 | 6.5 - 7.0 | doublet | J ≈ 2.5 - 3.5 | Also on the pyrrole ring, this proton is coupled to H2. |
| H4 | 7.8 - 8.2 | singlet | - | This proton on the pyridine ring is isolated and its chemical shift is influenced by the adjacent nitrogen and the chloro group. |
| CH₃ | 2.4 - 2.8 | singlet | - | The methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring. |
Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Solvent effects can cause significant variations.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will confirm the overall symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C2 | 120 - 125 | Aromatic CH carbon in the pyrrole ring. |
| C3 | 100 - 105 | Aromatic CH carbon in the pyrrole ring, shielded by the adjacent nitrogen. |
| C3a | 140 - 145 | Quaternary carbon at the ring junction. |
| C4 | 115 - 120 | Aromatic CH carbon in the pyridine ring. |
| C6 | 145 - 150 | Quaternary carbon bearing the chloro group, deshielded. |
| C7 | 150 - 155 | Quaternary carbon bearing the methyl group. |
| C7a | 130 - 135 | Quaternary carbon at the ring junction. |
| CH₃ | 15 - 20 | Methyl carbon, appearing in the aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 166, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z 168 that is approximately one-third the intensity of the molecular ion peak.
-
Major Fragmentation Pathways: Fragmentation is likely to involve the loss of the methyl group (M-15) and the chloro group (M-35). Further fragmentation of the pyrrolopyridine core can also be expected.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 166 | Molecular Ion |
| [M+2]⁺ | 168 | Isotopic peak due to ³⁷Cl |
| [M-CH₃]⁺ | 151 | Loss of a methyl radical |
| [M-Cl]⁺ | 131 | Loss of a chlorine radical |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch (pyrrole) | Medium, broad |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 2850 - 2960 | C-H stretch (methyl) | Medium |
| 1600 - 1650 | C=C and C=N stretching (aromatic rings) | Strong |
| 1000 - 1100 | C-Cl stretch | Strong |
| 700 - 800 | C-H out-of-plane bending (aromatic) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the pyrrolopyridine core is expected to give rise to characteristic absorption bands in the UV region.
Expected Absorption Maxima (λ_max):
-
Two main absorption bands are predicted in the range of 220-280 nm and 300-350 nm, corresponding to π → π* transitions within the aromatic system. The exact positions of these bands will be influenced by the solvent polarity.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Caption: General workflow for NMR data acquisition and processing.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically < 1 mg/mL in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm.
-
Baseline Correction: Use the pure solvent as a blank to zero the absorbance.
Conclusion
This technical guide provides a comprehensive prediction of the spectroscopic data for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. While based on sound scientific principles and comparative data, these predictions must be confirmed through the experimental characterization of a synthesized and purified sample. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data, which will be essential for the unambiguous identification and further development of this promising compound.
References
- This section would typically contain citations to relevant literature on the spectroscopy of pyrrolopyridines and related heterocyclic compounds. As no direct experimental data was found for the target molecule, references would be to analogous structures.
- For example: A publication detailing the NMR spectra of a similar pyrrolo[3,2-c]pyridine deriv
- For example: A standard textbook on the interpretation of spectroscopic d
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Abstract: This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel N-heterocyclic compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. As specific empirical data for this compound is not widely published, this document serves as a predictive and methodological guide for researchers. It outlines the foundational principles, predicted spectral data, and robust, self-validating experimental protocols required for unambiguous structural elucidation. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic scaffolds. The methodologies described herein are designed to ensure the highest standards of scientific integrity and data reproducibility.
Introduction and Molecular Overview
The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, with derivatives showing promise as potent anticancer agents and kinase inhibitors.[1] The specific analogue, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, represents a unique substitution pattern whose spectroscopic properties dictate its structural verification. Accurate characterization is the bedrock of chemical research, ensuring that subsequent biological or material science studies are based on a molecule of confirmed identity and purity.
This guide will deconstruct the anticipated spectroscopic signature of the title compound. We will leverage first principles of NMR and MS, supported by data from analogous structures, to predict spectral features. The core of this document is not merely a list of data but an explanation of the causal relationships between molecular structure and spectral output, providing a robust strategy for any researcher tasked with characterizing this or similar novel compounds.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The structure of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is presented below with IUPAC-consistent numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-heterocycles, solvent choice is critical; DMSO-d₆ is recommended as it is a polar aprotic solvent capable of dissolving a wide range of compounds and its hygroscopic nature allows for the observation of exchangeable protons like N-H.[2][3]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The predicted ¹H NMR spectrum will feature distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and chlorine substituent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 (N-H) | 11.5 - 12.5 | Broad Singlet | - | 1H | Acidic proton on pyrrole nitrogen, often broad. Shift is highly dependent on concentration and solvent. |
| H4 | 8.0 - 8.2 | Singlet | - | 1H | Proton on the pyridine ring, adjacent to N5. Deshielded by the electronegative nitrogen. |
| H2 | 7.5 - 7.7 | Doublet | J(H2-H3) ≈ 3.0 | 1H | Pyrrole ring proton α to the nitrogen; deshielded. Coupled to H3. |
| H3 | 6.6 - 6.8 | Doublet | J(H3-H2) ≈ 3.0 | 1H | Pyrrole ring proton β to the nitrogen; less deshielded than H2. Coupled to H2. |
| 7-CH₃ | 2.4 - 2.6 | Singlet | - | 3H | Methyl group on the electron-deficient pyridine ring. |
Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are governed by hybridization and the electronic environment.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C6 | 148 - 152 | Aromatic C attached to Cl. Deshielded by both N5 and the inductive effect of Cl. |
| C4 | 140 - 144 | Aromatic CH adjacent to N5. Highly deshielded. |
| C7a | 135 - 139 | Bridgehead quaternary carbon between the two rings. |
| C2 | 122 - 126 | Aromatic CH on the pyrrole ring, α to N1. |
| C3a | 120 - 124 | Bridgehead quaternary carbon, part of the pyrrole ring. |
| C7 | 118 - 122 | Aromatic C attached to the methyl group. |
| C3 | 101 - 105 | Aromatic CH on the pyrrole ring, β to N1. Shielded compared to other aromatic carbons. |
| 7-CH₃ | 12 - 15 | Methyl carbon, typical range for a methyl group on an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. The peak shape of the residual solvent signal (DMSO-d₅ at ~2.50 ppm) should be sharp and symmetrical.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>100:1 for the smallest signal).
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a larger line broadening (e.g., 1-2 Hz).
-
Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.
-
-
2D NMR (Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between H2 and H3).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula, and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[4][5]
Predicted High-Resolution Mass Spectrum (ESI-TOF)
The most critical feature in the mass spectrum of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which will result in two distinct molecular ion peaks separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.
-
Formula: C₈H₇ClN₂
-
Monoisotopic Mass: 166.030 g/mol
| Ion | Calculated m/z | Relative Abundance | Identity |
| [M+H]⁺ | 167.0374 | 100% | C₈H₈³⁵ClN₂⁺ |
| [M+2+H]⁺ | 169.0345 | ~32% | C₈H₈³⁷ClN₂⁺ |
Predicted Fragmentation Pathway
While ESI is a soft ionization technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). A plausible fragmentation pathway involves the initial loss of the methyl group, followed by the loss of HCl.
The loss of a methyl radical (•CH₃) is a common fragmentation for methyl-substituted aromatic rings.[6] Subsequent loss of a neutral HCl molecule is also a characteristic fragmentation for chloro-aromatic compounds.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.
-
-
Mass Spectrometer Setup (ESI-TOF or ESI-QTOF):
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy (< 5 ppm).
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) by infusing the sample solution at a low flow rate (5-10 µL/min) to maximize the signal of the [M+H]⁺ ion.
-
-
Full Scan MS Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
Verify the presence of the [M+H]⁺ and [M+2+H]⁺ ions at the calculated m/z values and confirm their ~3:1 intensity ratio.
-
Use the accurate mass data to confirm the elemental formula with the instrument's software.
-
-
Tandem MS (MS/MS) Acquisition:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 167.0) as the precursor.
-
Apply increasing collision energy (e.g., in steps of 10-40 eV) to induce fragmentation.
-
Record the resulting fragment ions and compare them against the predicted fragmentation pathway to further confirm the structure.
-
Integrated Spectroscopic Analysis and Conclusion
The unambiguous structural confirmation of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is achieved by synthesizing the information from all spectroscopic techniques.
-
Mass Spectrometry provides the elemental formula (C₈H₇ClN₂) through high-resolution measurement of the molecular ion and its characteristic chlorine isotopic pattern.
-
¹³C NMR confirms the presence of eight distinct carbon atoms, including one methyl and five aromatic CH carbons (inferred from a DEPT experiment) and two quaternary carbons.
-
¹H NMR confirms the presence of seven protons, corresponding to one exchangeable N-H, three distinct aromatic protons, and one methyl group, with integrations matching the proposed structure.
-
2D NMR (COSY and HMBC) connects the molecular fragments. A COSY correlation between signals at δ ~7.6 and ~6.7 ppm would confirm the H2-H3 adjacency. HMBC correlations from the methyl protons (δ ~2.5 ppm) to C7 and C7a, and from H4 (δ ~8.1 ppm) to C3a and C6, would definitively establish the connectivity of the entire heterocyclic system.
By following the rigorous protocols and predictive models outlined in this guide, a researcher can confidently elucidate and verify the structure of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, ensuring the integrity of their chemical research.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH). Available at: [Link][1]
-
Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available at: [Link]
-
7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. ResearchGate. Available at: [Link]
-
Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. ResearchGate. Available at: [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Available at: [Link][2]
-
Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link][3]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). Available at: [Link][4]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][6]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link][5]wikipedia.org/wiki/Electrospray_ionization) [cite: 18]
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- 2. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrrolo[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its rigid structure and ability to be readily functionalized at multiple positions make it a "privileged" scaffold in drug design, capable of interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the significant biological activities associated with the pyrrolo[3,2-c]pyridine core, delving into its anticancer, anti-inflammatory, antiviral, and antimicrobial properties. We will explore the underlying mechanisms of action, discuss key structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating the efficacy of novel derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutics based on this versatile chemical entity.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
The pyrrolo[3,2-c]pyridine scaffold has demonstrated remarkable potential in the development of novel anticancer agents, primarily through two distinct mechanisms: kinase inhibition and disruption of microtubule dynamics.
Mechanism of Action 1: FMS Kinase Inhibition
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of monocytes and macrophages.[2] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, making it an attractive therapeutic target.[2]
Several diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors.[2] A notable example is compound 1r , which exhibited an IC50 of 30 nM against FMS kinase, making it 3.2 times more potent than its lead compound, KIST101029.[2] Compound 1r demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[2] Importantly, it showed a high selectivity index towards cancer cells over normal fibroblasts, ranging from 3.21 to 38.13, indicating a favorable therapeutic window.[2]
The inhibition of FMS kinase by these compounds disrupts the downstream signaling pathways that promote cancer cell proliferation and survival.
Mechanism of Action 2: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[3] Agents that interfere with microtubule dynamics are potent anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization.[1][3]
Compound 10t , for instance, displayed potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM.[3] Further studies revealed that compound 10t potently inhibited tubulin polymerization at concentrations of 3 µM and 5 µM.[3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[3]
Structure-Activity Relationship (SAR) for Anticancer Activity
For FMS kinase inhibitors, the diarylamide or diarylurea moiety attached to the pyrrolo[3,2-c]pyridine core is crucial for activity.[2] Modifications on the terminal phenyl rings can significantly impact potency and selectivity.
In the case of tubulin polymerization inhibitors, a 3,4,5-trimethoxyphenyl group as the A-ring and various aryl or heteroaryl moieties as the B-ring have been explored.[1] The presence of an indolyl moiety as the B-ring in compound 10t resulted in the most potent activity.[1] Generally, electron-donating groups on the B-ring tend to increase antiproliferative activity, while electron-withdrawing groups decrease it.[1]
In Vivo Efficacy
The in vivo potential of pyrrolo[3,2-c]pyridine derivatives has been demonstrated. One such derivative, compound [I], at a dose of 20 mg/kg, showed a tumor growth inhibition of 64.5% in a lung carcinoma allograft model in BALB/c nude mice, which was superior to the 47.9% inhibition observed with the known anticancer drug cabozantinib.[4] Importantly, no significant toxicity was observed during the treatment period.[4]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. The pyrrolo[3,2-c]pyridine scaffold has shown promise in modulating inflammatory responses.
Mechanism of Action
The anti-inflammatory effects of some pyrrolo[3,2-c]pyridine derivatives are linked to their ability to inhibit FMS kinase.[2] As FMS kinase is crucial for the function of macrophages, key cells in the inflammatory process, its inhibition can dampen the inflammatory response.[2] Compound 1r , for example, demonstrated a potential anti-inflammatory effect against bone marrow-derived macrophages.[2]
Other pyrrolopyridine derivatives have been shown to inhibit pro-inflammatory cytokines and exhibit in vivo anti-inflammatory activity, with some compounds showing activity comparable to diclofenac. The mechanism for these compounds is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Antiviral Activity: A Novel Approach to Combat Influenza
The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Pyrrolo[3,2-c]pyridine derivatives have emerged as a new class of influenza virus entry inhibitors.
Mechanism of Action
A notable example is the pyrrolopyridinamine (PPA) moiety, which has demonstrated broad-spectrum activity against multiple influenza A and B viruses.[4][5] Time-of-addition assays revealed that these compounds block the early stages of influenza virus infection.[4][5] Further investigation into the mechanism of action suggests that the antiviral activity is due to interference with the post-fusion process, specifically virus uncoating and the nuclear import of viral ribonucleoprotein complexes.[4][5]
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Unlocking Therapeutic Potential: A Technical Guide to Targeting Cellular Pathways with 6-Chloro-7-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This in-depth technical guide focuses on the therapeutic potential of a specific subclass: 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. Synthesizing current research, this document explores the most promising therapeutic targets for this compound class, providing a scientific rationale, detailed experimental protocols for target validation and compound screening, and expert insights into the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel therapeutics based on this versatile chemical scaffold.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Core and the Significance of 6-Chloro-7-Methyl Substitution
The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[3,2-c]pyridine core creates a bicyclic heteroaromatic system with unique electronic and steric properties. This scaffold has proven to be a valuable starting point for the design of small molecule inhibitors of various enzymes and receptors. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 7-position of the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. While direct studies on 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives are emerging, a wealth of data on the broader class of 1H-pyrrolo[3,2-c]pyridines provides a strong foundation for identifying and validating potential therapeutic targets. This guide will focus on two of the most compelling and well-supported targets: Tubulin and Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS Kinase) .
Primary Therapeutic Target: Tubulin and the Colchicine-Binding Site
Scientific Rationale
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and cell motility.[1][2] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3] This binding event prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] The rigidified 1H-pyrrolo[3,2-c]pyridine scaffold can mimic the conformation of known colchicine-binding site inhibitors like combretastatin A-4, making it an ideal candidate for developing novel anti-mitotic agents.[1][2]
Mechanism of Action: Disrupting Microtubule Dynamics
6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives are hypothesized to function as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, these compounds introduce a conformational change that prevents the proper assembly of tubulin dimers into microtubules. This leads to a net depolymerization of existing microtubules and the inhibition of new microtubule formation. The resulting disruption of the microtubule network triggers the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.
Figure 1: Proposed mechanism of action for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.
Experimental Protocols for Target Validation and Screening
Objective: To determine the direct inhibitory effect of the compounds on tubulin polymerization.
Methodology:
-
Reagents and Materials: Purified bovine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compounds dissolved in DMSO, positive control (e.g., colchicine or combretastatin A-4), negative control (DMSO), 96-well microplate, temperature-controlled spectrophotometer.
-
Procedure: a. Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer on ice. b. Add various concentrations of the test compound or controls to the wells of a pre-chilled 96-well plate. c. Initiate polymerization by adding the tubulin solution to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C. d. Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Objective: To visualize the effect of the compounds on the microtubule network in cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound, a positive control (e.g., nocodazole), and a negative control (DMSO) for a specified time (e.g., 16-24 hours).
-
Immunostaining: a. Fix the cells with ice-cold methanol or paraformaldehyde. b. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS). c. Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS). d. Incubate with a primary antibody against α-tubulin. e. Incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network and cell morphology using a fluorescence microscope.
-
Analysis: Observe for disruption of the filamentous microtubule network, formation of tubulin aggregates, and changes in cell shape.
Structure-Activity Relationship (SAR) Insights
Studies on related 1H-pyrrolo[3,2-c]pyridine derivatives have shown that the nature and position of substituents on the scaffold are critical for anti-tubulin activity.[1] The presence of a trimethoxyphenyl group at the N1 position and an aryl group at the C6 position is a common feature of potent inhibitors, mimicking the A and B rings of combretastatin A-4, respectively.[1] The 6-chloro and 7-methyl substitutions on the pyridine ring of the core scaffold would likely influence the electronic and steric properties of the C6-aryl ring, potentially modulating the binding affinity for the colchicine site. Further synthetic efforts and biological testing are required to elucidate the precise impact of these substitutions.
Secondary Therapeutic Target: FMS Kinase (CSF-1R)
Scientific Rationale
Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[3][4] Overexpression and/or activation of FMS kinase have been implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory diseases like rheumatoid arthritis.[3][5] FMS kinase signaling in the tumor microenvironment can promote tumor growth, invasion, and metastasis by modulating tumor-associated macrophages (TAMs). Therefore, inhibiting FMS kinase is a promising therapeutic strategy for both cancer and inflammatory conditions. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase.[3][4]
Mechanism of Action: Inhibition of Macrophage-Mediated Tumor Progression
6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives are proposed to act as ATP-competitive inhibitors of the FMS kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways. This inhibition leads to a reduction in the number and pro-tumorigenic activity of TAMs in the tumor microenvironment. Consequently, this can result in decreased tumor growth, angiogenesis, and metastasis.
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The Strategic Synthesis and Ascendant Applications of Pyrrolopyridines: A Technical Guide for Drug Discovery and Beyond
Foreword: The Pyrrolopyridine Scaffold - A Privileged Player in Modern Chemistry
The pyrrolopyridine nucleus, a fascinating fusion of a pyrrole and a pyridine ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1] Also known as azaindoles, these bicyclic heterocycles are bioisosteres of the ubiquitous indole moiety, yet the strategic replacement of a carbon with a nitrogen atom imparts unique electronic properties that modulate their biological activity and synthetic accessibility.[1][2] Their structural resemblance to the purine ring of ATP has made them particularly successful as kinase inhibitors in oncology.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for accessing the pyrrolopyridine scaffold and a comprehensive overview of their burgeoning applications, with a focus on the rationale behind experimental design and the validation of their therapeutic potential.
Part 1: The Architect's Toolkit - Modern Synthetic Strategies for Pyrrolopyridine Construction
The synthesis of pyrrolopyridines has evolved significantly from classical methods, which often struggled with the electron-deficient nature of the pyridine ring.[5] Modern organometallic chemistry, particularly palladium-catalyzed reactions, has revolutionized access to this scaffold, offering milder conditions, higher yields, and broader functional group tolerance.[2]
Palladium-Catalyzed Cross-Coupling and Annulation: The Workhorse of Pyrrolopyridine Synthesis
Palladium catalysis is the cornerstone of contemporary azaindole synthesis.[2] These methods typically involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The general strategy involves a cross-coupling reaction to form a key C-C or C-N bond, followed by an intramolecular cyclization.
A common and powerful approach is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[1] This sequence is highly efficient for constructing a variety of substituted pyrrolopyridines.
Caption: Generalized workflow for palladium-catalyzed pyrrolopyridine synthesis.
Experimental Protocol: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization [1]
-
Sonogashira Coupling: To a solution of 3-amino-2-bromopyridine (1.0 eq) and the desired terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF/triethylamine), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Degas the mixture with argon and stir at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude alkynylaminopyridine intermediate in a high-boiling solvent (e.g., NMP or DMF) and add a base such as potassium tert-butoxide (2.0 eq).
-
Heat the mixture at 80-120 °C until cyclization is complete.
-
Purification: After cooling, quench the reaction with water and extract the product. Purify by column chromatography on silica gel to yield the desired 2-substituted 7-azaindole.
The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and scope. Other palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are also employed to construct the pyrrolopyridine core.[1][6]
Classical Cyclization Strategies: The Tschitschibabin Reaction and Beyond
While modern methods dominate, classical reactions remain relevant. The Tschitschibabin pyridine synthesis, a condensation reaction of aldehydes or ketones with ammonia, can be used to form the pyridine ring first, which can then be further elaborated into a pyrrolopyridine.[7] This method is particularly useful for producing simple, substituted pyridines on a large scale.[7]
The Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, has been successfully adapted for the synthesis of certain pyrrolopyridine isomers.[8]
Part 2: The Fruits of Labor - Diverse Applications of Pyrrolopyridines
The unique structural and electronic features of pyrrolopyridines have led to their widespread application, particularly in the realm of medicinal chemistry.[9]
Kinase Inhibition: A Cornerstone of Pyrrolopyridine's Therapeutic Value
The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3] Its ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[3][4]
Caption: Competitive inhibition of kinases by pyrrolopyridine analogs.
One of the most notable examples is Vemurafenib , a potent inhibitor of the V600E mutated B-RAF kinase, which is approved for the treatment of melanoma.[3][4] The selectivity of these inhibitors is often conferred by the various substituents attached to the core scaffold.[3]
| Pyrrolopyridine-based Inhibitor | Primary Kinase Target(s) | Therapeutic Area | Reference |
| Vemurafenib | B-RAF V600E | Melanoma | [3][4] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor | [9] |
| Imidazo-pyrrolopyridines | JAK1 | Inflammatory Diseases | [10] |
| Pyrrolopyridine-pyridones | Met, Flt-3, VEGFR-2 | Cancer | [11] |
| Pyrrolopyridine-quinazolines | PERK | Cancer, Neurodegenerative Diseases | [12][13] |
Beyond Kinases: A Scaffold for Diverse Biological Activities
The versatility of the pyrrolopyridine core extends to a wide range of other therapeutic targets. Derivatives have shown promise as:
-
Antiviral Agents: Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated anti-HIV-1 activity by inhibiting viral replication.[9]
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX-2) or kinases involved in inflammatory signaling pathways (e.g., JAK), pyrrolopyridines can exert potent anti-inflammatory effects.[10][14]
-
Antibacterial Agents: Novel pyrrolopyridine derivatives are being explored as a new class of antibacterials.[15]
-
CNS-active Agents: Due to their ability to cross the blood-brain barrier, various pyrrolopyridines have been investigated for their potential in treating neurodegenerative diseases and as analgesic and sedative agents.[9][16]
Applications in Materials Science
While medicinal chemistry has been the primary driver of pyrrolopyridine research, their unique photophysical properties are also being harnessed in materials science. Their rigid, planar structure and tunable electronic properties make them attractive candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and in coordination chemistry.[2]
Conclusion and Future Outlook
The pyrrolopyridine scaffold has transitioned from a synthetic challenge to a cornerstone of modern drug discovery and a versatile building block in materials science. The development of robust and efficient synthetic methodologies, particularly those catalyzed by palladium, has been instrumental in unlocking the vast potential of this heterocyclic system.[2][5] As our understanding of disease biology deepens, the rational design of novel pyrrolopyridine derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced potency and selectivity. The continued exploration of their unique electronic and photophysical properties will also pave the way for innovative applications in advanced materials. The future for this "privileged" scaffold is bright, with countless opportunities for researchers and scientists to make significant contributions to both human health and technology.
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An In-Depth Technical Guide to the Stability and Storage of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
This guide provides comprehensive technical insights and practical protocols for ensuring the stability and integrity of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with industry-standard stability testing methodologies to offer a self-validating framework for the handling and storage of this molecule.
Physicochemical Properties and Inherent Stability Considerations
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a substituted pyrrolopyridine. Its stability is intrinsically linked to its molecular structure, which features a fused aromatic system containing both a pyrrole and a pyridine ring, and is functionalized with a chloro and a methyl group.
-
Pyrrole Ring: The pyrrole moiety is an electron-rich five-membered aromatic heterocycle. This electron richness makes it susceptible to oxidation, particularly in the presence of light, air (oxygen), and certain metal ions.
-
Pyridine Ring: The pyridine ring is an electron-deficient six-membered aromatic heterocycle, which is generally more stable and less prone to electrophilic attack than the pyrrole ring.
-
Chloro Substituent: The C-Cl bond on the pyridine ring is relatively stable. However, it can be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions, such as high pH or in the presence of reducing agents. Photolytic cleavage of the C-Cl bond is also a potential degradation pathway upon exposure to high-energy light.
-
Methyl Substituent: The methyl group is generally stable but can influence the electronic properties and reactivity of the pyridine ring.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | Synthonix[1] |
| Molecular Weight | 166.61 g/mol | Inferred from Formula |
| Appearance | Solid (Typical for similar compounds) | Sigma-Aldrich[2] |
| Purity | ≥97% (Typical) | Synthonix[1] |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective stabilization and storage strategies. Based on the chemical structure, the primary degradation routes for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine are likely to be oxidative, hydrolytic, and photolytic.
Oxidative Degradation
The electron-rich pyrrole ring is the most likely site for oxidation. This can be initiated by atmospheric oxygen (auto-oxidation) and accelerated by factors such as light, heat, and the presence of trace metal impurities. Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, and ultimately, ring-opened byproducts.
Hydrolytic Degradation
While generally stable, the chloro-substituent may undergo hydrolysis under forcing conditions (e.g., strong acidic or basic media, elevated temperatures) to yield the corresponding hydroxylated analog, 7-methyl-1H-pyrrolo[3,2-c]pyridin-6-ol. The rate of hydrolysis is expected to be slow under neutral pH and ambient temperature.
Photodegradation
Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy required to induce photochemical reactions. The most probable photodegradation pathway is the homolytic cleavage of the C-Cl bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. The pyrrole ring itself can also be susceptible to photolytic degradation.
The interplay of these degradation pathways is visualized in the following diagram:
Caption: Potential degradation pathways for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.[3][4][5]
Table 2: Recommended Storage and Handling Procedures
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] Refrigeration (2-8°C) is recommended for long-term storage.[6] | To minimize the rate of all potential chemical degradation reactions, which are generally temperature-dependent. |
| Light | Store in a light-resistant container (e.g., amber glass vial). Avoid exposure to direct sunlight or strong artificial light.[3] | To prevent photolytic degradation, particularly the cleavage of the C-Cl bond. |
| Atmosphere | Store in a tightly sealed container.[3][4] For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric oxygen and moisture, thereby reducing oxidative and hydrolytic degradation. |
| Moisture | Keep container tightly closed in a dry place.[3][5] Store in a desiccator for added protection. | To prevent hydrolysis of the chloro-substituent. |
| pH | Avoid contact with strong acids and bases. | To prevent acid- or base-catalyzed hydrolysis and other potential reactions. |
| General Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] | To ensure user safety and prevent contamination of the compound. |
Stability Testing Protocol
A comprehensive stability testing program is essential to establish the retest period and confirm the recommended storage conditions.[][9] The following protocol outlines a systematic approach to evaluating the stability of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Experimental Design
A forced degradation (stress testing) study should be conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10][11] This is followed by a long-term stability study under the proposed storage conditions.
The experimental workflow for stability testing is illustrated below:
Caption: A typical workflow for API stability testing.
Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare solutions of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid sample at 80°C for 48 hours.
-
Photostability: Expose the solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see section 4.4).
Long-Term Stability Study
Objective: To determine the retest period under recommended storage conditions.
Methodology:
-
Sample Packaging: Package the solid compound in amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the samples under the following ICH recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, and purity (degradation products) using the validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying the parent compound from any potential degradation products.
Example HPLC Method Parameters (to be developed and validated):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Summary and Conclusions
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a stable compound when stored under appropriate conditions.[3] The primary risks to its stability are exposure to light, high temperatures, and atmospheric oxygen and moisture. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this compound for its intended use in research and development. A systematic stability testing program is crucial for establishing a definitive retest period and providing a robust data package for regulatory submissions.
References
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- BLDpharm. (n.d.). 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ChemScene. (2025). Safety Data Sheet for a similar pyrrolopyridine compound.
-
MRIGlobal. (n.d.). Stability Testing for API Synthesis. Retrieved from MRIGlobal website. [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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ResearchGate. (n.d.). Accelerated Stability Assessment Program in API development. Retrieved from ResearchGate website. [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from PubMed Central. [Link]
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Creative BioMart Microbe. (n.d.). API/Pharmaceuticals Stability Testing. Retrieved from Creative BioMart Microbe website. [Link]
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National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from PubMed Central. [Link]
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Synthonix. (n.d.). 6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. Retrieved from Synthonix website. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The mild reaction conditions and the low toxicity of the boron-containing reagents contribute to its widespread adoption.[1]
The 1H-pyrrolo[3,2-c]pyridine, an isomer of 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to the structure of numerous biologically active compounds, notably as kinase inhibitors. The functionalization of this core structure is of paramount importance in drug discovery and development. The Suzuki-Miyaura coupling provides a powerful and versatile tool for the introduction of aryl and heteroaryl moieties at specific positions, thereby enabling the exploration of chemical space and the optimization of pharmacological properties.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids or their esters. It is designed to guide researchers, scientists, and drug development professionals through a robust and reproducible synthetic procedure, including insights into the reaction mechanism, key experimental parameters, and troubleshooting.
Mechanism & Key Considerations
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
The Catalytic Cycle
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For less reactive aryl chlorides, the choice of a suitable electron-rich and bulky phosphine ligand is crucial to facilitate this step.[4]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[5][6][7] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Experimental Parameters
Several factors critically influence the success and efficiency of the Suzuki coupling reaction:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. For challenging substrates like heteroaryl chlorides, catalyst systems comprising a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often highly effective.[9] Pre-formed catalysts, known as precatalysts, can also offer enhanced stability and reactivity.[4] The use of N-heterocyclic carbene (NHC) ligands has also proven beneficial for the coupling of aryl chlorides.[10]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for a specific substrate combination. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[10]
-
Solvent: A variety of solvents can be used for Suzuki couplings, with mixtures of an organic solvent and water being very common.[11] Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[11][12] The aqueous component is often essential for the activation of the boronic acid. Anhydrous conditions can also be successful, particularly when using boronic esters.[13]
-
Boron Source: Both boronic acids (Ar-B(OH)₂) and boronic esters (e.g., pinacol esters) are effective coupling partners.[3][14] Boronic esters can offer advantages in terms of stability and may be less prone to protodeboronation, a common side reaction.[14][15]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, can be sensitive to atmospheric oxygen, especially at elevated temperatures. Therefore, it is standard practice to perform the reaction under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. Optimization of specific parameters may be necessary for different arylboronic acids.
Materials and Reagents
| Reagent | Supplier | Purity |
| 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | Commercially Available | >95% |
| Arylboronic Acid or Ester | Commercially Available | >95% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercially Available | Reagent Grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Commercially Available | Reagent Grade |
| Potassium Phosphate (K₃PO₄) | Commercially Available | >98% |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Water | Deionized | - |
| Ethyl Acetate | Commercially Available | ACS Grade |
| Brine | Prepared in-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | ACS Grade |
| Celite® | Commercially Available | - |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and XPhos (0.02-0.10 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Heating and Stirring: Place the reaction mixture in a preheated oil bath at a temperature between 80-110 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the coupling partners.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired coupled product.
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Typical Reaction Conditions
| Parameter | Condition |
| Substrate | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) / XPhos (2-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (4:1 or 5:1) |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base | - Use fresh catalyst and ligands.- Increase reaction temperature.- Screen different ligands and bases.[16][17] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Non-optimal reaction conditions | - Ensure a strictly inert atmosphere.- Adjust catalyst loading and stoichiometry. |
| Protodeboronation | - Unstable boronic acid- Prolonged reaction time | - Use the corresponding boronic ester.- Monitor the reaction closely and stop once complete.[14] |
| Difficult Purification | - Formation of byproducts | - Optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of C-C coupled products from 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, a wide range of aryl and heteroaryl substituents can be introduced at the 6-position of the pyrrolopyridine core. This protocol provides a solid foundation for researchers to successfully perform this important transformation and to further explore the chemical and biological properties of this valuable class of compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Casanovas, J., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2005. Available from: [Link]
-
Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. 2018. Available from: [Link]
-
Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 2006. Available from: [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1999. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018. Available from: [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002. Available from: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018. Available from: [Link]
-
Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. 2018. Available from: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. 2021. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. 2024. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research. 2008. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]
-
ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... 2021. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. 2018. Available from: [Link]
-
Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2010. Available from: [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. 2023. Available from: [Link]
-
Molecules. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. 2018. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. 2016. Available from: [Link]
-
Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. 2021. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. 2016. Available from: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 2007. Available from: [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. 2015. Available from: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. 2013. Available from: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial compounds.[1][2] This reaction offers a versatile and highly efficient means to form C-N bonds, often with superior functional group tolerance and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and medicinally relevant scaffold: 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. This heterocyclic core is of significant interest due to its presence in molecules with potential biological activity.[3][4] The focus will be on providing not just a protocol, but a deeper understanding of the critical parameters and the underlying mechanistic principles that govern the success of this powerful transformation.
Mechanistic Insights: The Engine of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves a sequence of well-defined elementary steps.[1][5][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide (in this case, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine) to a coordinatively unsaturated Pd(0) complex.[6][7] This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of ligand is critical here, as bulky, electron-rich phosphine ligands are known to facilitate this step.[1][8] Following oxidative addition, the amine coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[6][9] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Key Experimental Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine hinges on the careful selection and control of several key parameters. The following table summarizes these critical factors and provides a rationale for their selection.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or preformed Pd-ligand complexes | Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective precursors that form the active Pd(0) catalyst in situ.[9] Pre-formed complexes can offer higher reactivity and reproducibility.[10] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) | Aryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active ligands to promote the oxidative addition step.[6] The choice of ligand can also influence the rate of reductive elimination and minimize side reactions like hydrodehalogenation.[9] |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS | A strong base is required to deprotonate the amine, facilitating the formation of the palladium amido complex.[6][11] The choice of base can be influenced by the solvent and the functional group tolerance of the substrates.[12][13] |
| Solvent | Anhydrous, deoxygenated aprotic solvents like toluene, 1,4-dioxane, or THF | The solvent must be able to solubilize the reactants and catalyst system while remaining inert to the reaction conditions.[14][15] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion, especially with challenging substrates like aryl chlorides.[6] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and poor reaction outcomes. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine with a representative primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, deoxygenated solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Addition of Reactants: Add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Poorly chosen ligand | - Use a fresh palladium source or a pre-catalyst.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature.- Screen a panel of bulky, electron-rich phosphine ligands. |
| Hydrodehalogenation | - Slow reductive elimination- Presence of water | - Use a more sterically hindered ligand to promote reductive elimination.- Ensure all reagents and solvents are scrupulously dry. |
| Formation of Side Products | - Reaction with other functional groups- Dimerization of starting materials | - Protect sensitive functional groups if necessary.- Adjust the stoichiometry of the reactants and optimize the reaction conditions. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-arylated and N-heteroarylated compounds. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully apply this methodology to challenging substrates such as 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and reliable synthesis of these important molecules, thereby accelerating research and development in the pharmaceutical and chemical industries.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Wang, D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
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Vechambre, C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Vechambre, C., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Vechambre, C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Andersen, T. L., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Takale, B. S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique arrangement of nitrogen atoms and aromatic character allows for diverse molecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials. Specifically, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine serves as a versatile synthetic intermediate. The chlorine atom at the 6-position acts as a synthetic handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for screening and optimization.[2]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. We will delve into the rationale behind experimental design for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering field-proven insights to navigate the intricacies of these powerful transformations.
Understanding the Substrate: Reactivity Considerations
The reactivity of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in palladium-catalyzed cross-coupling is governed by several factors:
-
The C-Cl Bond: Chloropyridines are generally less reactive than their bromo or iodo counterparts in the oxidative addition step of the catalytic cycle.[3] This necessitates the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the activation of the C-Cl bond.[4]
-
The Pyrrolo[3,2-c]pyridine Core: The presence of the pyrrole and pyridine rings can influence the electronic properties of the C-Cl bond. The nitrogen atoms in the heterocyclic system can potentially coordinate to the palladium center, which may either facilitate or inhibit catalysis depending on the specific reaction conditions and ligand used.[5]
-
The N-H Proton: The acidic proton on the pyrrole nitrogen can potentially interfere with the catalytic cycle, especially when strong bases are employed. While N-protection can circumvent this issue, developing protocols that are tolerant of the free N-H group is often more efficient.[1][6]
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. The presented conditions are robust starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl structures.[7] For the coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the choice of catalyst, ligand, and base is critical to overcome the lower reactivity of the chloropyridine.
Scientific Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. For chloropyridines, the oxidative addition is often the rate-limiting step. The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, accelerates this step by stabilizing the electron-rich Pd(0) center and promoting its insertion into the C-Cl bond.[8][9] The choice of a suitable base is crucial for the transmetalation step, with inorganic bases like potassium phosphate or cesium carbonate often providing excellent results.[10]
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale/Notes |
| Substrates | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Aryl/heteroarylboronic acid or ester (1.2-1.5 equiv.) | An excess of the boronic acid derivative is used to drive the reaction to completion. |
| Palladium Precatalyst | Pd₂(dba)₃ (2.5 mol%) or a pre-formed Pd-ligand complex like SPhos-Pd-G2 (5 mol%) | Pre-formed catalysts can offer better reproducibility and activity.[9] |
| Ligand | SPhos (5 mol%) or XPhos (5 mol%) | Bulky, electron-rich ligands are crucial for the activation of the C-Cl bond.[8] |
| Base | K₃PO₄ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-nucleophilic bases are preferred to facilitate transmetalation without side reactions. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (10:1 v/v) | The presence of water is often beneficial for the dissolution of the base and can accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are generally required for the coupling of chloropyridines. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, dissolve the palladium precatalyst and the ligand in the organic solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask, followed by the addition of water.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[11] This reaction is particularly valuable for the synthesis of pharmacologically relevant compounds.
Scientific Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product. The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine in the catalytic cycle.[6]
Visualizing the Buchwald-Hartwig Amination Workflow:
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale/Notes |
| Substrates | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Amine (1.1-1.5 equiv.) | A slight excess of the amine is typically used. |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%) or a pre-formed Pd-ligand complex like RuPhos-Pd-G3 (2-5 mol%) | Pre-formed catalysts often provide higher yields and reproducibility.[6] |
| Ligand | RuPhos (4-10 mol%) or BrettPhos (4-10 mol%) | These ligands are highly effective for the amination of chloropyridines. |
| Base | NaOtBu (1.5-2.0 equiv.) or LiHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is essential. LiHMDS can be particularly effective for challenging couplings.[13] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 80-120 °C | Elevated temperatures are generally required. |
| Atmosphere | Inert (Nitrogen or Argon) | Strict exclusion of air and moisture is necessary. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine and the amine, followed by the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl and heteroaryl alkynes.[14] These products are valuable intermediates in organic synthesis.
Scientific Rationale:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. For chloropyridines, higher temperatures and more robust catalyst systems are often necessary. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14]
Experimental Protocol: Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale/Notes |
| Substrates | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Terminal Alkyne (1.2-2.0 equiv.) | An excess of the alkyne is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | These are common and effective catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira mechanism. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-5.0 equiv.) | The amine base also serves as a solvent in some cases. |
| Solvent | THF, DMF, or Acetonitrile | Anhydrous and deoxygenated solvents are required. |
| Temperature | Room temperature to 80 °C | The reaction temperature depends on the reactivity of the specific substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability and to prevent Glaser coupling. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Vinylation of the Heterocycle
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes, providing a valuable method for C-C bond formation.[16]
Scientific Rationale:
The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion and the stereoselectivity of the product are important considerations in this reaction.
Experimental Protocol: Heck Coupling
| Parameter | Recommended Conditions | Rationale/Notes |
| Substrates | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Alkene (1.2-2.0 equiv.) | Electron-deficient alkenes such as acrylates and styrenes are common coupling partners. |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) | A common and effective palladium source for the Heck reaction. |
| Ligand | P(o-tol)₃ (10-20 mol%) or PPh₃ (10-20 mol%) | Phosphine ligands are often required to stabilize the catalyst and promote the reaction. |
| Base | Triethylamine (TEA) or K₂CO₃ (2.0-3.0 equiv.) | An inorganic or organic base is needed to regenerate the Pd(0) catalyst. |
| Solvent | DMF, Acetonitrile, or NMP | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | High temperatures are generally necessary for the Heck coupling of aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst decomposition at high temperatures. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of ligand/base. | Use a fresh palladium precatalyst, screen different ligands (e.g., more electron-rich or bulkier ones), try a stronger base, or increase the reaction temperature. |
| Formation of side products | Homocoupling of the boronic acid (Suzuki), Glaser coupling of the alkyne (Sonogashira), decomposition of starting material. | Ensure strictly inert conditions, use a slight excess of the coupling partner, or consider a copper-free Sonogashira protocol. For sensitive substrates, lower the reaction temperature and extend the reaction time. |
| Difficulty in purification | Co-elution of product with byproducts or starting materials. | Optimize the reaction to drive it to completion. Explore different solvent systems for column chromatography or consider recrystallization. |
| N-Arylation of the pyrrole | Reaction of the pyrrole N-H with the palladium intermediate. | While the provided protocols are designed to favor C-C or C-N coupling at the 6-position, N-arylation can sometimes be a competing pathway, especially in Buchwald-Hartwig reactions. Using a less basic amine or a different ligand/base combination might mitigate this. Alternatively, N-protection of the pyrrole can be considered. |
Conclusion
The palladium-catalyzed cross-coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyrrolopyridines. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient routes to introduce aryl, amino, alkynyl, and vinyl functionalities, respectively. These products are valuable scaffolds for the development of new pharmaceuticals and functional materials. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.
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Heck Reaction. Organic Chemistry Portal. [Link]
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2011 , 111 (2), PR1–PR23. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2022 , 27 (19), 6296. [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Org. Lett.2010 , 12 (20), 4438–4441. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catal.2023 , 13 (2), 1148–1163. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133 (22), 8480–8483. [Link]
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Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from a 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged structure."[1] Its significance stems from its structural resemblance to the purine core of adenosine triphosphate (ATP), the universal phosphate donor for all kinase-catalyzed reactions.[2] This inherent mimicry allows azaindole derivatives to effectively compete with ATP for binding within the kinase catalytic domain, making them exceptional starting points for the rational design of potent and selective kinase inhibitors.[3][4]
The 7-azaindole isomer (1H-pyrrolo[3,2-c]pyridine), in particular, offers a versatile framework capable of forming critical bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This guide provides a detailed technical overview and actionable protocols for the synthesis and evaluation of novel kinase inhibitors, utilizing the strategically functionalized intermediate, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine . The presence of the chloro group at the C6 position serves as a versatile synthetic handle for introducing diverse chemical moieties via modern cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration. The methyl group at C7 provides an additional point for structural modulation and can influence the molecule's steric and electronic properties.
This document is intended for researchers and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower effective and innovative kinase inhibitor discovery programs.
Part 1: Synthesis of the Core Scaffold
The synthesis of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine core is a multi-step process that begins with the construction of a suitable pyridine precursor, followed by the formation of the fused pyrrole ring.
Workflow for Core Scaffold Synthesis
Caption: Proposed synthetic workflow for the core scaffold.
Protocol 1.1: Synthesis of Precursor (2-Chloro-3-amino-4-methylpyridine)
This protocol is adapted from established methods for synthesizing substituted aminopyridines, which are crucial intermediates.[5][6]
Rationale: The synthesis begins with simple, commercially available starting materials to construct the pyridine ring. A cyano group is introduced to be later converted into the key amino group. The multi-step process involves a condensation/cyclization to form the pyridine core, followed by chlorination and a Hofmann rearrangement to yield the desired 3-amino-2-chloro-4-methylpyridine.
Step-by-Step Protocol:
-
Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine:
-
This intermediate can be synthesized via several routes, including a Knoevenagel condensation of a β-keto ester equivalent with cyanoacetamide, or from acetone and malononitrile.[5]
-
For the latter, a mixture of malononitrile and acetone is reacted to form isopropylidenemalononitrile.
-
This intermediate then undergoes cyclization with ammonia to form 2-amino-4-methyl-3-pyridine-carbonitrile.
-
Treatment of this amino-cyano-pyridine with sodium nitrite in an acidic medium yields the 2-hydroxy-4-methyl-3-cyanopyridine.[7]
-
-
Synthesis of 2-Chloro-4-methyl-3-cyanopyridine:
-
To a flask charged with 2-hydroxy-4-methyl-3-cyanopyridine (1.0 eq), add phosphorus oxychloride (POCl₃, ~5-10 eq) cautiously.
-
Heat the mixture to reflux (approx. 110 °C) for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7] Purify by column chromatography if necessary.
-
-
Synthesis of 2-Chloro-3-amido-4-methylpyridine:
-
Add the 2-chloro-4-methyl-3-cyanopyridine (1.0 eq) portion-wise to stirred, concentrated sulfuric acid (~3-4 eq) at a temperature maintained below 90 °C.
-
Heat the mixture to 100 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the amide.
-
Filter the solid product, wash with cold water, and dry under vacuum.[6]
-
-
Hofmann Rearrangement to 2-Chloro-3-amino-4-methylpyridine:
-
Prepare a solution of sodium hypobromite or hypochlorite by adding bromine or chlorine to a cooled (0-5 °C) solution of sodium hydroxide.
-
Add the 2-chloro-3-amido-4-methylpyridine (1.0 eq) in portions to this solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-75 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and extract the product with an organic solvent. Dry, filter, and concentrate the organic extracts to yield 2-chloro-3-amino-4-methylpyridine.[6]
-
Protocol 1.2: Synthesis of Core Scaffold (6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine)
Rationale: The formation of the fused pyrrole ring can be achieved through various heteroannulation strategies. The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-haloaniline and an alkyne, making it a suitable, though not yet published for this specific substrate, method.[8][9][10] This protocol outlines a proposed adaptation.
Step-by-Step Protocol (Proposed):
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-amino-4-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., PPh₃ or a bulky phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq).
-
Add a suitable alkyne (e.g., 1,2-dichloroethylene as an acetylene equivalent, or trimethylsilylacetylene followed by deprotection, 1.5-2.0 eq).
-
Add a polar aprotic solvent such as DMF or 1,4-dioxane.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction to 80-120 °C and stir until TLC or LC-MS analysis indicates consumption of the starting aniline.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
-
Part 2: Diversification of the Scaffold for Kinase Inhibitor Synthesis
The chloro-substituent at the C6 position is a prime site for introducing diversity into the molecule using well-established palladium-catalyzed cross-coupling reactions.
Workflow for Scaffold Diversification
Caption: Key cross-coupling reactions for scaffold diversification.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[11][12][13] It offers broad functional group tolerance and utilizes commercially available and generally stable boronic acids.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microwave vial or Schlenk flask, combine the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-PdG2, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[14]
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
-
Reaction Execution:
-
Degas the mixture with an inert gas.
-
Heat the reaction, either conventionally (80-110 °C) or using microwave irradiation (100-150 °C) for 15-60 minutes. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. Purify the residue by flash column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
-
Protocol 2.2: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position.[15][16] This is crucial for accessing different pharmacophoric groups and modulating physicochemical properties.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.5 eq).[17]
-
Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.
-
-
Reaction Execution:
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter through a pad of celite to remove palladium residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product via silica gel chromatography to yield the 6-amino-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative.
-
Part 3: Biological Evaluation Protocols
Once a library of inhibitors is synthesized, their biological activity must be assessed. Key experiments include in vitro kinase inhibition assays and cellular proliferation assays.
Protocol 3.1: In Vitro Kinase Inhibition Assay (HTRF®)
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput assay technology for measuring kinase activity.[1][18][19] It relies on the FRET (Förster Resonance Energy Transfer) between a donor fluorophore (Europium cryptate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) on a biotinylated substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a signal. Inhibitors will reduce this signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Prepare stock solutions of the kinase (e.g., FMS, MPS1), biotinylated substrate peptide, and ATP in the reaction buffer.
-
Prepare serial dilutions of the synthesized test compounds in DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
Prepare HTRF detection reagents (Eu³⁺-cryptate labeled anti-phospho-antibody and streptavidin-XL665) in the detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA).
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add a mixture of the kinase and the biotinylated substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at ~337 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Cell Proliferation Assay (MTT)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][20] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Protocol:
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116, HeLa, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37 °C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15-30 minutes in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Part 4: Target Kinase Pathways and Data Presentation
Target Kinase Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor.
Caption: Simplified FMS (CSF-1R) Signaling Pathway.[19][21]
Caption: Role of MPS1 in the Spindle Assembly Checkpoint.[18][20]
Data Presentation: Example Inhibitor Activities
The following tables summarize representative biological data for inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, demonstrating the potential of this chemical class.
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | FMS Kinase IC₅₀ (nM) |
| 1e | 60 |
| 1r | 30 |
| KIST101029 | 96 |
Table 2: Antiproliferative Activity of Compound 1r
| Cell Line (Cancer Type) | IC₅₀ (µM) |
| SK-OV-3 (Ovarian) | 0.15 |
| A2780 (Ovarian) | 0.21 |
| PC-3 (Prostate) | 0.45 |
| DU 145 (Prostate) | 0.33 |
| MCF-7 (Breast) | 1.78 |
| MDA-MB-231 (Breast) | 0.76 |
Table 3: Activity of MPS1 Inhibitor CCT251455 [11][15]
| Assay Type | IC₅₀ / GI₅₀ (µM) |
| MPS1 Kinase Assay (in vitro) | 0.003 |
| p-MPS1 Cell Assay | 0.043 |
| HCT116 Proliferation | 0.16 |
Conclusion
The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. Its synthesis, while multi-step, relies on established chemical transformations. The true power of this scaffold lies in the synthetic versatility afforded by the C6-chloro group, which allows for rapid library generation and SAR exploration through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols detailed herein provide a comprehensive framework for the synthesis, diversification, and biological evaluation of new chemical entities based on this valuable core, paving the way for the discovery of next-generation targeted therapeutics.
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Application Notes & Protocols: Strategic Functionalization of the 1H-Pyrrolo[3,2-c]pyridine Core
Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its structure, which features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, imparts a unique set of physicochemical properties. This duality not only influences its biological activity but also governs the strategy for its chemical modification. Derivatives of this core are prominent in medicinal chemistry, serving as potent kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2][3][4][5] The strategic introduction of functional groups onto this scaffold is paramount for modulating its biological activity, metabolic stability, and pharmacokinetic profile (ADME).[6]
This guide provides an in-depth exploration of the key methodologies for the regioselective functionalization of the 1H-pyrrolo[3,2-c]pyridine ring. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, empowering researchers to not only replicate but also adapt these methods for their specific molecular targets.
Pillar 1: Understanding the Electronic Landscape and Regioselectivity
The reactivity of the 1H-pyrrolo[3,2-c]pyridine ring is a tale of two distinct electronic personalities. The pyrrole moiety is π-excessive and thus predisposed to electrophilic attack, while the pyridine moiety is π-deficient, making it resistant to electrophiles but susceptible to nucleophilic attack or modification via metallation.
-
The Pyrrole Ring (Positions C1, C2, C3): This is the primary site for electrophilic aromatic substitution . The highest electron density is typically found at the C3 position, making it the most common site for reactions like halogenation and nitration. The pyrrole nitrogen (N1) is a key handle for introducing diversity and can be functionalized via alkylation or arylation, which in turn can modulate the reactivity of the entire ring system.
-
The Pyridine Ring (Positions C4, C6, C7): This ring is deactivated towards electrophiles due to the electron-withdrawing effect of the pyridine nitrogen. Functionalization here almost exclusively relies on modern synthetic methods, particularly metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) substrates or, more recently, direct C-H activation.[7][8]
Figure 1: General reactivity map of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Pillar 2: Foundational Synthetic Protocols
The construction of diversely functionalized 1H-pyrrolo[3,2-c]pyridines often follows a logical, multi-step pathway. A common and effective strategy involves building the core from a substituted pyridine precursor, followed by sequential functionalization of the pyridine and pyrrole rings.
The following workflow, based on the successful synthesis of potent colchicine-binding site inhibitors, illustrates this modular approach.[2][9]
Figure 2: A representative synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.
Protocol 1: Synthesis of the Core Scaffold (6-Bromo-1H-pyrrolo[3,2-c]pyridine)
This protocol details the foundational steps to create the key halogenated intermediate, which serves as a linchpin for subsequent diversification via cross-coupling. The strategy begins with a commercially available pyridine, introducing a nitro group that facilitates the ultimate formation of the pyrrole ring.[2][9]
Step A: Nitration of 2-Bromo-5-methylpyridine-1-oxide
-
Rationale: Direct nitration of pyridine is challenging. The initial N-oxidation step activates the pyridine ring, directing the electrophilic nitration to the C4 position, para to the N-oxide.
-
Procedure: a. To a cooled (0 °C) solution of fuming nitric acid in concentrated sulfuric acid, slowly add 2-bromo-5-methylpyridine-1-oxide. b. Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material. c. Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous sodium carbonate) to precipitate the product, 2-bromo-5-methyl-4-nitropyridine 1-oxide. d. Filter, wash with water, and dry the solid.
Step B: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: This key step first involves a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent treatment with a reducing agent like iron powder in acetic acid simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization and aromatization to form the pyrrole ring.
-
Procedure: a. React the 2-bromo-5-methyl-4-nitropyridine 1-oxide with DMF-DMA in DMF to form the key enamine intermediate. b. In a separate vessel, prepare a suspension of iron powder in acetic acid. c. Add the enamine intermediate to the iron/acetic acid mixture and heat at 100 °C for approximately 5 hours. d. After cooling, filter the reaction mixture and concentrate in vacuo. e. Adjust the pH to ~8 with aqueous sodium carbonate and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by silica gel chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Pillar 3: Advanced Functionalization via Cross-Coupling
With the halogenated core in hand, metal-catalyzed cross-coupling is the most powerful and versatile strategy for introducing molecular complexity, particularly at the C6 position of the pyridine ring.
Protocol 2: N1-Arylation via Chan-Lam Coupling
Rationale: Before functionalizing the C6 position, the pyrrole nitrogen is often arylated. This not only adds a key substituent but also modifies the electronic properties and can improve solubility for the subsequent step. A copper-catalyzed Chan-Lam coupling is an effective method for this transformation.[2][9]
-
Setup: To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in a suitable solvent like 1,4-dioxane, add the desired arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid, 2.0 equiv.).
-
Reagents: Add potassium carbonate (2.0 equiv.), pyridine (3.0 equiv.), and copper(II) acetate (Cu(OAc)₂, 2.0 equiv.).
-
Reaction: Degas the mixture and irradiate in a microwave reactor at 85 °C for 30 minutes, or stir at elevated temperature under conventional heating until completion.
-
Workup & Purification: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to obtain the N1-arylated product (e.g., 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine).[2]
Protocol 3: C6-Arylation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is the cornerstone reaction for C-C bond formation on the pyridine ring. It leverages the C6-bromo handle to introduce a vast array of aryl and heteroaryl moieties using a palladium catalyst. The choice of base, solvent, and palladium source/ligand is critical for achieving high yields and preventing side reactions.[2][10]
-
Setup: In a microwave vial, combine the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 equiv.), the desired substituted arylboronic acid (1.5 equiv.), potassium carbonate (K₂CO₃, 5.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 equiv.).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor at 125 °C for 25-30 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography to yield the final 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine.[2][9]
Data Summary: Suzuki Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
The following table summarizes the successful application of Protocol 3 with various arylboronic acids, demonstrating the robustness of the method.
| Product ID | Arylboronic Acid | Yield (%) |
| 10a | Phenylboronic acid | 63% |
| 10f | 2-Methoxyphenylboronic acid | 76% |
| 10h | 4-Methoxyphenylboronic acid | 51% |
| 10k | 4-Ethoxyphenylboronic acid | 57% |
| 10m | 4-Chlorophenylboronic acid | 32% |
| 10p | Naphthalen-2-ylboronic acid | 52% |
| 10q | Thiophen-3-ylboronic acid | 59% |
| 10r | Pyridin-3-ylboronic acid | 55% |
| Data sourced from Wang, C., et al. (2024).[2] |
Conclusion and Future Outlook
The functionalization of the 1H-pyrrolo[3,2-c]pyridine ring is a dynamic field driven by its importance in drug discovery. While traditional methods focusing on electrophilic substitution and palladium-catalyzed cross-coupling remain foundational, the development of novel synthetic techniques continues to expand the accessible chemical space.[7][10] Advances in areas like metal-catalyzed C-H bond functionalization promise more atom-economical and efficient routes to novel analogues, bypassing the need for pre-halogenated intermediates.[7] The protocols and principles outlined in this guide provide researchers with a solid and reliable framework for the strategic modification of this vital heterocyclic core.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Published. [Link]
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Liu, J., Xu, G., Tang, S., & Chen, Q. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9354–9359. [Link]
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Majumder, S., Laha, J. K., & Patel, P. P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11951-11966. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1430-1437. [Link]
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Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
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Singh, V., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2634-2683. [Link]
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Kandeel, M. M., & El-Gazzar, M. G. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1430-1437. [Link]
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Aboklen, A. O., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(16), 5241-5244. [Link]
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Majumder, S., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(2), 241-264. [Link]
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Strategic N-Arylation of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: Protocols and Mechanistic Insights
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine core, a 5-azaindole isomer, is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisosteric replacement for indole or purine systems in kinase inhibitors and other targeted therapeutics.[1][2] The functionalization of this scaffold is critical for modulating potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the N-arylation of the pyrrole nitrogen on the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine substrate. We present two robust, field-proven catalytic systems—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensation—offering researchers flexible and efficient strategies for generating diverse compound libraries. The protocols are grounded in mechanistic principles, explaining the causality behind component selection and providing practical troubleshooting advice to ensure reliable execution.
Introduction: The Strategic Value of the 1H-pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine scaffold has garnered significant interest from medicinal chemists due to its prevalence in pharmacologically active agents, particularly in the domain of oncology.[2][3] Its structure is analogous to the adenine fragment of ATP, making it an especially valuable framework for designing kinase inhibitors.[1] The N-H bond of the pyrrole moiety presents a key vector for chemical modification. N-arylation introduces a new aromatic substituent, which can form critical interactions within a target's binding site, tune solubility, and alter metabolic stability.
The target substrate, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, possesses two key features: a nucleophilic pyrrole nitrogen (the site for arylation) and a chloro-substituted pyridine ring. The chloro-substituent offers a potential handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for a divergent synthetic strategy where the N-arylation is the primary diversification step. This guide provides the necessary conditions to achieve this initial, crucial transformation.
General Experimental Workflow
A successful N-arylation experiment, regardless of the chosen catalytic system, follows a consistent workflow. Proper execution of each step is critical for achieving high yields and purity.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 1: Buchwald-Hartwig Coupling with an Aryl Chloride
This protocol is adapted from established procedures for the N-arylation of pyrroles and indoles with aryl chlorides. [4][5][6]
-
Materials:
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl chloride (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Buchwald Ligand (e.g., XPhos or SPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk tube or microwave vial
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, aryl chloride, Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Evacuate and backfill the tube with Argon three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.
-
-
Expert Insights:
-
Causality: The use of NaOt-Bu is critical for deprotonating the relatively non-acidic pyrrole N-H. For substrates sensitive to strong bases, a milder base like potassium phosphate (K₃PO₄) can be effective, though it may require higher temperatures or longer reaction times. [7] * Ligand Choice: The choice of ligand is paramount. For sterically hindered aryl chlorides or substrates, a highly active ligand from the Buchwald family (e.g., XPhos, SPhos, RuPhos) is recommended to ensure efficient coupling.
-
Troubleshooting: If the reaction stalls, a fresh portion of catalyst and ligand can be added. If C-arylation is observed as a side product, switching to a less polar solvent or a slightly less active ligand may improve selectivity.
-
Copper-Catalyzed N-Arylation: The Ullmann-Type Condensation
The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods. [8]Modern protocols utilize catalytic amounts of copper and employ ligands to facilitate the reaction under milder conditions than traditionally required. [9][10]
Mechanistic Rationale
The generally accepted mechanism for the Ullmann reaction involves a Cu(I) active species. The reaction is believed to proceed through the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a transient Cu(III) intermediate. Reductive elimination then furnishes the N-arylated product and regenerates the Cu(I) catalyst. [10]Ligands, typically diamines or amino acids, accelerate the reaction by increasing the solubility and reactivity of the copper species. [11]
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Protocol 2: Ligand-Assisted Ullmann Coupling with an Aryl Iodide
This protocol is based on highly efficient methods developed for the N-arylation of 7-azaindole and other N-H heterocycles. [11]
-
Materials:
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.1 mmol, 1.1 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline) (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane or DMSO (4 mL)
-
Sealed reaction tube
-
-
Procedure:
-
In a glovebox or under a stream of Argon, add CuI, K₃PO₄, and the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine to a sealable reaction tube.
-
Add the aryl iodide, the ligand, and the solvent.
-
Seal the tube securely and remove it from the glovebox (if used).
-
Heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of Celite, washing thoroughly with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
-
Expert Insights:
-
Causality: Aryl iodides are the most reactive coupling partners in Ullmann reactions, followed by bromides. [8]Chlorides are typically unreactive under these conditions unless activated by strong electron-withdrawing groups.
-
Solvent Choice: DMSO is often an excellent solvent for Ullmann reactions but can be difficult to remove. [12]Dioxane is a common alternative.
-
Ligand-Free Variant: For some activated arylating agents, ligand-free conditions can be successful. A recent study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives utilized Cu(OAc)₂ with K₂CO₃ and pyridine to couple a bromo-substituted scaffold with an arylboronic acid (a Chan-Lam type reaction), demonstrating the versatility of copper catalysis. [2]
-
Summary of Recommended Reaction Conditions
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | CuI or Cu(OAc)₂ (5-20 mol%) |
| Ligand | Bulky Phosphines (e.g., XPhos, SPhos) | Diamines (e.g., DMEDA), Phenanthroline |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Arylating Agent | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br, Arylboronic Acids |
| Solvent | Toluene, Dioxane | Dioxane, DMSO, Toluene |
| Temperature | 80 - 120 °C | 100 - 130 °C |
| Key Advantage | Broad scope, high tolerance for aryl chlorides | Lower cost, different reactivity profile |
Conclusion
The N-arylation of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a key strategic transformation for drug discovery programs. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensations provide reliable and scalable pathways to the desired products. The choice between the two systems will depend on the specific arylating partner, cost considerations, and functional group compatibility. The protocols and insights provided in this note offer a robust starting point for researchers to successfully synthesize novel N-arylated 5-azaindole derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutics.
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Corbet, J.-P., & Mignani, G. (n.d.). Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a]d[1][13]iazepinones. ResearchGate. [URL: https://www.researchgate.net/publication/227448555_ChemInform_Abstract_Intramolecular_N-Arylation_in_Heterocyclization_Synthesis_of_New_Pyrido-Fused_Pyrrolo12-a14diazepinones]
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Application Notes & Protocols: Characterizing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives in Cell-Based Assays
Document ID: AN-CMPD-2601-01
Abstract
This guide provides a comprehensive framework for characterizing the biological activity of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating potent anticancer activities through mechanisms that include kinase inhibition and disruption of microtubule dynamics.[1][2][3] This document details a logical, tiered approach to screening and mechanistic elucidation, beginning with broad assessments of cytotoxicity and progressing to specific assays for apoptosis, cell cycle arrest, and proliferation. We present robust, step-by-step protocols for essential cell-based assays, grounded in established methodologies, and provide expert insights into experimental design, data interpretation, and troubleshooting. The objective is to equip researchers in drug discovery and oncology with the necessary tools to thoroughly evaluate this promising class of compounds.
| Introduction: The Therapeutic Potential of Pyrrolo[3,2-c]pyridine Derivatives
The 1H-pyrrolo[3,2-c]pyridine core is a key pharmacophore that mimics the purine ring of ATP, enabling it to interact with the hinge region of numerous protein kinases.[1] This has led to the development of potent kinase inhibitors, including the successful melanoma drug Vemurafenib.[1] Beyond kinase inhibition, recent studies have revealed that certain 1H-pyrrolo[3,2-c]pyridine derivatives function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[3] This dual-mechanism potential makes this scaffold particularly attractive for oncology research.
Derivatives have shown efficacy against a range of cancer cell lines, including those from breast, gastric, and cervical cancers, as well as melanoma.[3][4] The primary cellular outcomes of these mechanisms are the induction of cell cycle arrest, typically at the G2/M phase for tubulin inhibitors, and the activation of the apoptotic cell death pathway.[5]
This document outlines a strategic workflow for evaluating novel 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. The proposed assays will enable researchers to:
-
Quantify the cytotoxic and anti-proliferative potency.
-
Determine the primary mechanism of cell death (apoptosis vs. necrosis).
-
Analyze effects on cell cycle progression.
-
Confirm inhibition of DNA synthesis.
-
Lay the groundwork for target-specific kinase activity assays.
Experimental Strategy Overview
A logical progression of assays is crucial for an efficient and informative screening cascade. We propose the following workflow, which moves from broad phenotypic screening to more detailed mechanistic studies.
Figure 1: A tiered experimental workflow for characterizing novel compounds.
| Application I: Assessing Cytotoxicity and Metabolic Viability
The initial step in characterizing any new compound is to determine its effect on cancer cell viability. The MTT assay is a robust, high-throughput colorimetric method for this purpose.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[6][7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] This conversion only occurs in metabolically active, viable cells.[6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[6][8]
| Protocol: MTT Cytotoxicity Assay
Materials:
-
MTT (5 mg/mL in sterile PBS), stored protected from light.
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Recommended Cell Lines: Based on published data for related pyrrolo[3,2-c]pyridine derivatives, the following cell lines are recommended for initial screening.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Known sensitivity to tubulin inhibitors.[5] |
| HeLa | Cervical Cancer | Standard model, sensitive to tubulin inhibitors.[5] |
| SGC-7901 | Gastric Cancer | Shown to be sensitive to this compound class.[5] |
| A375P | Melanoma | Relevant for kinase inhibitor activity.[4] |
| HS 27 | Normal Fibroblast | To assess selectivity for cancer cells over normal cells.[2] |
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired density (see table below).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
| Cell Line | Seeding Density (cells/well) |
| MCF-7 | 5,000 - 8,000 |
| HeLa | 3,000 - 5,000 |
| SGC-7901 | 4,000 - 7,000 |
| A375P | 4,000 - 6,000 |
| HS 27 | 5,000 - 10,000 |
-
Compound Treatment:
-
Prepare serial dilutions of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Application II: Elucidating the Mechanism of Cell Death and Proliferation Arrest
If the derivative shows cytotoxic activity, the next step is to determine how it kills the cells. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Furthermore, many anticancer agents, particularly tubulin inhibitors, work by arresting the cell cycle.[10]
| Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[12]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is excluded by the intact plasma membrane of live and early apoptotic cells.[12][13] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[12]
By using both stains, we can differentiate the cell populations:
-
Annexin V (-) / PI (-): Healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (though interpretation requires care).[11]
Figure 2: Workflow for Annexin V & PI apoptosis assay.
Procedure:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and incubate for 24 hours.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control. A positive control (e.g., staurosporine) is highly recommended.[11]
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Gently wash adherent cells with PBS, then detach them using a non-enzymatic cell dissociation buffer or gentle trypsinization.
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Centrifuge the combined cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[10]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Add 5 µL of FITC-conjugated Annexin V.[11]
-
Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL stock).[11]
-
Gently vortex and incubate for 15 minutes at room temperature, protected from light.[14]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
| Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay: This method uses flow cytometry to measure the DNA content of cells, allowing for their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[15] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[15][16]
-
G0/G1 phase cells: Have a normal (2N) DNA content.
-
S phase cells: Are actively synthesizing DNA, so their content is between 2N and 4N.
-
G2/M phase cells: Have a doubled (4N) DNA content.
Because PI also binds to RNA, treatment with RNase is essential to ensure only DNA is stained.[15][16] This assay is critical for identifying compounds that cause cell cycle arrest, a hallmark of tubulin polymerization inhibitors.[10]
Procedure:
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate.
-
Treat cells with the vehicle control and the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 3.1.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] This step permeabilizes the cells to allow PI entry.
-
Incubate on ice for at least 30 minutes (or store at 4°C for up to several weeks).[16]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.
-
Wash the pellet twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, measuring the PI fluorescence in a linear scale.[16]
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
-
| Application III: Direct Measurement of Anti-Proliferative Activity
While the MTT assay measures metabolic activity, a more direct assessment of cell proliferation involves quantifying DNA synthesis. The BrdU assay is a gold-standard method for this purpose.
| Protocol: Cell Proliferation by BrdU Incorporation Assay
Principle of the Assay: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[17] When added to cell culture, it is incorporated into newly synthesized DNA during the S phase of the cell cycle.[17][18] This incorporated BrdU can then be detected using a specific anti-BrdU monoclonal antibody, typically in a flow cytometry or plate-based colorimetric/fluorometric format.[19] The amount of BrdU incorporation is a direct measure of cell proliferation.
Procedure (Flow Cytometry Method):
-
Cell Treatment and BrdU Labeling:
-
Seed and treat cells with the compound as described for other assays.
-
2-4 hours before the end of the treatment period, add BrdU to the culture medium to a final concentration of 10-30 µM.[19]
-
Incubate for the labeling period (e.g., 2-4 hours). Note: BrdU is light-sensitive; incubations should be performed in the dark.[19]
-
-
Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Fix the cells in 70% ice-cold ethanol as described in Protocol 3.2.
-
-
DNA Denaturation:
-
This step is critical to expose the incorporated BrdU to the antibody.
-
Pellet the fixed cells and resuspend in 0.5 mL of 2N HCl containing 0.5% Triton X-100.[19]
-
Incubate for 30 minutes at room temperature.
-
Neutralize the acid by adding 0.5 mL of 0.1 M sodium tetraborate (Na₂B₄O₇), pH 8.5, and incubate for 2 minutes.[19]
-
-
Antibody Staining:
-
Pellet the cells and wash once with a buffer containing BSA and a mild detergent (e.g., PBS / 1% BSA / 0.5% Tween 20).
-
Resuspend the pellet in 50 µL of the same buffer and add the anti-BrdU primary antibody.
-
Incubate for 1 hour at room temperature.[19]
-
Wash the cells once, then resuspend in 50 µL of buffer containing a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse IgG-FITC).
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
-
DNA Content Staining & Analysis:
-
Wash the cells and resuspend in a PI staining solution (as in Protocol 3.2) for total DNA content.
-
Analyze by two-color flow cytometry. This allows for simultaneous analysis of cell cycle position (via PI) and DNA synthesis (via BrdU-FITC).
-
| Application IV: Investigating Specific Molecular Targets
Based on the known activities of the pyrrolo[3,2-c]pyridine scaffold, two primary molecular targets are likely: tubulin and protein kinases (such as FMS).[2][3] The results from the preceding assays (e.g., G2/M arrest strongly suggests tubulin inhibition) can guide which pathway to investigate first.
Conceptual Framework: Tubulin Polymerization Inhibition
The cellular phenotype of G2/M arrest and apoptosis is a strong indicator of a compound acting as a microtubule-targeting agent.
Figure 3: Mechanism of tubulin polymerization inhibitors leading to apoptosis.
Confirmatory Cellular Assays:
-
Immunofluorescence Microscopy: Treat cells with the compound and stain for α-tubulin. A potent inhibitor will cause a visible disruption of the microtubule network, showing diffuse staining instead of well-defined filaments.
-
In Vitro Tubulin Polymerization Assay: Use purified tubulin protein to directly measure the effect of the compound on microtubule assembly, typically by monitoring changes in light scattering or fluorescence.
Conceptual Framework: Cell-Based Kinase Inhibition
Pyrrolopyridine derivatives are known to inhibit kinases like FMS, a receptor tyrosine kinase involved in the proliferation of macrophage lineage cells and over-expressed in several cancers.[2]
Strategy for a Cell-Based Kinase Assay:
-
Select a Relevant Cell Line: Choose a cancer cell line that overexpresses the target kinase (e.g., AML cell lines for FMS/FLT3, or engineered cell lines).[16]
-
Stimulate the Pathway: Treat the cells with the appropriate ligand (e.g., CSF-1 to activate the FMS receptor) to induce kinase activation and phosphorylation of its downstream substrate.
-
Co-treat with Inhibitor: Incubate cells with the ligand in the presence and absence of the pyrrolopyridine derivative.
-
Lyse Cells and Detect Phosphorylation: Lyse the cells and use a phospho-specific antibody to detect the phosphorylation of the kinase's direct substrate via methods like Western Blot, ELISA, or high-content imaging. A reduction in the phosphorylation signal in the presence of the compound indicates successful kinase inhibition.
Important Considerations for Assay Development:
-
Compound Solubility: Pyrrolopyridine derivatives can have limited aqueous solubility.[8] Prepare high-concentration stock solutions in 100% DMSO and ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically <0.5%).
-
Off-Target Effects: Kinase inhibitors are rarely perfectly specific.[14][19] It is crucial to consider that the observed phenotype may result from the inhibition of multiple kinases.[1] Follow-up studies using a broad kinase screening panel are recommended to determine the selectivity profile of lead compounds.
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- 19. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Evaluation of Substituted 1H-Pyrrolo[3,2-c]pyridines
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer properties, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for the pharmacological evaluation of novel substituted 1H-pyrrolo[3,2-c]pyridine derivatives, with a primary focus on their potential as anticancer agents. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for advancing promising compounds from initial screening to preclinical characterization.
The strategic design of these compounds often involves constraining the bioactive conformation of known pharmacophores, such as in the case of emulating the cis-olefin bonds of Combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to create potent colchicine-binding site inhibitors.[1] Furthermore, this scaffold has been successfully employed to develop inhibitors of critical cell cycle and signaling kinases like Monopolar Spindle 1 (MPS1) and FMS kinase (CSF-1R), highlighting its versatility.[5][6][7]
This document will guide the user through a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies and preliminary in vivo assessments. The protocols are presented with an emphasis on the rationale behind each step, ensuring a thorough understanding of the experimental design and data interpretation.
Part 1: Initial Assessment of Antiproliferative Activity
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This is typically achieved through in vitro cytotoxicity or antiproliferative assays.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the therapeutic hypothesis. For a broad initial screening of 1H-pyrrolo[3,2-c]pyridine derivatives, a panel of cell lines representing different cancer types is recommended. For example, HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) have been effectively used to evaluate the antitumor activities of these compounds.[3][4] If the compounds are designed based on a specific target known to be dysregulated in a particular cancer, such as melanoma, cell lines like A375P should be included.[8] It is also beneficial to include a non-cancerous cell line (e.g., NIH3T3 fibroblasts) to assess preliminary selectivity.[8]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Substituted 1H-pyrrolo[3,2-c]pyridine compounds
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Positive control (e.g., Combretastatin A-4 (CA-4) or a relevant kinase inhibitor like Sorafenib)[4][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (0.1% DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: IC₅₀ Values
Summarize the antiproliferative activity of the synthesized compounds in a clear, tabular format for easy comparison.
| Compound ID | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | >10 | >10 | >10 |
| 10d | 5.2 | 6.8 | 7.1 |
| 10t | 0.12 | 0.15 | 0.21 |
| CA-4 | 0.015 | 0.018 | 0.022 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[4]
Part 2: Mechanism of Action Studies
Once potent antiproliferative compounds are identified, the next crucial step is to elucidate their mechanism of action. Based on existing research, two primary mechanisms for 1H-pyrrolo[3,2-c]pyridines are tubulin polymerization inhibition and kinase inhibition.
Workflow for Mechanistic Elucidation
The following diagram illustrates a logical workflow for investigating the mechanism of action of a hit compound.
Caption: Workflow for Investigating the Mechanism of Action.
Protocol: Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Colchicine as a destabilizer)
-
Fluorescence microplate reader
-
Fluorescent reporter for polymerization (optional)
Procedure:
-
Compound Preparation: Prepare test compounds at various concentrations in the polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound or control.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Monitor the increase in fluorescence (or absorbance at 340 nm for non-fluorescent assays) over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Plot the fluorescence/absorbance against time. Compare the polymerization curves of the compound-treated samples to the positive and negative controls. Potent inhibitors of tubulin polymerization, such as certain 1H-pyrrolo[3,2-c]pyridine derivatives, will show a significant reduction in the rate and extent of polymerization.[3][9]
Protocol: Cell Cycle Analysis by Flow Cytometry
Microtubule-targeting agents often induce cell cycle arrest, typically in the G2/M phase.[1] This can be quantified using flow cytometry.
Materials:
-
HeLa cells (or other sensitive cell lines)
-
Test compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HeLa cells with the test compound at concentrations equivalent to its IC₅₀, 2x IC₅₀, and 3x IC₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in compound-treated cells compared to the control indicates cell cycle arrest at this phase.[1]
Protocol: Kinase Inhibition Assays
If the compound is hypothesized to be a kinase inhibitor, a tiered approach is recommended, starting with a broad kinase panel followed by specific enzymatic assays for the identified hits.
a) Kinase Panel Screening (Primary Screen): Outsource this to a commercial provider (e.g., Eurofins, Promega). Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of kinases to identify potential targets. A compound like '1r' from a series of pyrrolo[3,2-c]pyridines showed selective inhibition of FMS kinase in such a panel.[6][7]
b) Specific Kinase Inhibition Assay (Secondary Screen - Example: MPS1): This assay quantifies the IC₅₀ of the compound against a specific purified kinase.
Materials:
-
Recombinant human MPS1 kinase
-
Peptide substrate
-
ATP (at Km concentration)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the peptide substrate, and the MPS1 enzyme.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration. Potent 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been identified with IC₅₀ values in the nanomolar range.[5]
Part 3: In Vivo Pharmacological Evaluation
Promising compounds with potent in vitro activity and a well-defined mechanism of action should be advanced to in vivo studies to assess their efficacy and tolerability.
Decision Tree for In Vivo Advancement
The decision to move a compound into in vivo testing should be based on a multifactorial assessment.
Caption: Decision matrix for advancing a compound to in vivo studies.
Protocol: Xenograft Tumor Model
This is a standard preclinical model to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HeLa, HCT116)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dose.
-
Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Calculate the Tumor Growth Inhibition (TGI) percentage.
References
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
-
Abdel-Aal, A. A.-H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
-
Naud, S., et al. (2015). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
-
Bollack, B., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
-
Wang, Z., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
Kandefer-Szerszeń, M., & Rzymowska, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Guman, T., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. [Link]
-
Abdel-Aal, A. A.-H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
-
Heinrich, T., et al. (2016). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ACS Publications. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]
-
Abdel-Aal, A. A.-H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1] By screening low molecular weight compounds (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with higher ligand efficiency.[2] The pyrrolo[3,2-c]pyridine core is a recognized "privileged" scaffold in medicinal chemistry, frequently appearing in potent bioactive molecules, particularly kinase inhibitors.[3][4][5] The specific fragment, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, offers a compelling starting point for an FBDD campaign due to its distinct features:
-
Hydrogen Bonding Capabilities: The pyrrole and pyridine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, anchoring the fragment in specific pockets of a protein target.
-
Vector for Growth: The chlorine atom at the 6-position serves as a versatile synthetic handle for chemical elaboration, allowing for fragment "growing" or "linking" strategies. This position is often amenable to substitution reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of surrounding sub-pockets within a binding site.[6][7]
-
Defined Shape and Rigidity: The fused bicyclic system provides a rigid, planar structure that reduces the entropic penalty upon binding and offers a well-defined vector for chemical modifications.[5]
This guide provides a comprehensive overview and detailed protocols for utilizing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in an FBDD campaign, from initial screening to hit validation and elaboration.
Part 1: Primary Screening for Hit Identification
The initial step in an FBDD program is to screen a fragment library to identify binders to the protein target of interest. Given the weak affinities (high µM to mM range) typical of fragment hits, highly sensitive biophysical techniques are required.[8][9][10]
Biophysical Screening Techniques: A Comparative Overview
Several techniques are suitable for primary fragment screening, each with its own advantages and disadvantages.[9][11]
| Technique | Throughput | Protein Consumption | Information Provided | Key Considerations |
| Surface Plasmon Resonance (SPR) | High | Low | Kinetics (kon, koff), Affinity (KD) | Requires protein immobilization; sensitive to buffer mismatch (e.g., DMSO).[8][10][12] |
| NMR Spectroscopy | Medium-High | High | Binding confirmation, Affinity (KD), Structural information (binding site) | Can detect very weak interactions; requires isotopically labeled protein for some methods.[13][14][15][16] |
| X-ray Crystallography | Low | High | High-resolution 3D structure of the protein-fragment complex | Provides definitive binding mode; requires well-diffracting crystals.[9][17][18][19] |
| Thermal Shift Assay (DSF) | High | Low | Binding confirmation (ΔTm) | Simple and inexpensive; prone to false positives/negatives.[9][11] |
For a primary screen involving 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a tiered approach is often most effective. A high-throughput method like SPR or DSF can be used for the initial screen, followed by a more information-rich technique like NMR or X-ray crystallography for hit validation.[9]
Experimental Workflow: FBDD Campaign Initiation
The following diagram illustrates a typical workflow for an FBDD campaign starting with our fragment of interest.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Part 2: Protocols for Primary Screening and Hit Validation
Here we provide detailed, step-by-step protocols for key experiments in an FBDD campaign using 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening due to its high throughput and low protein consumption.[10][12]
Objective: To identify fragments that bind to an immobilized protein target and to estimate their binding affinities.
Materials:
-
Biacore or similar SPR instrument.
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein (>95% purity).
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine stock solution (e.g., 100 mM in 100% DMSO).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.[20]
-
-
Fragment Screening:
-
Prepare a dilution series of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in running buffer (e.g., 100 µM, 50 µM, 25 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).[10]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. A typical injection time is 60 seconds for association, followed by a 120-second dissociation phase.[21]
-
After each cycle, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Perform a buffer blank subtraction to correct for solvent effects.
-
Analyze the resulting sensorgrams using a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (KD).[20]
-
Hits are typically defined as fragments showing a concentration-dependent binding response.
-
Protocol 2.2: Hit Validation using NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from a primary screen as it can unambiguously confirm binding and provide information on the binding site.[13][15] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[11][22]
Objective: To confirm the binding of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine to the target protein in solution.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Purified target protein.
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
-
NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
Methodology:
-
Sample Preparation:
-
Prepare two samples:
-
Sample A: 10-20 µM of target protein with 1 mM of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in NMR buffer.
-
Sample B (Control): 1 mM of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine alone in NMR buffer.
-
-
-
STD-NMR Experiment:
-
Acquire a standard 1D proton spectrum of both samples to identify the fragment's resonances.
-
Set up the STD experiment. This involves acquiring two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
The saturation from the on-resonance irradiation will be transferred to binding fragments via spin diffusion.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein.
-
The presence of signals in the STD difference spectrum confirms binding.
-
The relative intensities of the signals can provide information about which parts of the fragment are most intimately interacting with the protein.
-
Protocol 2.3: Structural Characterization by X-ray Crystallography
The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[8][17]
Objective: To determine the precise binding mode of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine within the target protein's binding site.
Materials:
-
Well-diffracting crystals of the target protein.
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine stock solution.
-
Cryoprotectant solution.
-
X-ray diffraction equipment (synchrotron source is preferred).
Methodology:
-
Crystal Soaking:
-
Transfer a protein crystal from its mother liquor to a drop containing the mother liquor supplemented with the fragment. The concentration of the fragment should be high enough to ensure saturation of the binding site (e.g., 1-10 mM), and the soaking time can range from minutes to hours.[17]
-
Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on the X-ray beamline and collect a complete diffraction dataset.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., XDS or HKL2000).
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the initial electron density maps (Fo-Fc map) for positive density corresponding to the bound fragment.
-
Model the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine fragment into the observed density.
-
Perform iterative cycles of crystallographic refinement and manual model building until the structure converges to acceptable R-factors and geometry.[23]
-
Part 3: From Fragment to Lead: Structure-Guided Elaboration
Once a validated hit like 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is identified and its binding mode is understood, the next phase is to improve its affinity and selectivity through medicinal chemistry.[2][4]
Strategy for Fragment Elaboration
The high-resolution structural information from X-ray crystallography is crucial for guiding the hit-to-lead process. Analysis of the protein-fragment complex will reveal:
-
Key interactions: Hydrogen bonds, hydrophobic contacts, etc.
-
Unoccupied sub-pockets: Adjacent pockets that can be exploited by "growing" the fragment.
-
Solvent-exposed vectors: Points on the fragment from which to grow without clashing with the protein.
For 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the chlorine atom at the 6-position is an ideal vector for elaboration. Computational modeling and docking studies can help prioritize synthetic modifications.[22]
Elaboration Pathway
The following diagram outlines the logic of a structure-guided fragment elaboration.
Caption: Iterative cycle of structure-guided lead optimization from a fragment hit.
Conclusion
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine represents a highly promising starting point for a fragment-based drug discovery campaign. Its inherent chemical properties, combined with the power of modern biophysical screening techniques and structure-guided design, provide a robust pathway for the development of novel, high-affinity ligands. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to effectively utilize this and similar fragments in their drug discovery programs.
References
-
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219. [Link]
-
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature reviews Drug discovery, 3(8), 660-672. [Link]
-
Sygnature Discovery. (n.d.). Fragment Based Drug Discovery (FBDD). Sygnature Discovery Website. Retrieved from [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]
-
Dalvit, C., Fogliatto, G., Stewart, A., Veronesi, M., & Stockman, B. (2003). A general NMR method for fragment-based lead generation. Journal of the American Chemical Society, 125(50), 15282-15283. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. Retrieved from [Link]
-
Luchini, A., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR, 56(2), 65-75. [Link]
-
O'Reilly, M., & Trewartha, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
-
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 112-116. [Link]
-
Neumann, L., et al. (2007). Fragment screening using surface plasmon resonance technology. Journal of biomolecular screening, 12(5), 662-670. [Link]
-
Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. Methods in Molecular Biology, 660, 137-154. [Link]
-
Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Retrieved from [Link]
-
Wienen-claassen, D. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 40. [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. Retrieved from [Link]
-
Blundell, T. L., & Patel, S. (2010). Crystallographic Fragment Screening. Methods in Molecular Biology, 660, 295-314. [Link]
-
Weiss, M. S. (2015). Crystallographic fragment-screening: workflow and procedures. International Atomic Energy Agency (IAEA) conferences. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Website. Retrieved from [Link]
-
Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in current chemistry, 317, 33-59. [Link]
-
Norman, R. A., To, M. C., & Whitehead, L. (2012). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. ACS Medicinal Chemistry Letters, 3(2), 120-124. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300762. [Link]
-
El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluations, 5(2), 70-76. [Link]
-
Hao, G. F., & Yang, G. F. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in pharmacological sciences, 42(7), 551-565. [Link]
-
Cherukupalli, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6886. [Link]
-
K-SITE, F. (2021). FRAGSITE: A Fragment-Based Approach for Virtual Ligand Screening. Journal of chemical information and modeling, 61(11), 5437-5450. [Link]
-
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3364. [Link]
-
Saluste, G., et al. (2012). Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. PloS one, 7(10), e45964. [Link]
-
Sharma, P., & Kumar, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-27. [Link]
-
Weiss, D., et al. (2018). Pyrrolo[1, 2-c] pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 37(15), 2494-2503. [Link]
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Wu, D., et al. (2021). Small molecules targeting protein–protein interactions for cancer therapy. Acta Pharmaceutica Sinica B, 11(12), 3996-4017. [Link]
-
Tevard. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Tevard Website. Retrieved from [Link]
-
Fox, J. M., et al. (2016). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of medicinal chemistry, 59(1), 220-237. [Link]
-
Isasa, M., et al. (2023). Rational Screening for Cooperativity in Small-Molecule Inducers of Protein–Protein Associations. Journal of the American Chemical Society, 145(44), 24116-24125. [Link]
-
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3364. [Link]
-
Wu, D., et al. (2021). Small molecules targeting protein‒protein interactions for cancer therapy. Acta Pharmaceutica Sinica B, 11(12), 3996-4017. [Link]
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Troubleshooting & Optimization
Technical Support Center: Functionalization of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support resource for the functionalization of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges during the chemical modification of this versatile heterocyclic core. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for your experiments.
The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine core, an isomer of the medicinally significant 7-azaindole scaffold, offers unique electronic and steric properties.[1][2] However, its functionalization is not without challenges. This guide is structured to address the most common side reactions and experimental pitfalls, ensuring your synthetic campaigns are both efficient and successful.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section is organized by common experimental observations. Use the following workflow to diagnose and resolve issues in your reactions.
Caption: General troubleshooting workflow for functionalization reactions.
Issue 1: Formation of an Unexpected Isomer, Particularly in Base- or Organometallic-Mediated Reactions
Symptom: You isolate a product where the chloro-substituent and/or the newly introduced functional group are at positions other than those expected. For instance, you observe a 5-chloro or 4-chloro isomer.
Core Problem: The "Halogen Dance" Rearrangement. This is a well-documented phenomenon in halogenated pyridine and other heterocyclic systems when treated with strong, non-nucleophilic bases like lithium diisopropylamide (LDA).[3][4] The reaction proceeds via deprotonation of an aromatic C-H bond, followed by rearrangement of the halogen and the metal to form a more thermodynamically stable organometallic intermediate, which is then trapped by an electrophile.[5] The stability of the intermediate organolithium species drives this migration.[3]
Troubleshooting Steps:
-
Strict Temperature Control: The halogen dance is highly temperature-dependent. The initial deprotonation (kinetic product) often occurs at very low temperatures (e.g., -70 °C), while warming the reaction can initiate the rearrangement to the thermodynamic product.[3] Maintain temperatures below -60 °C throughout the addition and reaction time.
-
Choice of Base:
-
LDA/Strong Amide Bases: Most likely to induce halogen dance. Use only when direct deprotonation is the goal and be mindful of the temperature.
-
Organolithiums (n-BuLi, s-BuLi): At low temperatures, these may favor direct lithium-halogen exchange over deprotonation, preventing the dance. However, this leads to functionalization at the C-6 position.
-
-
Alternative Synthetic Strategies: If the halogen dance is unavoidable, consider a different approach that does not involve strong bases, such as a metal-catalyzed C-H functionalization directed by the pyridine nitrogen.[6][7]
Caption: Simplified mechanism of a halogen dance reaction.
Issue 2: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom: Starting material is recovered, or only trace amounts of the desired coupled product are observed.
Core Problem: Inefficient catalytic cycle. This can be due to several factors specific to electron-rich, nitrogen-containing heterocycles.
Troubleshooting Steps:
| Probable Cause | Explanation & Recommended Solution |
| Catalyst/Ligand Incompatibility | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) that promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition.[8] Pre-formed palladium catalysts (e.g., XPhos Pd G2/G3) are often more effective.[8] |
| Interference from Pyrrole N-H | The acidic proton of the pyrrole can react with the base or organometallic reagents, quenching them. It can also coordinate with the catalyst. Solution: Protect the pyrrole nitrogen with a suitable protecting group like SEM (trimethylsilylethoxymethyl) or BOC (tert-butyloxycarbonyl) prior to the cross-coupling step. Note that deprotection can sometimes be challenging and lead to side products.[8] |
| Incorrect Base | The choice of base is critical for the transmetalation step. Solution: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃, especially for heteroaryl chlorides. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like LHMDS or NaOtBu is typically required. |
| Solvent & Temperature | The reaction may be too slow under the chosen conditions. Solution: Use higher-boiling polar aprotic solvents like dioxane, toluene, or DMF. Ensure the reaction is heated sufficiently (typically 80-120 °C) to drive the catalytic cycle, particularly the oxidative addition of the aryl chloride. |
Issue 3: Significant Formation of Dehalogenated Byproduct
Symptom: You isolate the product 7-methyl-1H-pyrrolo[3,2-c]pyridine, where the chlorine at C-6 has been replaced by hydrogen.
Core Problem: Proto-dehalogenation or reductive dehalogenation.
Troubleshooting Steps:
-
Eliminate Protic Sources (Proto-dehalogenation): The organopalladium intermediate can be protonated by trace water or other protic species in the reaction mixture, leading to the dehalogenated product.
-
Action: Rigorously dry all solvents and reagents. Use anhydrous bases (e.g., freshly dried K₃PO₄). Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Modify Catalytic System (Reductive Dehalogenation): Certain catalyst systems can promote reductive dehalogenation as a side reaction. This can occur if β-hydride elimination is a competing pathway.
-
Action: Screen different palladium ligands. Ligands that accelerate reductive elimination relative to side reactions are preferred.[8] Sometimes, lowering the reaction temperature slightly can disfavor the dehalogenation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for C-H functionalization on the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine core?
A1: Regioselectivity is complex and highly dependent on the reaction mechanism (electrophilic, radical, or metal-catalyzed).
-
Pyrrole Ring (C2, C3): The pyrrole moiety is electron-rich and generally favored for electrophilic attack. The C3 position is often the most nucleophilic in related 7-azaindole systems.
-
Pyridine Ring (C5): The C5 position is ortho to the directing pyridine nitrogen and meta to the electron-withdrawing chloro group, making it a potential site for directed C-H activation.[9] Palladium-catalyzed C-H functionalization often relies on a directing group, and the pyridine nitrogen is a powerful one for activation at the adjacent C-5 position.[10]
-
Methyl Group (C7-CH₃): The methyl group can also be a site for radical functionalization under specific conditions.
Q2: For a Suzuki-Miyaura coupling, what are the best starting conditions to try?
A2: A robust starting point, based on protocols for similar heteroaryl chlorides, would be:
-
Reactants: 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Arylboronic acid (1.5 equiv.).
-
Catalyst System: XPhos Pd G3 (2-5 mol%).
-
Base: K₃PO₄ (3.0 equiv.).
-
Solvent: 1,4-Dioxane/water (10:1 mixture).
-
Conditions: Degas the mixture thoroughly with argon for 15-20 minutes, then heat to 100-110 °C with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.
Q3: My N-H functionalization (e.g., N-arylation) is failing. What can I do?
A3: The pyrrole N-H can be sterically hindered by the adjacent 7-methyl group and electronically deactivated.
-
Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous aprotic solvent (THF, DMF) to ensure complete deprotonation.
-
Copper Catalysis: For N-arylations, classic Ullmann conditions or modern copper-catalyzed conditions (e.g., CuI with a diamine ligand like DMEDA) are often more effective than palladium-catalyzed methods for this transformation on indole-like systems.[11]
-
Temperature: These reactions often require elevated temperatures (100-140 °C) to proceed at a reasonable rate.
Appendix: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid or pinacol ester
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (3.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv.) and the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]
-
Yadav, V., Laha, J. K., & Pal, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11811-11824. Available at: [Link]
-
Yadav, V., Laha, J. K., & Pal, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. Available at: [Link]
-
Knochel, P., et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(35), 9292-9296. Available at: [Link]
-
Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 769-772. Available at: [Link]
-
Legros, J., et al. (2019). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 25(5), 1286-1290. Available at: [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available at: [Link]
-
Nakamura, M., et al. (2010). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Chemical Communications, 46(31), 5752-5754. Available at: [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Available at: [Link]
-
Liu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Scientific Reports, 14(1), 1145. Available at: [Link]
-
Kandeel, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Svee, B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5961. Available at: [Link]
-
Ghaffari, B., & Antonchick, A. P. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(24), 5763. Available at: [Link]
-
Ozerov, O. V., et al. (2015). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science, 6(6), 3263-3273. Available at: [Link]
-
ResearchGate. (2025). Selective C–H activation of pyridine via Ni–Al. Available at: [Link]
-
Royal Society of Chemistry. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-7-Methyl-1H-Pyrrolo[3,2-c]Pyridine Derivatives by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the purification of this important class of heterocyclic compounds. The methodologies and recommendations provided herein are grounded in established chromatographic principles and validated through practical application in the field.
Introduction: The Challenge of Purifying Pyrrolo[3,2-c]Pyridine Derivatives
The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many pharmacologically active molecules.[1][2] Proper purification of these derivatives is a critical step in their synthesis and development, directly impacting the accuracy of subsequent biological assays and the overall quality of the final compound. Due to the presence of a basic pyridine nitrogen and a potentially acidic N-H proton on the pyrrole ring, these molecules can exhibit challenging chromatographic behavior on standard silica gel, including peak tailing, irreversible adsorption, and even degradation. This guide will address these common issues with scientifically sound explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing overlapping peaks or poor resolution between my desired 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative and a closely related impurity. How can I improve the separation?
A: This is a frequent challenge, often stemming from an inappropriate solvent system. The key is to systematically optimize the mobile phase polarity and selectivity.
Causality: Separation in normal-phase chromatography is governed by the differential partitioning of analytes between the polar stationary phase (e.g., silica gel) and the less polar mobile phase. If the eluent's polarity is too high, all compounds will travel quickly with the solvent front, resulting in poor separation. Conversely, if the polarity is too low, compounds may broaden on the column due to slow migration.[3]
Step-by-Step Troubleshooting Protocol:
-
Systematic TLC Analysis: Before attempting a column, run a series of Thin Layer Chromatography (TLC) plates with different solvent systems to identify the optimal mobile phase. A good starting point for pyrrolo[3,2-c]pyridine derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[1][3][4]
-
Pro-Tip: Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system to ensure good separation on the column.[3]
-
-
Solvent System Optimization:
-
Adjusting Polarity: If your compound and impurity are moving too slowly (low Rf), gradually increase the proportion of the polar solvent. If they are moving too quickly (high Rf), decrease it.
-
Changing Selectivity: If adjusting the polarity isn't effective, try a different solvent system. For example, if a hexane/ethyl acetate mixture fails, consider a dichloromethane/acetone or a toluene/ethyl acetate system. Different solvents interact with the analytes and the stationary phase in unique ways, which can alter the elution order and improve separation.
-
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution is highly recommended. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.[4]
Data Presentation: Recommended Solvent Systems for Pyrrolo[3,2-c]Pyridine Derivatives
| Solvent System | Polarity Index | Typical Starting Ratio (v/v) | Notes |
| n-Hexane / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A versatile system for a wide range of polarities.[1] |
| Dichloromethane / Acetone | Medium | 20:1 to 5:1 | Good for more polar derivatives.[4] |
| Toluene / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | Offers different selectivity compared to aliphatic solvents. |
Issue 2: Peak Tailing of the Target Compound
Q: My purified fractions show significant tailing on TLC, and the peak on my analytical HPLC is asymmetrical. What causes this and how can I fix it?
A: Peak tailing is a classic sign of undesirable secondary interactions between your basic pyridine derivative and the acidic silanol groups on the surface of the silica gel.
Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction slows down a portion of the analyte molecules, leading to a "tail" as they elute from the column.[3]
Mitigation Strategies:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is a popular choice.
-
Mechanism: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative. This allows your compound to elute as a sharper, more symmetrical band.
-
Protocol: Add 0.1-1% (v/v) of triethylamine to your chosen eluent system. It's crucial to pre-treat your silica gel with the modified eluent before loading your sample to ensure the entire stationary phase is neutralized.
-
-
Use of an Alternative Stationary Phase: If tailing persists even with a basic modifier, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral and basic grades.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of triethylamine before packing the column.
-
Visualization: Mitigating Peak Tailing
Below is a diagram illustrating the interaction of a basic pyridine derivative with silica gel and how a basic modifier can prevent this.
Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.
Issue 3: The Compound is Not Eluting from the Column
Q: I've loaded my 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivative onto the column, but even after passing a large volume of eluent, I can't detect it in the fractions. What's happening?
A: This alarming situation usually indicates one of two possibilities: your compound is either too polar for the current solvent system or it is irreversibly binding to or decomposing on the silica gel.
Troubleshooting Workflow:
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Electron-Rich Amines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with a particularly nuanced substrate class: electron-rich amines. While a cornerstone of modern synthetic chemistry for C-N bond formation, the Buchwald-Hartwig reaction can be sensitive, and the electronic properties of the amine nucleophile play a critical role in its success.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues and empower you to optimize your reactions.
The Challenge with Electron-Rich Amines
Electron-rich amines, such as anilines with electron-donating substituents or certain alkylamines, can present unique obstacles in palladium-catalyzed cross-coupling reactions. Their high electron density can lead to strong coordination to the palladium center, potentially deactivating the catalyst and impeding the catalytic cycle.[2] Furthermore, these amines can be more susceptible to side reactions. This guide will dissect these challenges and provide actionable, mechanistically grounded solutions.
Troubleshooting Guides: Question & Answer Format
Issue 1: Low to No Conversion of Starting Materials
Question: I am attempting to couple an electron-rich aniline with an aryl bromide, but I am observing very low conversion, with my starting materials largely unreacted. I'm using Pd₂(dba)₃, a standard phosphine ligand, and NaOtBu in toluene. What could be the problem?
Answer: This is a classic issue when dealing with electron-rich amines. The root cause often lies in catalyst deactivation or a suboptimal catalytic cycle turnover rate. Here’s a breakdown of the likely culprits and how to address them:
Causality:
-
Catalyst Poisoning: Electron-rich amines can act as strong ligands for the palladium center.[2] This can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive. The high electron density on the nitrogen enhances its σ-donating ability, strengthening the Pd-N bond and making subsequent steps in the catalytic cycle, like reductive elimination, more difficult.
-
Inefficient Oxidative Addition: While less common with aryl bromides, a highly electron-rich ligand combined with an electron-rich amine can sometimes disfavor the initial oxidative addition step, which is often rate-limiting.[3]
-
Suboptimal Ligand Choice: The ligand is paramount in a Buchwald-Hartwig reaction. A ligand that is not sufficiently bulky or electron-donating may not effectively promote the necessary reductive elimination from the Pd(II) intermediate, especially when a strongly coordinating electron-rich amine is present.
Troubleshooting Protocol:
-
Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd₂(dba)₃, which can be unreliable, use a well-defined palladium pre-catalyst.[4][5] G3 or G4 palladacycle pre-catalysts are often more efficient at forming the active LPd(0) catalyst.
-
Optimize Ligand Selection: For electron-rich amines, bulky, electron-rich biaryl phosphine ligands are generally the best choice.[1] These ligands promote the formation of a monoligated palladium species, which is crucial for efficient catalysis.[1] Consider ligands like BrettPhos for primary amines or RuPhos for secondary amines.
-
Re-evaluate Your Base: While NaOtBu is a common choice, its high basicity can sometimes lead to side reactions with sensitive substrates. For electron-rich anilines, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher reaction temperatures.
-
Solvent Considerations: Toluene is a good general solvent. However, for particularly stubborn reactions, switching to a more polar aprotic solvent like dioxane might be beneficial, although toluene is often preferred for aryl iodides to minimize catalyst inhibition by the iodide salt.[6]
Issue 2: Significant Formation of Hydrodehalogenation Side Product
Question: My main product is the desired arylamine, but I am also isolating a significant amount of the arene (hydrodehalogenation product). How can I suppress this side reaction?
Answer: The formation of the hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig aminations and typically arises from a competing β-hydride elimination pathway.[1][7]
Causality:
-
β-Hydride Elimination: This side reaction can occur from the palladium amide intermediate before reductive elimination can take place.[1] The presence of a β-hydrogen on the amine, coupled with a vacant coordination site on the palladium, facilitates this undesired pathway. Electron-rich amines can sometimes exacerbate this by influencing the relative rates of reductive elimination versus β-hydride elimination.
Troubleshooting Workflow:
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Byproduct Identification in the Synthesis of Substituted Pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyrrolo[3,2-c]pyridines. This guide is designed to assist you in troubleshooting common issues, particularly the identification of byproducts that can impact yield, purity, and the overall success of your synthetic route. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield and the crude NMR is complex. What are the likely side reactions?
A1: Low yields and complex crude NMR spectra in pyrrolo[3,2-c]pyridine synthesis often point to several competing side reactions. The electron-deficient nature of the pyridine ring can make some classical indole syntheses challenging, leading to undesirable pathways. Common culprits include:
-
Formation of Positional Isomers: Depending on your starting materials and reaction conditions, the formation of other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine) is a significant possibility.[1] This is especially true in reactions involving rearrangements.[2]
-
Incomplete Cyclization: The reaction may stall, leaving key intermediates in your mixture. For instance, in syntheses starting from functionalized pyridines, the final ring-closing step may not go to completion.
-
Intermolecular Reactions: At high concentrations, starting materials or reactive intermediates can react with each other to form dimers or polymers instead of the desired intramolecular cyclization.
-
Over-reaction/Degradation: Harsh reaction conditions, often required for these syntheses, can lead to decomposition of both starting materials and the desired product.
Q2: I'm observing unexpected peaks in my mass spectrum. How can I begin to identify these unknown byproducts?
A2: The first step is to analyze the molecular weights of the unexpected peaks.
-
M+14, M+28, etc.: These could indicate methylation or ethylation from your solvent or reagents.
-
M+16: This often suggests oxidation of your starting material or product.
-
M-H2: Dehydrogenation can occur under certain catalytic conditions.
-
Dimeric Species (2M+H, 2M+Na, etc.): This points towards the intermolecular reactions mentioned in Q1.
A systematic approach to identification involves a combination of spectroscopic and chromatographic techniques. Refer to the troubleshooting workflow below for a detailed guide.
Q3: My purification by column chromatography is difficult, with poor separation of the product from an impurity. What strategies can I employ?
A3: Co-elution is a common challenge, especially with isomeric byproducts which often have very similar polarities.
-
Optimize Your Chromatography:
-
Solvent System: Experiment with different solvent systems. A gradient elution is often more effective than an isocratic one. Try adding a small percentage of a third solvent (e.g., methanol or triethylamine) to modulate the separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove closely related impurities.
-
Chemical Derivatization: In some cases, you can selectively react either your product or the impurity to create a species with a significantly different polarity, making separation easier. For example, if your product has a free N-H group and the impurity does not, you could protect the N-H, perform the separation, and then deprotect.
Troubleshooting Guide: From Byproduct Observation to Identification
This section provides a systematic workflow for identifying unknown byproducts in your synthesis of substituted pyrrolo[3,2-c]pyridines.
Step 1: Initial Characterization of the Crude Reaction Mixture
Before attempting purification, it is crucial to gather as much information as possible from the crude mixture.
Protocol: Crude Reaction Mixture Analysis
-
Thin Layer Chromatography (TLC):
-
Run the crude mixture on a TLC plate using several different solvent systems of varying polarity.
-
Visualize the spots using UV light (254 nm and 365 nm) and various stains (e.g., potassium permanganate, iodine) to get an initial idea of the number of components.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is the most powerful initial technique. It will provide you with the retention times and mass-to-charge ratios (m/z) of the major components in your mixture.
-
Pay close attention to the mass of your expected product and any other significant peaks.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Acquire a ¹H NMR spectrum of the crude material.
-
While it may be complex, you should be able to identify the characteristic peaks of your desired product. The presence of other prominent signals will give you clues about the structures of the byproducts.
-
Step 2: Isolation of the Byproduct
Based on the initial characterization, you can now proceed with isolating the byproduct for more detailed analysis.
Protocol: Byproduct Isolation via Chromatography
-
Flash Column Chromatography:
-
Based on your TLC analysis, choose an appropriate solvent system for separation.
-
Carefully pack a silica gel column and load your crude material.
-
Collect fractions and monitor them by TLC or LC-MS to identify the fractions containing the isolated byproduct.
-
Combine the pure byproduct fractions and evaporate the solvent.
-
Step 3: Spectroscopic Identification of the Isolated Byproduct
Once you have an isolated sample of the byproduct, you can use a combination of spectroscopic techniques for structural elucidation.
Protocol: Spectroscopic Analysis of Isolated Byproduct
-
High-Resolution Mass Spectrometry (HRMS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity.[2][3][4]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[3][4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the full structure by establishing correlations between protons and carbons.
-
-
Infrared (IR) Spectroscopy:
-
Provides information about the functional groups present in the molecule (e.g., C=O, N-H, C=N).[5]
-
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for the identification of byproducts.
Common Byproducts and Their Spectral Signatures
This table summarizes some common byproducts encountered in the synthesis of substituted pyrrolo[3,2-c]pyridines and their expected spectral characteristics.
| Byproduct Type | Potential Cause | Expected Mass Spectrum Signal (relative to product) | Key ¹H NMR Signals |
| Positional Isomer | Non-selective cyclization or rearrangement[2] | Same as product | Different chemical shifts and coupling patterns in the aromatic region. |
| Dimer | High concentration, reactive intermediates | ~2x the mass of the product or starting material | Broader peaks, potentially doubled set of signals. |
| Incomplete Cyclization Intermediate | Insufficient reaction time or temperature | Varies depending on the intermediate | Presence of signals from the starting material that are absent in the product. |
| Oxidized Product | Air exposure, certain reagents | +16 amu | May see changes in aromatic signals or loss of N-H/O-H peaks. |
| Over-Alkylated Product | Excess alkylating agent | + mass of alkyl group | Additional signals in the aliphatic region corresponding to the extra alkyl group. |
Visualizing a Common Side Reaction: Isomer Formation
The following diagram illustrates a potential rearrangement that can lead to the formation of a positional isomer during the synthesis of a 1-aryl-4-aminopyrrolo[3,2-c]pyridine.[2]
Caption: A simplified pathway showing potential isomer formation.
Conclusion
The synthesis of substituted pyrrolo[3,2-c]pyridines can be a rewarding yet challenging endeavor. A thorough understanding of potential side reactions and a systematic approach to byproduct identification are essential for success. This guide provides a framework for troubleshooting common issues and effectively characterizing unexpected products. By combining careful analysis of spectroscopic data with logical deduction, researchers can overcome these synthetic hurdles and advance their drug discovery and development programs.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis. BenchChem.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.).
- Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). PMC - NIH.
- Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
- Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (n.d.). JOCPR.
- Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. (n.d.). MDPI.
- 1H,2H,3H-pyrrolo(3,2-c)pyridine. (n.d.). PubChem.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). NIH.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (n.d.). ACS Publications.
- Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. (n.d.). ACS Omega.
- Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018, October 17). MDPI.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025, August 7).
- Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.).
- (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.).
- An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021, April 11). PubMed.
Sources
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- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. jocpr.com [jocpr.com]
Technical Support Center: Improving the Solubility of 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This class of heterocyclic compounds, while promising for various therapeutic applications, often presents significant challenges in achieving adequate aqueous solubility for consistent and reliable experimental results. Poor solubility can hinder everything from initial biological screening to late-stage formulation development.[1][2]
This guide is designed to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move from fundamental principles and simple laboratory techniques to more advanced formulation strategies, explaining the causality behind each approach to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering solubility problems with this compound class.
Q1: Why are my 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives poorly soluble in aqueous buffers?
A: The limited aqueous solubility of this scaffold is primarily due to its molecular structure. Key contributing factors include:
-
Aromaticity and Planarity: The fused pyrrolopyridine ring system is largely planar, which can promote strong intermolecular π-stacking interactions in the solid state. This leads to high crystal lattice energy, making it difficult for water molecules to break the crystal structure and solvate individual molecules.[2]
-
Lipophilicity: The presence of a chloro group and a methyl group increases the molecule's overall lipophilicity (hydrophobicity), favoring partitioning into non-polar environments over aqueous media.[3]
-
Hydrogen Bonding: While the pyrrole N-H can act as a hydrogen bond donor and the pyridine nitrogen as an acceptor, these interactions are often more favorably satisfied with other drug molecules in a crystal lattice rather than with water, especially if the rest of the molecule is hydrophobic.
Q2: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A: This is a classic problem known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve your compound at high concentrations. However, when you introduce this concentrated DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically. The DMSO concentration plummets, and the buffer becomes predominantly aqueous. Since your compound has low aqueous solubility, it can no longer stay in solution and crashes out. This indicates the solution has become supersaturated and is thermodynamically unstable.
Q3: Can I simply increase the DMSO concentration in my final assay to keep the compound dissolved?
A: While technically possible, this is often not advisable. High concentrations of organic co-solvents like DMSO (typically >1%) can interfere with biological assays by:
-
Denaturing proteins or altering enzyme kinetics.
-
Affecting cell membrane integrity in cell-based assays.
-
Causing non-specific effects or outright toxicity. The goal is always to use the lowest possible co-solvent concentration that maintains solubility without compromising the integrity of the experiment.
Q4: Is there a universal "best solvent" for this class of compounds?
A: Unfortunately, no. The optimal solubilization strategy is highly dependent on the specific derivative (i.e., other substitutions on the core scaffold), the required concentration, the pH and composition of the aqueous medium, and the tolerance of the experimental system (e.g., cell line, enzyme). A systematic, step-wise approach to solubility optimization is necessary.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
This section provides detailed workflows for systematically addressing solubility challenges.
Guide 1: Foundational Strategies - pH and Co-solvent Optimization
This is the first line of attack for any new derivative and should be explored before moving to more complex methods. The pyridine nitrogen in the pyrrolo[3,2-c]pyridine core is basic and can be protonated to form a more soluble salt.
This diagram outlines a logical progression for troubleshooting.
Caption: A decision tree for systematically improving compound solubility.
Causality: Many heterocyclic compounds contain basic nitrogen atoms. By lowering the pH of the solution below the compound's pKa, this nitrogen becomes protonated, forming a positively charged species. This salt form is generally much more soluble in polar solvents like water than the neutral free base.[4][5][6]
Steps:
-
Determine pKa: If the pKa is unknown, use computational prediction software (e.g., ChemDraw, MarvinSketch) or perform an experimental pKa determination. For pyridine-like nitrogens, the pKa is often in the range of 4-6.
-
Prepare Buffers: Make a series of buffers with pH values spanning the pKa. For example, if the predicted pKa is 5.0, prepare buffers at pH 7.4, 6.0, 5.0, 4.0, and 3.0.
-
Kinetic Solubility Test:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Add 2 µL of the DMSO stock to 98 µL of each buffer in a 96-well plate (final concentration 200 µM, 2% DMSO).
-
Seal the plate, shake for 2 hours at room temperature.
-
Measure the amount of precipitate, either visually or using a nephelometer or plate reader that can detect light scattering.
-
-
Analysis: Identify the lowest pH at which the compound remains fully dissolved. This pH must be compatible with your downstream experiment. Many kinase assays, for example, can tolerate a pH range of 6.5-7.5.[7]
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[8]
Data Table: Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Stock Conc. | Max Final Conc. (Assay) | Notes |
| DMSO | 10-50 mM | < 1% | Most common, but can interfere with assays at >0.5%. |
| Ethanol | 10-20 mM | < 2% | Less disruptive than DMSO for some cell lines, but more volatile. |
| PEG 300/400 | 1-10 mM | < 5% | Good for increasing solubility but can increase solution viscosity. |
| Propylene Glycol | 1-10 mM | < 5% | Similar to PEG, often used in combination. |
Steps:
-
Prepare Stock Solutions: Create 10 mM stock solutions of your compound in DMSO, Ethanol, and a 1:1 mixture of PEG 300/Propylene Glycol.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of each stock solution into your primary aqueous assay buffer.
-
Incubate and Observe: Seal the plate, incubate for 2 hours, and observe for precipitation.
-
Select System: Choose the co-solvent system that maintains the desired final concentration of your compound with the lowest percentage of organic solvent.
Guide 2: Advanced Formulation Strategies
If pH and co-solvent manipulation are insufficient or incompatible with your experimental constraints, advanced formulation techniques can be employed.
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble drugs can partition into this non-polar cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[9][10][11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[11]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Steps:
-
Prepare CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your desired buffer. This may require gentle warming and stirring to fully dissolve.
-
Add Compound: Slowly add an excess of your solid pyrrolopyridine derivative to the CD solution.
-
Equilibrate: Tightly seal the container and shake or stir the suspension at room temperature for 24-48 hours to allow the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Determine Concentration: The clear filtrate is your stock solution. The concentration of the solubilized drug must be determined analytically using a validated method like HPLC-UV or LC-MS.
Causality: Crystalline solids have lower energy and lower solubility than their amorphous (disordered) counterparts. An amorphous solid dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) is molecularly dispersed within a polymer matrix. This prevents crystallization and presents the drug in a higher-energy, more soluble amorphous form.[14][15][16]
Caption: Crystalline vs. Amorphous Solid Dispersion (Red=Drug, Blue=Polymer).
Methods: This is an advanced technique typically requiring specialized equipment.
-
Spray Drying: The drug and a polymer (e.g., PVPVA) are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent to form a solid powder.[14]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to create a solid dispersion. This technique is suitable for thermally stable compounds.
Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid. By reducing the particle size of the drug to the nanometer scale (nanosizing), the surface area is dramatically increased, leading to a significant increase in dissolution velocity.[17][18][19][20] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[21]
Methods:
-
Media Milling (Top-Down): The drug is milled in a liquid dispersion medium containing stabilizers, using small grinding media (beads) to break down the particles.[18]
-
High-Pressure Homogenization (Top-Down): A suspension of the drug is forced through a narrow gap at very high pressure, causing cavitation and shear forces that break the particles down.[18][19]
-
Precipitation (Bottom-Up): The drug is dissolved in a solvent and then added to an anti-solvent in which it is insoluble, causing it to precipitate out as nanoparticles under controlled conditions.[19]
Part 3: Chemical Modification Strategies
For long-term drug development programs, modifying the chemical structure itself can be the most effective way to permanently solve solubility issues.
1. Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is inactive itself but is converted to the active parent drug in the body.[22] By attaching a highly soluble promoiety (e.g., a phosphate group, an amino acid, or a PEG chain) to the parent molecule, the overall solubility can be dramatically increased.[23][24][25][26][27] This is particularly effective for enabling intravenous formulations.
2. Structural Modification (Lead Optimization): During the drug discovery process, medicinal chemists can intentionally modify the core structure to enhance solubility.[2]
-
Introduce Polar Groups: Adding hydrogen bond donors/acceptors (e.g., hydroxyl, amino, or morpholino groups) to a solvent-exposed region of the molecule can improve interactions with water.[1][3]
-
Disrupt Crystal Packing: Introducing non-planar or flexible groups can disrupt the flat structure of the core, weakening the crystal lattice energy and lowering the melting point, which often correlates with increased solubility.[1][2]
-
Reduce Lipophilicity: Systematically replacing lipophilic groups with more hydrophilic ones can lower the compound's logP and improve aqueous solubility.[3]
References
- Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Institutes of Health (NIH).
- Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace.
- Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). PubMed.
- Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN).
- Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science Publishers.
- Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). PharmaRead.
- API Solubility and Dissolution Enhancement Via Formulation. (n.d.). Sigma-Aldrich.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Institutes of Health (NIH).
- Enhancing Drug Solubility through Solid Dispersion Techniques. (2024). LinkedIn.
- Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. (n.d.). Benchchem.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). National Institutes of Health (NIH).
- Prodrugs for Amines. (n.d.). National Institutes of Health (NIH).
- Improving solubility via structural modification. (2025). ResearchGate.
- The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2025). ResearchGate.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2025). ResearchGate.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Tactics to Improve Solubility. (2021). Books.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). MDPI.
- Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (n.d.). MDPI.
- Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PubMed Central.
- Native Cyclodextrins and Their Derivatives as Potential Additives for Food Packaging: A Review. (2021). MDPI.
- Does pH affect solubility? (2023). AAT Bioquest.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (n.d.). Scilit.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
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- 11. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Native Cyclodextrins and Their Derivatives as Potential Additives for Food Packaging: A Review | MDPI [mdpi.com]
- 13. scilit.com [scilit.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Drug Solubility through Solid Dispersion Techniques [wisdomlib.org]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. johronline.com [johronline.com]
- 23. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sphinxsai.com [sphinxsai.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity in Reactions of 1H-Pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective functionalization of the 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole. This guide is designed to provide expert insights, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the chemical modification of this important heterocyclic core. As a Senior Application Scientist, my goal is to equip you with the fundamental principles and practical strategies to control the regiochemical outcome of your reactions, saving you valuable time and resources in your research and development endeavors.
Understanding the Reactivity of the 1H-Pyrrolo[3,2-c]pyridine Core
The 1H-pyrrolo[3,2-c]pyridine ring system is a fascinating scaffold, embodying the electronic characteristics of both an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality governs its reactivity, presenting both opportunities and challenges for selective functionalization.
-
The Pyrrole Moiety (Positions 1, 2, 3): This five-membered ring is inherently electron-rich and thus highly susceptible to electrophilic attack. The highest electron density is typically at the C3 position, followed by the C2 position. The nitrogen at position 1 (N1) is also a site of potential reaction, particularly for alkylation, acylation, or protection.
-
The Pyridine Moiety (Positions 4, 6, 7): The pyridine ring is electron-deficient due to the electronegative nitrogen atom at position 5 (N5). This makes the pyridine ring generally less reactive towards electrophiles than benzene. When electrophilic substitution does occur on an unsubstituted pyridine ring, it typically favors the C3 position (meta to the nitrogen). In the context of 1H-pyrrolo[3,2-c]pyridine, this corresponds to the C4 and C6 positions.
Here is a diagram illustrating the predicted sites of reactivity on the 1H-pyrrolo[3,2-c]pyridine core:
Caption: Predicted reactivity sites on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on an unprotected 1H-pyrrolo[3,2-c]pyridine?
A1: Based on the electronic nature of the fused rings, the C3 position of the pyrrole ring is the most probable site for electrophilic attack due to its high electron density. Reactions like the Vilsmeier-Haack and Mannich reactions, which are classic electrophilic substitutions for pyrroles, are expected to proceed at C3.[1][2]
Q2: How can I favor substitution on the pyridine ring over the pyrrole ring?
A2: To achieve substitution on the less reactive pyridine ring, it is often necessary to deactivate the pyrrole ring. This is most commonly accomplished by installing an electron-withdrawing protecting group on the pyrrole nitrogen (N1). Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) or carbamates (e.g., Boc anhydride) are frequently used for this purpose. The electron-withdrawing nature of these groups reduces the nucleophilicity of the pyrrole ring, thereby allowing electrophilic attack to occur on the pyridine ring, typically at the C4 or C6 positions.
Q3: I am observing a mixture of isomers in my reaction. What are the key parameters to adjust for improving regioselectivity?
A3: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key parameters to consider include:
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the product ratio.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Lewis Acid/Catalyst: The choice and stoichiometry of the Lewis acid or catalyst can dramatically alter the regiochemical outcome, particularly in Friedel-Crafts type reactions.
-
Protecting Group: As mentioned, the nature of the N1-protecting group is a critical determinant of regioselectivity.
Troubleshooting Guides
Halogenation
Problem: My bromination of 1H-pyrrolo[3,2-c]pyridine with NBS is giving a complex mixture of products, with some substitution on the pyridine ring.
Likely Cause: N-Bromosuccinimide (NBS) is a versatile brominating agent, but its reactivity can sometimes be difficult to control with highly activated systems like 5-azaindole. Direct bromination of the unprotected scaffold can lead to over-halogenation and a mixture of isomers.
Troubleshooting Strategy:
-
Protect the Pyrrole Nitrogen (N1): The most reliable strategy to direct halogenation to the pyridine ring is to first protect the pyrrole nitrogen with an electron-withdrawing group. A tosyl (Ts) or benzenesulfonyl (Bs) group is often effective.
-
Controlled Halogenation Conditions: Once N-protected, you can attempt the bromination again. Start with milder conditions, such as NBS in a non-polar solvent like CCl₄ or THF at 0 °C to room temperature.
-
Alternative Halogenating Agents: If NBS still proves too reactive, consider using a less reactive bromine source, such as dibromoisocyanuric acid (DBI).
Example Protocol for C6-Bromination:
Nitration
Problem: I am attempting to nitrate 1H-pyrrolo[3,2-c]pyridine, but the reaction is leading to decomposition or a mixture of nitrated and oxidized products.
Likely Cause: The standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the electron-rich and acid-sensitive pyrrole ring, leading to degradation.
Troubleshooting Strategy:
-
N1-Protection: As with halogenation, protecting the pyrrole nitrogen with a robust, electron-withdrawing group is crucial. A tosyl or a similar sulfonyl group can provide the necessary deactivation.
-
Milder Nitrating Agents: Employ milder nitrating agents to avoid decomposition. Some alternatives to consider are:
-
Acetyl nitrate (AcONO₂), generated in situ from nitric acid and acetic anhydride.
-
Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the exothermicity and minimize side reactions.
Workflow for Optimizing Nitration:
Caption: Troubleshooting workflow for regioselective nitration.
Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of 1H-pyrrolo[3,2-c]pyridine is resulting in N-acylation at the pyrrole nitrogen instead of the desired C-acylation.
Likely Cause: The pyrrole nitrogen is a highly nucleophilic site and can readily react with the acylating agent, especially under standard Friedel-Crafts conditions which involve a Lewis acid that can coordinate to the pyridine nitrogen.
Troubleshooting Strategy:
-
Vilsmeier-Haack Reaction for Formylation: For the introduction of a formyl group (-CHO), the Vilsmeier-Haack reaction is a superior alternative to Friedel-Crafts.[4][5][6] This reaction typically proceeds with high regioselectivity at the most electron-rich position of the pyrrole ring (C3). The Vilsmeier reagent (generated from DMF and POCl₃) is a milder electrophile than the acylium ion in Friedel-Crafts reactions.
-
N1-Protection for C-Acylation: To achieve C-acylation on either the pyrrole or pyridine ring, it is generally necessary to first protect the N1 position.
-
Directing Group Strategies: For acylation on the pyridine ring, a directing group approach can be effective. For instance, a hydroxyl or amino group on the pyridine ring can direct acylation to the ortho or para positions.
Table 1: Summary of Regioselective Strategies
| Reaction Type | Target Position | Key Strategy | Rationale |
| Halogenation | Pyridine Ring (C4/C6) | N1-protection with an electron-withdrawing group. | Deactivates the more reactive pyrrole ring. |
| Nitration | Pyridine Ring (C4/C6) | N1-protection and use of mild nitrating agents. | Prevents degradation of the acid-sensitive pyrrole ring. |
| Formylation | Pyrrole Ring (C3) | Vilsmeier-Haack reaction. | High regioselectivity for the most electron-rich position. |
| Acylation | Pyrrole Ring (C3) | N1-protection followed by Friedel-Crafts acylation. | Prevents N-acylation and allows for C-acylation. |
| Acylation | Pyridine Ring (C4/C6) | N1-protection and potentially a directing group on the pyridine ring. | Overcomes the lower reactivity of the pyridine ring. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[3,2-c]pyridine (Predicted for C3-Selectivity)
This protocol is based on the known reactivity of pyrroles and has a high probability of success for C3 formylation.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.) and cool to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) should be observed.
-
Substrate Addition: Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
References
-
Mannich reaction of pyrrole. Química Orgánica. [Link]
- Szkatuła, W., et al. (2020). Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones. Molecules, 25(24), 5883.
- Iti, H., et al. (1984). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). Journal of Medicinal Chemistry, 27(12), 1737-1739.
- Patil, P. G., & Dandale, P. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 554-575.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Kumar, R., et al. (2020). A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. The Journal of Organic Chemistry, 85(13), 8514-8522.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Mannich reaction of pyrrole. Química Orgánica. [Link]
-
Pyrrole-The Mannich Reaction Overview. ChemTube3D. [Link]
- Minakata, S., Komatsu, M., & Ohshiro, Y. (1995). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1995(06), 661-663.
- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.
- G, B., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1543-1546.
- Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). The Royal Society of Chemistry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(1), 123.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(22), 6956-6961.
- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Mannich reaction of pyrrole [quimicaorganica.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the scale-up synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this key heterocyclic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles in heterocyclic chemistry and process development, drawing from analogous synthetic transformations.
I. Overview of Synthetic Strategy and Potential Scale-Up Bottlenecks
The synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A plausible and common synthetic route is the Larock indole synthesis or a similar palladium-catalyzed annulation. The challenges in scaling up this synthesis often revolve around regioselectivity, catalyst efficiency, impurity profiles, and product isolation.
Caption: A plausible synthetic workflow for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
II. Troubleshooting Guide
Issue 1: Low Yield and/or Poor Regioselectivity in the Initial Cross-Coupling Step
Q: We are attempting a Sonogashira coupling between a dichloropyridine precursor and a terminal alkyne, but are observing low yields and a mixture of isomers. How can we improve this?
A: This is a common challenge when working with di- or poly-halogenated pyridines. The regioselectivity of palladium-catalyzed cross-coupling reactions is highly dependent on the electronic and steric environment of the halogen atoms.
-
Understanding the Reactivity of Dichloropyridines: In many dichloropyridines, the chlorine atom at the 2- or 4-position is more susceptible to nucleophilic attack and oxidative addition to palladium(0) due to the electron-withdrawing nature of the pyridine nitrogen. However, the specific substitution pattern of your starting material will dictate the outcome. For instance, in 2,4-dichloropyridine, the C-2 position is often more reactive in Buchwald-Hartwig aminations.[1][2]
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. For Sonogashira couplings, a combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[3] However, for challenging substrates, more advanced catalyst systems may be necessary. Consider screening a panel of phosphine ligands (e.g., XPhos, SPhos) which are known to be effective in cross-coupling reactions with aryl chlorides.[4]
-
Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF, DMAc, or NMP are often used, but ethereal solvents like 1,4-dioxane or THF can also be effective.[5] A range of inorganic and organic bases should be screened, such as K₂CO₃, Cs₂CO₃, or triethylamine. The base's strength and solubility can impact the deprotonation of the alkyne and the overall catalytic cycle.[3]
-
Temperature Control: Precise temperature control is crucial. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often improve selectivity by favoring the kinetically preferred product. Microwave-assisted heating can sometimes offer rapid optimization of reaction conditions and improved yields.[4]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or modern pre-catalysts | Varied reactivity and stability. |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Enhanced reactivity for aryl chlorides. |
| Co-catalyst | CuI (for traditional Sonogashira) | Facilitates the formation of the copper acetylide. |
| Solvent | DMF, 1,4-dioxane, THF | Solubilizes reagents and influences catalyst activity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Affects alkyne deprotonation and catalyst stability. |
| Temperature | 60-120 °C (conventional), up to 150°C (microwave) | Balances reaction rate and selectivity. |
Issue 2: Incomplete Cyclization to the Pyrrolo[3,2-c]pyridine Core
Q: Following the initial coupling, the intramolecular cyclization to form the pyrrole ring is sluggish and gives a significant amount of the uncyclized intermediate. What can we do?
A: The efficiency of the annulation step is highly dependent on the reaction conditions and the nature of the substrate.
-
Mechanism and Driving Force: The cyclization is typically a nucleophilic attack of the amine onto the alkyne, often catalyzed by a transition metal (like copper or palladium) or a strong base. The reaction is driven by the formation of the stable aromatic pyrrole ring.
-
Troubleshooting & Optimization:
-
Base-Mediated Cyclization: If the cyclization is base-catalyzed, the choice of base is critical. Strong, non-nucleophilic bases like t-BuOK or NaH in an aprotic solvent are often effective. The use of a high-boiling point solvent like DMSO can facilitate the reaction at elevated temperatures.
-
Transition Metal Catalysis: If the cyclization is sluggish, the addition of a catalyst can be beneficial. Copper(I) salts are known to promote such cyclizations. It is possible that the catalyst from the preceding Sonogashira step is not sufficient or has deactivated. The addition of a fresh portion of a copper salt might be necessary.
-
Removal of Inhibitors: Ensure that the intermediate from the first step is sufficiently pure. Residual reagents or byproducts from the coupling reaction could be inhibiting the cyclization catalyst. An aqueous work-up and/or a quick filtration through a plug of silica gel might be beneficial.
-
Caption: Workflow for improving the cyclization step.
Issue 3: Formation of Dimeric and Polymeric Byproducts
Q: During the scale-up, we are observing a significant increase in the formation of high molecular weight impurities, likely dimers or oligomers. What is the cause and how can we mitigate this?
A: The formation of dimeric and polymeric byproducts is a common issue in scale-up, often due to changes in concentration, mixing efficiency, and heat transfer. In the context of your synthesis, this could be due to intermolecular reactions competing with the desired intramolecular cyclization.
-
Root Cause Analysis:
-
Concentration Effects: At higher concentrations typical of scale-up, intermolecular reactions are statistically more likely to occur.
-
Inefficient Mixing: Poor mixing can lead to localized "hot spots" of high reagent concentration, further promoting side reactions.
-
Glaser Coupling: In Sonogashira reactions, oxidative homocoupling of the terminal alkyne (Glaser coupling) can lead to dimeric alkyne byproducts. This is often promoted by the presence of oxygen.[3]
-
-
Mitigation Strategies:
-
High Dilution Conditions: While counterintuitive for scale-up, performing the cyclization step under high dilution can favor the intramolecular reaction. This can be achieved in a large reactor volume or by slow addition of the substrate to the reaction mixture over an extended period.
-
Inert Atmosphere: To prevent Glaser coupling, ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degassing the solvents and reagents prior to use is highly recommended.[3]
-
Process Analytical Technology (PAT): On a larger scale, implementing in-situ monitoring (e.g., with IR or Raman spectroscopy) can help track the consumption of the starting material and the formation of the product and byproducts, allowing for more precise control of the reaction endpoint.
-
Issue 4: Challenges in Product Purification and Isolation
Q: We are struggling to purify the final product. Column chromatography is not practical at our desired scale, and recrystallization attempts have been unsuccessful.
A: Purification is a major hurdle in process chemistry. The goal is to develop a robust isolation procedure that avoids chromatography.
-
Purification Strategy Development:
-
Recrystallization Solvent Screening: A systematic screening of solvents and solvent mixtures is essential. Consider a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). The use of a co-solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble) is often effective.
-
pH Adjustment and Extraction: The pyrrolo[3,2-c]pyridine core has a basic nitrogen atom on the pyridine ring and a weakly acidic N-H on the pyrrole. This allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the pure product, which can be collected by filtration.
-
Slurry and Trituration: If recrystallization proves difficult, slurrying the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High purity achievable | Not scalable, solvent intensive |
| Recrystallization | Scalable, high purity | Can be difficult to find suitable solvent |
| Acid-Base Extraction | Scalable, removes non-basic impurities | May not remove closely related basic impurities |
| Slurry/Trituration | Simple, removes soluble impurities | May not be effective for all impurity profiles |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up of this synthesis?
A1: Several safety aspects should be carefully considered:
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric, especially finely divided palladium on carbon. Handle under an inert atmosphere.
-
Solvents: Many of the solvents used (e.g., DMF, dioxane) have specific health and safety risks. Consult the Safety Data Sheets (SDS) and ensure proper engineering controls (e.g., fume hoods, closed systems) are in place.
-
Strong Bases: Reagents like NaH and t-BuOK are corrosive and can react violently with water. Handle with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Cross-coupling and cyclization reactions can be exothermic. On a large scale, this heat generation can be significant. Ensure the reactor has adequate cooling capacity and that the reaction is monitored for any thermal runaway potential.
Q2: How can we minimize the cost of the palladium catalyst on a large scale?
A2: Reducing catalyst loading is a key goal in process development.
-
Catalyst Screening: Screen for the most active catalyst system to allow for the lowest possible loading.
-
Reaction Optimization: Optimize reaction parameters (temperature, concentration, reaction time) to maximize catalyst turnover number (TON).
-
Catalyst Recovery and Recycling: Investigate methods for recovering the palladium from the reaction mixture, such as precipitation or adsorption onto a solid support.
Q3: Can we use a one-pot procedure for the coupling and cyclization steps?
A3: A one-pot or "telescoped" synthesis is highly desirable for scale-up as it reduces unit operations.[6] It is often possible to perform the Sonogashira coupling and the subsequent cyclization in the same pot without isolating the intermediate. This would require careful selection of reaction conditions (solvent, base) that are compatible with both transformations. A thorough optimization study would be required to ensure that the yield and purity are not compromised.
IV. References
-
Benchchem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Retrieved from
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from
-
ResearchGate. (n.d.). Scheme 27 Double Sonogashira coupling of 2,3-dicyano-5,6-dichloropyrazine. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from
-
ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF. Retrieved from
-
ResearchGate. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from
-
PubMed. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from
-
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from
-
MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from
-
PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from
-
RSC Publishing. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from
-
PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from
-
Sci-Hub. (n.d.). A telescoped protocol for the synthesis of new pyrrolo [3,4-d]pyridazinones by cascade reactions. Retrieved from
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. A telescoped protocol for the synthesis of new pyrrolo [3,4-d]pyridazinones by cascade reactions / Tetrahedron Letters, 2015 [sci-hub.box]
Technical Support Center: LC-MS Analysis of Reaction Mixtures Containing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze reaction mixtures containing the heterocyclic compound 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine . As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your analyses effectively. This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section to proactively address common queries, and a detailed Troubleshooting Guide for resolving specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the setup and execution of LC-MS analysis for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine and related structures.
Q1: What are the main challenges in analyzing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine by reversed-phase LC-MS?
The primary challenges stem from the molecule's chemical properties. As a nitrogen-containing heterocycle, it is relatively polar and basic. This can lead to:
-
Poor Retention: The compound may have limited interaction with traditional C18 stationary phases, causing it to elute early in the chromatogram, often near the solvent front.[1] This early elution can lead to significant ion suppression from salts and other unretained components in the crude reaction mixture.[1]
-
Peak Tailing: The basic nitrogen atoms in the pyrrolopyridine ring system can interact strongly with residual acidic silanol groups on the surface of silica-based columns.[2] This secondary interaction leads to asymmetric, tailing peaks, which complicates integration and reduces quantification accuracy.
-
Ionization Variability: While the basic nitrogens are favorable for positive mode electrospray ionization (ESI), the efficiency can be highly dependent on mobile phase pH and the presence of co-eluting matrix components that compete for ionization.[3]
Q2: What is a good starting point for LC method development for this compound?
A robust starting point is crucial. For a compound like 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a standard reversed-phase method with mobile phase modifiers is recommended. If retention is insufficient, alternative chromatographic modes should be considered.
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, 2.1 or 3.0 mm ID, 50-150 mm length, <3 µm particle size | A standard C18 provides a good starting point for hydrophobicity-based separation. Smaller particle sizes improve peak efficiency and resolution.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Formic acid is a volatile modifier that aids in protonating the analyte for positive mode ESI and helps to sharpen peak shapes by minimizing interactions with free silanols.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol (LC-MS Grade) | Acetonitrile generally provides sharper peaks and lower backpressure. However, methanol can offer different selectivity and may improve the peak shape for some basic compounds.[6] |
| Gradient | 5-95% B over 10-15 minutes | A broad gradient is essential for analyzing crude reaction mixtures, which may contain components with a wide range of polarities. |
| Flow Rate | 0.3 - 0.6 mL/min (for 2.1 mm ID column) | Appropriate for standard analytical columns to ensure efficient separation without excessive pressure. |
| Column Temp. | 30 - 40 °C | Elevated temperature can reduce mobile phase viscosity (lowering backpressure) and improve peak shape and efficiency.[7] |
| Injection Vol. | 1 - 5 µL | Keep the injection volume low to prevent peak distortion and column overload, especially when injecting crude reaction mixtures. |
Should standard reversed-phase fail to provide adequate retention, consider using a mixed-mode column (combining reversed-phase and ion-exchange characteristics) or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][8]
Q3: Which ionization mode and MS settings should I start with?
Given the presence of basic nitrogen atoms, positive ion mode Electrospray Ionization (ESI+) is the recommended starting point.
| Parameter | Recommendation | Rationale & Key Considerations |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyrrolopyridine structure is readily protonated to form [M+H]⁺ ions.[1] |
| Scan Mode | Full Scan (e.g., m/z 100-500) | For initial analysis of a reaction mixture to identify the parent compound, byproducts, and impurities. The expected [M+H]⁺ for C₈H₈ClN₂ is m/z 167.04. |
| MS/MS Scan | Product Ion Scan on m/z 167.04 | To confirm identity by fragmentation and for developing a Multiple Reaction Monitoring (MRM) method for quantification. |
| Capillary Voltage | 3.0 - 4.0 kV | A typical starting range for ESI. Optimize for maximum signal intensity of the target analyte.[1] |
| Source Temp. | 120 - 150 °C | Optimize to ensure efficient desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, High Flow (e.g., 600-1000 L/hr) | Crucial for removing solvent from the ESI droplets to generate gas-phase ions. |
| Desolvation Temp. | 350 - 500 °C | Higher temperatures aid in desolvation but should be optimized to avoid analyte degradation. |
Q4: What are the expected fragmentation patterns for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine in MS/MS?
While specific experimental data for this exact molecule is not widely published, we can predict likely fragmentation pathways based on the fragmentation of related fused heterocyclic systems like pyridazino-indoles and quinolines.[9] The protonated molecule ([M+H]⁺ at m/z 167.04) will likely undergo fragmentation through several key pathways upon collision-induced dissociation (CID).
Predicted Fragmentation Diagram
Caption: Predicted MS/MS fragmentation of protonated 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment at m/z 152.02.
-
Loss of HCl: Elimination of neutral hydrogen chloride is a plausible pathway for chlorinated compounds, resulting in a fragment at m/z 131.06.
-
Loss of HCN: Cleavage of the pyrrole ring can lead to the loss of hydrogen cyanide, a characteristic fragmentation for many nitrogen heterocycles, yielding a fragment at m/z 140.03.[10]
-
Loss of a Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond can result in a fragment at m/z 132.07.
The presence of the chlorine atom will also produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an A+2 peak (from the ³⁷Cl isotope) that is approximately one-third the intensity of the monoisotopic (³⁵Cl) peak. This is a key diagnostic feature.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of reaction mixtures containing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Workflow Diagram
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Technical Support Center: Dehalogenation Side Reactions of Chloro-pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro-pyrrolopyridines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of dehalogenation, particularly hydrodehalogenation, encountered during cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles to proactively design more robust synthetic routes.
Troubleshooting Guide: Unwanted Dehalogenation
This section is designed to help you diagnose and resolve issues with dehalogenation of your chloro-pyrrolopyridine substrates during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Issue 1: Significant formation of the hydrodehalogenated pyrrolopyridine byproduct.
You've set up a cross-coupling reaction with your chloro-pyrrolopyridine, but LC-MS and NMR analysis shows a major peak corresponding to the pyrrolopyridine core without the chlorine atom, alongside little to no desired product.
Potential Causes & Solutions
Cause A: The Catalytic Cycle is Favoring Reductive Dehalogenation.
Reductive dehalogenation is a competing catalytic cycle that can occur alongside the desired cross-coupling pathway. This is particularly prevalent with electron-rich phosphine ligands and certain hydride sources in the reaction mixture.
-
Scientific Rationale: The active Pd(0) catalyst can undergo oxidative addition to the C-Cl bond of the pyrrolopyridine. The resulting Pd(II) intermediate, instead of proceeding through transmetalation with the coupling partner, can react with a hydride source, leading to reductive elimination of the dehalogenated product and regenerating a Pd(0) species.[1][2][3]
-
Troubleshooting Steps:
-
Ligand Selection: Switch to a less electron-donating or sterically bulkier phosphine ligand. Bulky ligands can accelerate the rate of reductive elimination of the desired product over the dehalogenation pathway.[4] For instance, if you are using a simple trialkylphosphine, consider switching to a biarylphosphine ligand like SPhos or XPhos.
-
Hydride Source Elimination: Scrutinize your reaction for potential hydride donors. Common culprits include certain bases (e.g., ethoxides in ethanol), solvents (e.g., isopropanol), or even the amine itself in Buchwald-Hartwig reactions. Consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[5][6]
-
Pre-catalyst Choice: Ensure you are using a well-defined Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Inefficient generation can lead to side reactions. Modern precatalysts like G3 or G4 palladacycles are often more reliable.[7]
-
Cause B: Radical-Mediated Dehalogenation.
Under certain conditions, particularly at elevated temperatures or in the presence of specific reagents, a radical mechanism for dehalogenation can become prominent.[8]
-
Scientific Rationale: Single-electron transfer (SET) from an electron-rich source (like a phosphine or an amine) to the chloro-pyrrolopyridine can generate a radical anion, which then expels a chloride ion to form a pyrrolopyridyl radical. This radical can then abstract a hydrogen atom from the solvent or another reaction component.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Radical reactions often have a higher activation energy. Reducing the temperature may slow down the dehalogenation pathway more significantly than the desired cross-coupling.
-
Add a Radical Scavenger: While not always ideal as it can interfere with the main reaction, adding a small amount of a radical scavenger like TEMPO can help diagnose if a radical pathway is dominant.
-
Consider a Different Catalyst System: Some catalyst systems are more prone to SET processes. If you suspect a radical mechanism, changing the palladium source and ligand combination is a good strategy.
-
Issue 2: My Suzuki-Miyaura coupling of a chloro-pyrrolopyridine is sluggish and gives a mixture of starting material, dehalogenated byproduct, and a small amount of product.
The reaction doesn't go to completion, and the main off-target product is the result of hydrodehalogenation.
Potential Causes & Solutions
Cause A: Catalyst Inhibition by the Heterocycle.
The nitrogen atoms in the pyrrolopyridine core are Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[9][10] This is a well-known issue with 2-halopyridines.[9]
-
Scientific Rationale: Coordination of the pyridine nitrogen to the palladium can lead to the formation of inactive or less active catalyst species, slowing down the overall reaction rate.[11] This sluggishness can provide a larger window for the competing dehalogenation side reaction to occur.
-
Troubleshooting Steps:
-
Use Bulky Ligands: Sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), can prevent the pyridine nitrogen from strongly coordinating to the palladium center, thus maintaining catalyst activity.[4][12]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[11]
-
Choose the Right Base: A strong, non-nucleophilic base like K₃PO₄ is often effective. In some cases, the choice of base can influence the equilibrium of catalyst-substrate binding.
-
Cause B: Protodeboronation of the Boronic Acid.
The boronic acid coupling partner may be unstable under the reaction conditions, leading to its decomposition before it can participate in the transmetalation step.
-
Scientific Rationale: If the boronic acid is consumed via protodeboronation, the palladium-pyrrolopyridine intermediate has a higher probability of undergoing dehalogenation instead of the desired cross-coupling.
-
Troubleshooting Steps:
-
Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can compensate for some degradation.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate protodeboronation. However, for some Suzuki couplings, a small amount of water is beneficial, so this needs to be optimized.[12]
-
Use Boronic Esters: Pinacol boronic esters are often more stable than their corresponding boronic acids and can be a good alternative.
-
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation more of a problem for chloro-pyrrolopyridines compared to their bromo- or iodo-analogs?
The C-Cl bond is stronger and less reactive towards oxidative addition than C-Br or C-I bonds. Consequently, reactions involving chloro-pyrrolopyridines often require more forcing conditions (higher temperatures, more electron-rich ligands) which can also accelerate the rate of side reactions like dehalogenation.[13][14]
Q2: Can the position of the chlorine atom on the pyrrolopyridine ring affect the likelihood of dehalogenation?
Yes, the electronic environment of the C-Cl bond plays a crucial role. A chlorine atom at a more electron-deficient position (e.g., alpha to a pyridine nitrogen) will be more activated towards oxidative addition, but the resulting palladium intermediate may also be more susceptible to certain dehalogenation pathways. The regioselectivity of Suzuki reactions on di-chlorinated pyrrolopyrimidines has been studied, indicating differential reactivity of the chlorine atoms.[15]
Q3: Are there any non-palladium-based methods I can try to avoid dehalogenation?
While palladium is the workhorse for these couplings, other transition metals can be used. For instance, copper-catalyzed couplings (Ullmann-type) might offer different selectivity profiles.[13] Additionally, recent advances in photocatalysis and transition-metal-free dehalogenation methods highlight alternative mechanistic pathways that could potentially be harnessed for C-C bond formation while minimizing hydrodehalogenation.[16][17][18][19]
Q4: I'm observing homocoupling of my boronic acid. Is this related to dehalogenation?
Homocoupling of the boronic acid and dehalogenation of the aryl halide are both common side reactions in Suzuki couplings. They often arise from similar underlying issues, such as suboptimal catalyst activity or stability. Addressing the root cause, for instance by choosing a more appropriate ligand or ensuring an oxygen-free environment, can often mitigate both problems simultaneously.[7]
Data & Protocols
Table 1: Troubleshooting Summary for Dehalogenation of Chloro-pyrrolopyridines
| Symptom | Potential Cause | Recommended Action |
| High yield of dehalogenated product | Competing reductive dehalogenation | Switch to a bulkier, less electron-rich ligand (e.g., SPhos). Use a non-hydridic base (K₃PO₄). |
| Sluggish reaction with dehalogenation | Catalyst inhibition by pyridine nitrogen | Employ a sterically hindered biaryl phosphine ligand. |
| Dehalogenation and boronic acid decomposition | Protodeboronation of the coupling partner | Use a boronic ester instead of the acid. Ensure anhydrous conditions. |
| Reaction fails at high temperatures | Possible radical-mediated dehalogenation | Lower the reaction temperature. |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Chloro-pyrrolopyridine with Minimized Dehalogenation
This protocol provides a robust starting point for minimizing dehalogenation side reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the chloro-pyrrolopyridine (1.0 equiv), the arylboronic acid or ester (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the SPhos ligand (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (or another suitable aprotic solvent). The concentration should be approximately 0.1 M with respect to the chloro-pyrrolopyridine.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the formation of the desired product versus the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry
Diagram 1: Competing Catalytic Cycles
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing reductive dehalogenation pathway.
Caption: Competing pathways in Pd-catalyzed reactions of chloro-pyrrolopyridines.
Diagram 2: Troubleshooting Logic Flow
This flowchart provides a logical sequence of steps to troubleshoot dehalogenation issues.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr*)(cinnamyl)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evidence for a radical mechanism of the dechlorination of chlorinated propenes mediated by the tetrachloroethene reductive dehalogenase of Sulfurospirillum muftivorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 17. Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal-Organic Framework MIL-53(Cr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro- and 4-Chloro-1H-pyrrolo[3,2-c]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors.[1] The functionalization of this scaffold is crucial for tuning the pharmacological properties of drug candidates. Chloro-substituted isomers, particularly 6-chloro- and 4-chloro-1H-pyrrolo[3,2-c]pyridine, are key intermediates in the synthesis of diverse compound libraries. Understanding the differential reactivity of these isomers is paramount for efficient and predictable synthetic planning. This guide provides an in-depth comparison of the reactivity of these two isomers, supported by theoretical principles and experimental data from related systems.
Theoretical Framework: Electronic and Steric Influences on Reactivity
The reactivity of the chloro-substituent in 6-chloro- and 4-chloro-1H-pyrrolo[3,2-c]pyridine is primarily governed by the electronic properties of the bicyclic system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho (2 and 6) and para (4) to the pyridine nitrogen, where the negative charge of the Meisenheimer intermediate can be stabilized through resonance.[2]
The fused pyrrole ring, on the other hand, is electron-rich and acts as an electron-donating group. The lone pair of electrons on the pyrrole nitrogen is delocalized into the π-system, increasing the electron density of the entire scaffold.[3] The interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating nature of the pyrrole ring dictates the overall reactivity at the C4 and C6 positions.
-
4-Chloro-1H-pyrrolo[3,2-c]pyridine: The chloro-substituent is at a position para to the pyridine nitrogen. This position is highly activated towards nucleophilic attack due to direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the electronegative nitrogen atom.[2] The electron-donating effect of the fused pyrrole ring further modulates the electron density at this position.
-
6-Chloro-1H-pyrrolo[3,2-c]pyridine: The chloro-substituent is at a position ortho to the pyridine nitrogen. This position is also activated towards nucleophilic attack. However, the proximity to the fused pyrrole ring introduces both steric and electronic effects that differ from the 4-position.
Based on these general principles, it is anticipated that the 4-chloro isomer will be more reactive towards nucleophilic aromatic substitution than the 6-chloro isomer due to the more effective delocalization of the negative charge in the reaction intermediate.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of functionalizing chloro-aza-indoles. The reaction typically proceeds via an addition-elimination mechanism, and the rate is highly dependent on the stability of the intermediate Meisenheimer complex.[4]
Expected Reactivity Order: 4-chloro-1H-pyrrolo[3,2-c]pyridine > 6-chloro-1H-pyrrolo[3,2-c]pyridine
This prediction is based on the superior stabilization of the Meisenheimer intermediate when the nucleophile attacks the para-position (C4) relative to the pyridine nitrogen, as compared to the ortho-position (C6).
Illustrative SNAr Workflow:
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation, respectively. The reactivity of aryl chlorides in these reactions is influenced by the ease of oxidative addition to the palladium(0) catalyst. Electron-deficient aryl chlorides generally exhibit enhanced reactivity in this step.
-
Suzuki-Miyaura Coupling: This reaction couples the chloro-aza-indole with a boronic acid or ester.[7] While both isomers are expected to undergo Suzuki-Miyaura coupling, the relative rates can differ. The greater electron deficiency at the 4-position might suggest a faster rate of oxidative addition for the 4-chloro isomer. However, steric factors and the specific catalyst system employed can significantly influence the outcome. For instance, studies on the Suzuki-Miyaura coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine demonstrate successful coupling at the 6-position.[8] Similarly, related 4-chloro-aza-indoles have been shown to be viable substrates.[9]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloro-aza-indole and an amine. Similar to the Suzuki-Miyaura coupling, the electronic properties of the C-Cl bond are crucial. The greater polarization of the C4-Cl bond in the 4-chloro isomer may lead to a more facile oxidative addition.
Illustrative Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While a direct comparative study is unavailable, the following protocols for related systems can serve as a starting point for the optimization of reactions with 6-chloro- and 4-chloro-1H-pyrrolo[3,2-c]pyridine.
General Procedure for Suzuki-Miyaura Coupling of a Chloro-Aza-Indole
This protocol is adapted from methodologies reported for similar heteroaryl chlorides.[8][10]
Materials:
-
Chloro-1H-pyrrolo[3,2-c]pyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add the chloro-1H-pyrrolo[3,2-c]pyridine isomer, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the expected reactivity trends and provides a qualitative comparison.
| Reaction Type | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | Rationale for Reactivity Difference |
| Nucleophilic Aromatic Substitution | Moderately Reactive | Highly Reactive | The C4 position is para to the pyridine nitrogen, allowing for superior resonance stabilization of the Meisenheimer intermediate. |
| Suzuki-Miyaura Coupling | Reactive | Reactive | Both isomers are electron-deficient aryl chlorides. The C4 position is more electron-deficient, potentially leading to faster oxidative addition, though steric and catalyst factors are also important. |
| Buchwald-Hartwig Amination | Reactive | Reactive | Similar to Suzuki-Miyaura coupling, the electronic nature of the C-Cl bond is key. The more polarized C4-Cl bond may facilitate the reaction. |
Conclusion
In the absence of direct comparative experimental data, a theoretical analysis based on established principles of organic chemistry provides a robust framework for predicting the relative reactivity of 6-chloro- and 4-chloro-1H-pyrrolo[3,2-c]pyridine. The 4-chloro isomer is anticipated to be significantly more reactive towards nucleophilic aromatic substitution due to the favorable electronic stabilization of the reaction intermediate. For palladium-catalyzed cross-coupling reactions, both isomers are expected to be viable substrates, with the 4-chloro isomer potentially exhibiting slightly higher reactivity due to the greater electron deficiency at the C4 position. Experimental validation of these predictions under standardized conditions would be a valuable contribution to the field of medicinal chemistry and would further refine our understanding of the reactivity of this important heterocyclic scaffold.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemblo, A. A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5028. [Link]
-
Quora. (2017). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? [Link]
-
ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents. [Link]
-
ResearchGate. (n.d.). The reactivity trend of pyrrole, furan, thiophene and pyridine. [Link]
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He, Y., et al. (2020). Enhancing Performance of Fused-Ring Electron Acceptor Using Pyrrole Instead of Thiophene. ACS Applied Materials & Interfaces, 12(12), 14029-14036. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
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ACS Omega. (2025). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. [Link]
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Li, W., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300375. [Link]
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Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Monatshefte für Chemie - Chemical Monthly, 150(3), 565-573. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted-1H-pyrrolo[3,2-c]pyridine Analogs as Potent Antiproliferative Agents
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide will delve into a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors, which have demonstrated significant potential as anticancer agents.[3] By systematically comparing the impact of various substituents, we aim to provide a clear framework for optimizing the potency and selectivity of this promising class of compounds.
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Foundation for Potent Bioactivity
The rigidity of the 1H-pyrrolo[3,2-c]pyridine core is a key strategic element in its design as a bioactive molecule. In the context of tubulin inhibitors, for instance, this scaffold serves to lock the conformation of the molecule, mimicking the bioactive configuration of known potent agents like combretastatin A-4 (CA-4).[1][3] This constrained geometry is hypothesized to enhance binding affinity to the target protein. The core structure, as depicted below, provides multiple sites for chemical modification, with the 1, 2, and 6-positions being particularly amenable to the introduction of diverse functionalities to modulate activity, selectivity, and pharmacokinetic properties.
Caption: The core structure of 1H-pyrrolo[3,2-c]pyridine with key positions for substitution highlighted.
Structure-Activity Relationship at the C6-Position
A systematic exploration of various aryl and heteroaryl substitutions at the 6-position of the 1H-pyrrolo[3,2-c]pyridine ring has yielded significant insights into the structural requirements for potent antiproliferative activity. The following sections compare the effects of these modifications.
The introduction of a phenyl ring at the C6-position serves as a foundational element for activity. Further substitution on this phenyl ring dramatically influences the antiproliferative potency.
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as methyl (-CH3) and methoxy (-OCH3) at the para-position of the C6-phenyl ring, generally leads to an increase in antiproliferative activity.[3] For example, the 4-methoxy substituted analog (10h ) exhibits greater potency than the unsubstituted phenyl analog (10a ). This suggests that increased electron density on the phenyl ring may be favorable for target interaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing groups like fluorine (-F) at the para-position tends to decrease antiproliferative activity.[3] The 4-fluoro substituted analog (10l ) demonstrates this trend. This indicates that a reduction in the electron density of the C6-phenyl ring is detrimental to the compound's potency.
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. For instance, moving a methyl group from the para- to the meta-position (10c ) can alter the activity, suggesting that steric factors and the precise orientation of the substituent within the binding pocket play a significant role.[3]
Table 1: Comparison of C6-Phenyl Substituted 1H-pyrrolo[3,2-c]pyridine Analogs
| Compound ID | C6-Substituent | IC50 (μM) vs. HeLa | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. MCF-7 |
| 10a [3] | Phenyl | 1.23 | 1.56 | 1.89 |
| 10c [3] | 3-Methylphenyl | 0.89 | 1.12 | 1.34 |
| 10d [3] | 4-Methylphenyl | 0.76 | 0.98 | 1.15 |
| 10h [3] | 4-Methoxyphenyl | 0.65 | 0.82 | 0.99 |
| 10k [3] | 4-Ethoxyphenyl | 0.58 | 0.75 | 0.91 |
| 10l [3] | 4-Fluorophenyl | 1.54 | 1.87 | 2.13 |
Replacing the C6-phenyl ring with various heteroaromatic systems has revealed that certain heterocycles can significantly enhance potency.
-
Thiophene and Furan: The introduction of five-membered heterocycles like thiophene (10q ) and furan can be well-tolerated and in some cases lead to improved activity, suggesting that the spatial arrangement and electronic properties of these rings are compatible with the target's binding site.[3]
-
Pyridine: A pyridine ring at the C6-position (10r ) can also confer potent activity, highlighting the tolerance for a nitrogen atom within the aromatic system.[3]
-
Indole: Notably, the most potent analog in one study featured an indolyl moiety at the C6-position (10t ).[1][3] This compound exhibited IC50 values in the nanomolar range against multiple cancer cell lines. The extended aromatic system and the hydrogen bond donor capability of the indole NH group are likely key contributors to this enhanced potency, suggesting a specific and favorable interaction with the biological target.[1][3]
Table 2: Comparison of C6-Heteroaryl Substituted 1H-pyrrolo[3,2-c]pyridine Analogs
| Compound ID | C6-Substituent | IC50 (μM) vs. HeLa | IC50 (μM) vs. SGC-7901 | IC50 (μM) vs. MCF-7 |
| 10q [3] | Thiophen-3-yl | 0.45 | 0.61 | 0.78 |
| 10r [3] | Pyridin-3-yl | 0.38 | 0.52 | 0.69 |
| 10t [1][3] | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Inferred SAR for 6-Chloro-7-Methyl-1H-pyrrolo[3,2-c]pyridine
Based on the comprehensive SAR data for 6-substituted analogs, we can infer the potential characteristics of a 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
-
6-Chloro Substituent: The chlorine atom at the 6-position would act as an electron-withdrawing group, which, based on the trend observed with the 4-fluorophenyl analog (10l ), might decrease the antiproliferative activity compared to analogs with electron-donating groups at this position. However, halogens can also participate in halogen bonding, which in some cases can contribute positively to binding affinity. Therefore, the overall effect of the 6-chloro group would be context-dependent and would require empirical validation.
-
7-Methyl Substituent: A methyl group at the 7-position of the pyridine ring would introduce a small, lipophilic, electron-donating group. This could have several effects:
-
Steric Influence: The methyl group could influence the preferred conformation of the C6-substituent, potentially enhancing or disrupting optimal binding.
-
Electronic Effect: As an electron-donating group, it would slightly increase the electron density of the pyridine ring, which could be favorable for certain interactions.
-
Metabolic Stability: Methyl groups can sometimes block sites of metabolism, potentially improving the pharmacokinetic profile of the compound.
-
The interplay between the electronic effects of the 6-chloro group and the steric and electronic contributions of the 7-methyl group would ultimately determine the biological activity of this specific scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.
The synthesis of the target compounds typically involves a multi-step sequence, with a key step being a Suzuki cross-coupling reaction to introduce the C6-aryl or heteroaryl moiety.[3]
Caption: Generalized synthetic workflow for 6-substituted 1H-pyrrolo[3,2-c]pyridine analogs.
Step-by-Step Protocol for Suzuki Coupling:
-
To a solution of the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate in a suitable solvent (e.g., dioxane/water), add the corresponding aryl or heteroaryl boronic acid (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted analog.
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly valuable template for the development of potent antiproliferative agents. The SAR studies of 6-substituted analogs have clearly demonstrated that the nature of the substituent at this position is a critical determinant of activity. Electron-donating groups on a C6-phenyl ring and the incorporation of specific heteroaromatic systems, particularly indole, have been shown to significantly enhance potency.
While the specific SAR of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine analogs remains to be explicitly elucidated, the foundational knowledge from related series provides a rational basis for the design and synthesis of such compounds. Future work should focus on the empirical evaluation of this specific substitution pattern to confirm its impact on biological activity. Further optimization of the substituents at other positions of the pyrrolopyridine core, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of even more potent and selective drug candidates.
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Europe PMC. [Link]
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1036-1044. [Link]
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A Comparative Analysis of Novel 6-Chloro-7-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives and Established Kinase Inhibitors: An In Vitro Perspective
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with enhanced potency and selectivity remains a cornerstone of drug discovery. Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in various malignancies, making them prime therapeutic targets.[1][2] The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[3][4] This guide provides an in-depth, objective comparison of the in vitro activity of a series of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives against established, clinically relevant kinase inhibitors, supported by experimental data and protocols.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a technical synthesis of data to inform future research and development endeavors. Our focus will be on key kinase targets implicated in cancer progression, including FMS kinase and Monopolar Spindle 1 (MPS1) kinase.
Understanding the Landscape: Kinase Inhibition and the Pyrrolo[3,2-c]pyridine Scaffold
Kinases orchestrate a vast array of cellular processes, and their aberrant activity can drive tumor growth, proliferation, and metastasis.[2] Consequently, small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment.[5] The 1H-pyrrolo[3,2-c]pyridine core has been identified as a versatile scaffold, amenable to chemical modifications that can yield highly potent and selective inhibitors against various kinase targets.[3][6] The specific substitution pattern of a 6-chloro and 7-methyl group on this scaffold is hypothesized to influence the binding affinity and selectivity of these derivatives. A review of pyridine derivatives has highlighted their diverse biological activities, including antitumor effects, underscoring the potential of this chemical class.[7][8]
Comparative In Vitro Activity: A Head-to-Head Analysis
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of lead 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives against their respective kinase targets, benchmarked against well-established kinase inhibitors.
FMS Kinase (CSF-1R) Inhibition
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[3] Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer.[3]
| Compound | Target | IC50 (nM) | Notes |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | Demonstrated high potency and selectivity against a panel of 40 kinases.[3] |
| Pexidartinib (Turalio®) | FMS (CSF1R) | 13 - 20 | An FDA-approved potent inhibitor of CSF1R, also inhibiting c-Kit and FLT3. |
| Sunitinib (Sutent®) | FMS (CSF1R) | Active | A multi-targeted tyrosine kinase inhibitor with known activity against CSF1R, though specific IC50 values can vary.[5] |
Compound 1r, a representative of the 1H-pyrrolo[3,2-c]pyridine class, exhibits potent inhibition of FMS kinase with an IC50 value of 30 nM.[3] This potency is comparable to Pexidartinib, a clinically approved FMS inhibitor with reported IC50 values in the range of 13-20 nM. Notably, Compound 1r was found to be over 33 times more selective for FMS than other kinases in a broad kinase panel, highlighting the potential for a favorable side-effect profile.[3] Sunitinib, a multi-targeted inhibitor, also demonstrates activity against FMS (CSF-1R), further validating this kinase as a key target.[5]
Monopolar Spindle 1 (MPS1) Kinase Inhibition
MPS1 is a dual-specificity kinase essential for the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[6] Aberrant MPS1 expression is observed in numerous cancers and is associated with chromosomal instability.[6]
| Compound | Target | IC50 (nM) | Notes |
| CCT251455 (1H-pyrrolo[3,2-c]pyridine derivative) | MPS1 | 3 | A highly potent and selective inhibitor that stabilizes an inactive conformation of MPS1.[6] |
| Reversine | MPS1 | 3 - 6 | A potent, well-characterized inhibitor of MPS1, also known to inhibit Aurora kinases.[3] |
| Mps-BAY1 and Mps-BAY2a/b | MPS1 | 1 - 10 | Potent inhibitors of human MPS1 identified through in vitro screening.[1] |
The 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, demonstrates exceptional potency against MPS1 kinase with an IC50 of 3 nM.[6] This level of inhibition is on par with Reversine, a widely used tool compound for studying MPS1 function, which has a reported IC50 in the range of 3-6 nM.[3] The high potency and selectivity of CCT251455, as demonstrated in broad kinome profiling, underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing best-in-class MPS1 inhibitors.[6]
Causality Behind Experimental Choices
The selection of FMS and MPS1 as primary targets for this comparative analysis is rooted in their validated roles in cancer pathogenesis. FMS kinase is integral to the tumor microenvironment, influencing macrophage-driven tumor progression, while MPS1 is a key regulator of mitotic integrity, a process frequently deregulated in cancer cells. The choice of established inhibitors like Pexidartinib and Reversine provides a clinically and mechanistically relevant benchmark for evaluating the therapeutic potential of the novel 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of the presented data, the following section details a standardized in vitro kinase inhibition assay protocol. This methodology is designed to be a self-validating system, incorporating appropriate controls for robust data generation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., recombinant human FMS or MPS1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives and known inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection reagent
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a control) to each well.
-
Add 2 µL of the kinase solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for the in vitro kinase assay.
Caption: A simplified signaling pathway of a receptor tyrosine kinase like FMS.
Caption: Experimental workflow for the in vitro luminescence-based kinase assay.
Conclusion and Future Directions
The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate potent and selective inhibition of clinically relevant cancer targets, FMS and MPS1, with in vitro activities comparable to, or exceeding, established inhibitors. The presented data, supported by robust experimental protocols, provides a solid foundation for further preclinical development. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in in vivo cancer models to translate these promising in vitro findings into potential clinical candidates.
References
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El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]
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Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of Cell Biology, 190(1), 73–87. [Link]
-
Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. [Link]
-
BioWorld. (2014, February 7). Researchers detail design of MPS1 inhibitor CCT-251455. [Link]
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(6), e11203. [Link]
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Katayama, R., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 3(105), 105ra104. [Link]
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AACR. (2012). Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research, 72(8 Supplement), 1817. [Link]
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Yasuda, H., et al. (2012). Crizotinib for MET-Amplified Gastric Cancer. Journal of Clinical Oncology, 30(28), e273-e274. [Link]
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de Souza, V. H. S., et al. (2020). Targeting glioma cells by antineoplastic activity of reversine. Oncology Letters, 20(3), 2825-2834. [Link]
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Pinto, M., et al. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14316. [Link]
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ResearchGate. (n.d.). Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Retrieved from [Link]
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Zou, H. Y., et al. (2007). An Orally Available Small-Molecule Inhibitor of c-Met, PF-2341066, Exhibits Cytoreductive Antitumor Efficacy through Antiproliferative and Proapoptotic Mechanisms. Cancer Research, 67(9), 4408–4417. [Link]
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Colombo, R., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease, 4, e744. [Link]
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Al-Osta, H. A., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4893–4903. [Link]
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Heinrich, M. C., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1513-1518. [Link]
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Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biocell, 47(2), 221-235. [Link]
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ResearchGate. (n.d.). IC 50 to evaluate the growth inhibitory effect of sunitinib in... Retrieved from [Link]
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Sonpavde, G., et al. (2008). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Expert Opinion on Pharmacotherapy, 9(14), 2545-2560. [Link]
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ResearchGate. (n.d.). IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. Retrieved from [Link]
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Drilon, A., et al. (2022). Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. npj Precision Oncology, 6(1), 1-8. [Link]
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López-Pérez, B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]
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Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]
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Semantic Scholar. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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Huber, K., et al. (2014). Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature, 508(7495), 222-227. [Link]
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Drilon, A., et al. (2021). Crizotinib in Patients With MET-Amplified NSCLC. JTO Clinical and Research Reports, 2(3), 100147. [Link]
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Liang, C., et al. (2016). Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations. PLoS ONE, 11(9), e0163223. [Link]
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A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from 6-Chloro-7-Methyl-1H-pyrrolo[3,2-c]pyridine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous validation. The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine core represents a privileged scaffold in kinase inhibitor discovery, offering a versatile backbone for the design of potent and selective therapeutics. However, potency alone is a siren's call; true therapeutic potential lies in selectivity. This guide provides an in-depth technical comparison of methodologies for the selectivity profiling of kinase inhibitors derived from this scaffold, using a specific FMS kinase inhibitor as a case study and comparing its performance against the established drug, Pexidartinib.
The Imperative of Selectivity in Kinase Inhibitor Development
Kinases are a large family of structurally related enzymes, and achieving selectivity for a specific kinase target while avoiding off-target interactions is a paramount challenge in drug development. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug candidate and predicting its clinical behavior.
This guide will dissect the multifaceted approach to selectivity profiling, moving from broad, kinome-wide screens to targeted validation of on-target and off-target engagement in a cellular context. We will explore the "why" behind each experimental choice, providing not just protocols, but a logical framework for building a robust selectivity case for novel inhibitors.
Case Study: A Pyrrolo[3,2-c]pyridine-Based FMS Kinase Inhibitor
While the specific 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine substitution pattern is a focal point of ongoing research, we will use a closely related and published derivative, herein referred to as Compound 1r , as our primary example. Compound 1r, a potent inhibitor of FMS kinase, provides a tangible dataset to illustrate the principles of selectivity profiling. FMS kinase, or Colony-Stimulating Factor 1 Receptor (CSF-1R), is a critical regulator of macrophage development and function, making it a key target in oncology and inflammatory diseases.
Our comparative analysis will benchmark Compound 1r against Pexidartinib (PLX3397) , an FDA-approved multi-kinase inhibitor that also targets FMS.[1][2][3][4] This comparison will highlight how different chemical scaffolds can achieve similar primary potency but with distinct selectivity profiles, a crucial consideration for therapeutic development.
The FMS Kinase Signaling Pathway
Understanding the biological context of the target is essential. FMS kinase activation by its ligand, CSF-1, triggers a signaling cascade that promotes cell survival, proliferation, and differentiation. A selective inhibitor aims to block this pathway at its source without perturbing other essential cellular signaling.
Caption: Simplified FMS kinase signaling pathway and the point of intervention for selective inhibitors.
Methodologies for Comprehensive Selectivity Profiling
A robust selectivity profile is built upon a tiered approach, starting with broad screening and progressively focusing on in-cell validation.
In Vitro Kinome-Wide Profiling
The first step is to understand the inhibitor's activity across the human kinome. This provides an unbiased landscape of potential on- and off-targets.
Causality Behind Experimental Choice: An in vitro kinome scan is the most direct way to assess the biochemical interaction between an inhibitor and a large panel of purified kinases. This initial screen is critical for identifying potential off-target liabilities that might not be apparent from cell-based assays due to factors like inhibitor permeability or target expression levels.
Experimental Workflow: KINOMEscan™ as a Model
A common platform for this is the KINOMEscan™ competition binding assay.[3][5] While we do not have a KINOMEscan™ profile for Compound 1r, the visualization below illustrates a typical output, which provides a global view of selectivity.
Caption: Workflow for a competition-based kinome-wide selectivity screen.
Data Presentation: The TREEspot™ Visualization
The results of a KINOMEscan™ are often visualized as a TREEspot™ diagram, where the human kinome is represented as a phylogenetic tree.[3][6] Hits are represented by colored circles, with the size of the circle indicating the strength of the interaction. A highly selective inhibitor will show a large circle on its intended target and few, if any, other circles.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Confirming that an inhibitor binds to its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[1][7]
Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological context. It relies on the principle that a protein's thermal stability increases upon ligand binding. This allows for the assessment of target binding without the need for inhibitor or protein labeling, which can alter their properties.
Experimental Protocol: CETSA Coupled with Western Blotting
-
Cell Treatment: Culture cells that endogenously express the target kinase (e.g., macrophage cell line for FMS). Treat cells with the test inhibitor (e.g., Compound 1r) at various concentrations and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a mild lysis buffer. Separate the soluble fraction (containing folded, stable protein) from the insoluble, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize protein concentrations across all samples.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target kinase (e.g., anti-FMS antibody) overnight at 4°C. A typical antibody dilution is 1:1000.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining relative to the lowest temperature control. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) with Western blot detection.
Phosphoproteomics for Pathway Analysis and Off-Target Discovery
To understand the functional consequences of kinase inhibition, a global analysis of protein phosphorylation is invaluable. This technique can confirm the inhibition of the intended pathway and uncover unexpected off-target effects on other signaling cascades.
Causality Behind Experimental Choice: Phosphoproteomics provides a snapshot of the kinase activity landscape within the cell. By quantifying changes in phosphorylation levels of thousands of sites upon inhibitor treatment, one can verify that downstream substrates of the target kinase are dephosphorylated, and simultaneously identify any unintended changes in other pathways, which may indicate off-target activity.
Experimental Protocol: A General Phosphoproteomics Workflow
-
Cell Culture and Lysis: Treat cells with the inhibitor and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. This is commonly done using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used.[9][10]
-
Typical MS parameters involve high-resolution scans for precursor ions and fragmentation of the most intense ions to obtain sequence information.
-
-
Data Analysis:
-
Identify the phosphopeptides and localize the phosphorylation sites using specialized software.
-
Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered.
-
Comparative Selectivity Profile: Compound 1r vs. Pexidartinib
The following table summarizes the inhibitory activity of Compound 1r and Pexidartinib against FMS kinase and a selection of other kinases. This direct comparison highlights the differences in their selectivity profiles.
| Kinase Target | Compound 1r (IC50 / % Inhibition @ 1µM) | Pexidartinib (PLX3397) (IC50 in nM) | Rationale for Comparison |
| FMS (CSF-1R) | 30 nM | 17 - 20 nM | Primary On-Target |
| KIT | < 28% | 12 - 27 nM | Structurally related receptor tyrosine kinase; off-target for FMS inhibitors |
| FLT3 (D835Y) | 42% | 9 - 160 nM (mutant dependent) | Another related receptor tyrosine kinase; often an off-target |
| c-MET | 40% | > 1000 nM | Important oncology target; assessing broader selectivity |
| VEGFR2 (KDR) | < 28% | > 1000 nM | Key kinase in angiogenesis; important for anti-cancer selectivity |
Data for Compound 1r is derived from a study on pyrrolo[3,2-c]pyridine derivatives. The IC50 is against FMS kinase, and the percentage inhibition is at a 1 µM concentration for other kinases. Data for Pexidartinib is compiled from multiple sources.[1][2][4][7][9]
Interpretation of the Data:
Compound 1r demonstrates high potency against FMS kinase with an IC50 of 30 nM. At a concentration of 1 µM (over 30-fold its FMS IC50), it shows moderate inhibition of the related kinases FLT3 and c-MET, while its effect on a broader panel of 37 other kinases, including KIT and VEGFR2, was less than 28%. This suggests a good degree of selectivity for FMS over many other kinases.
Pexidartinib, while also highly potent against FMS, is a multi-kinase inhibitor with potent activity against KIT and FLT3.[1][2][4] This broader activity profile is a key differentiator. While potentially beneficial in certain therapeutic contexts, it also increases the likelihood of off-target effects. For instance, inhibition of KIT is associated with hair depigmentation, a known side effect of Pexidartinib.[9]
Conclusion and Future Directions
The selectivity profiling of kinase inhibitors derived from the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine scaffold is a critical endeavor in advancing these promising compounds towards the clinic. As we have demonstrated with the case study of Compound 1r, a multi-pronged approach that combines broad kinome screening with in-cell target engagement and functional phosphoproteomics is essential for building a comprehensive understanding of an inhibitor's activity.
The comparison with Pexidartinib underscores that even for inhibitors targeting the same primary kinase, the selectivity profile can differ significantly, leading to different therapeutic opportunities and potential side effect profiles. The high selectivity of inhibitors like Compound 1r for FMS kinase makes them attractive candidates for indications where precise targeting of macrophages is desired with minimal off-target activity.
Future work on this scaffold should focus on obtaining full kinome-wide selectivity data for lead compounds and correlating these profiles with in vivo efficacy and toxicology studies. By embracing a rigorous and multi-faceted approach to selectivity profiling, we can unlock the full therapeutic potential of the pyrrolo[3,2-c]pyridine class of kinase inhibitors.
References
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Adriaenssens, E. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
- Cassier, P. A., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Drugs & Drug Targets, 1(1), 1-9.
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
- El-Damasy, D. A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry, 275, 116581.
- Fujiwara, T., et al. (2021). CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. Molecular Cancer Research, 19(5), 843-854.
- Han, H., et al. (2021). Mass spectrometry-based phosphoproteomics in clinical applications.
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Howes, J. M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]
- Karvonen, H., Raivola, J., & Ungureanu, D. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1715-1721.
- Metcalfe, C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1385-1395.e4.
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]
- Paulo, J. A., & Gygi, S. P. (2020). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Expert Review of Proteomics, 17(11-12), 787-800.
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ResearchGate. (n.d.). KINOMEscan profiling of CH7233163. Kinome selectivity obtained from.... Retrieved January 19, 2026, from [Link]
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Sawa-Makarska, J., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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SGC-UNC. (n.d.). Kinome TREEspot of a selective inhibitor. Retrieved January 19, 2026, from [Link]
- Tap, W. D., et al. (2021). Pexidartinib Long‐Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. The Oncologist, 26(10), e1816-e1825.
- Turalio (pexidartinib)
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917.
- Ureshino, H., et al. (2021). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. PLOS ONE, 16(5), e0251725.
- Wagner, J. A. (2019). Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. Cancer Management and Research, 11, 9467-9478.
- Zhang, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(15), 5987-5992.
- Zhao, H., et al. (2023). Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma. Frontiers in Immunology, 14, 1145618.
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"comparing the efficacy of different palladium catalysts for coupling with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine"
As a Senior Application Scientist, this guide provides a comprehensive comparison of palladium catalysts for coupling reactions with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a common scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for this important class of molecules.
Introduction: The Challenge of Coupling with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
The 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine core presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms in the bicyclic system can lead to catalyst inhibition or poisoning. Furthermore, the electron-rich nature of the pyrrole ring can influence the oxidative addition step, while the steric hindrance around the chlorine atom can affect the reductive elimination step. Therefore, the choice of the palladium catalyst, including the ligand and the palladium precursor, is critical for achieving high yields and reaction efficiency.
This guide will compare the efficacy of different classes of palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most common cross-coupling reactions used in drug discovery. We will delve into the mechanistic aspects of these catalysts and provide practical guidance for catalyst selection and reaction optimization.
Comparing Palladium Catalyst Systems
The choice of the palladium catalyst is paramount for the successful coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. Here, we compare three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbene (NHC) ligands, and pre-formed catalysts like PEPPSI.
Catalysts with Phosphine Ligands: The Buchwald and Fu Ligands
Ligands developed by the groups of Stephen L. Buchwald and Gregory C. Fu have revolutionized palladium-catalyzed cross-coupling reactions. These bulky and electron-rich phosphine ligands are highly effective for the coupling of challenging substrates, including heterocyclic chlorides.
-
Mechanism of Action: The bulkiness of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle. The electron-donating nature of the ligands facilitates the oxidative addition of the aryl chloride to the palladium center.
-
Advantages:
-
High reactivity for a broad range of substrates.
-
Often effective at low catalyst loadings.
-
Well-established and commercially available.
-
-
Disadvantages:
-
Can be sensitive to air and moisture.
-
The choice of the specific ligand is crucial and often requires screening.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk make them excellent ligands for stabilizing the palladium center and promoting catalytic activity.
-
Mechanism of Action: NHCs form very stable bonds with the palladium center, preventing catalyst decomposition at high temperatures. Their strong electron-donating character enhances the rate of oxidative addition.
-
Advantages:
-
High thermal stability.
-
Often effective for sterically hindered and electron-rich substrates.
-
Resistant to catalyst poisoning.
-
-
Disadvantages:
-
The synthesis of NHC ligands can be more complex than that of phosphine ligands.
-
Some NHC-palladium complexes can be less active at room temperature.
-
Pre-formed Catalysts: The PEPPSI Family
The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are pre-formed palladium-NHC complexes that offer several advantages in terms of ease of use and reliability.
-
Mechanism of Action: The PEPPSI catalysts are activated in situ by the loss of the pyridine ligand, generating a highly active 14-electron palladium species. This controlled activation minimizes the formation of inactive palladium species.
-
Advantages:
-
Air- and moisture-stable, making them easy to handle.
-
Provide reproducible results.
-
Effective for a wide range of cross-coupling reactions.
-
-
Disadvantages:
-
May not be as active as some of the most specialized Buchwald or NHC-based catalysts for particularly challenging substrates.
-
Data Summary: A Comparative Overview
The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine with a generic arylboronic acid. The data is illustrative and based on typical results reported in the literature for similar heterocyclic chlorides.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | 1-2 | 80-100 | 12-24 | 85-95 |
| Pd₂(dba)₃ / XPhos | 1-2 | 80-100 | 12-24 | 80-90 |
| PEPPSI-IPr | 2-3 | 100-120 | 18-36 | 75-85 |
| PEPPSI-IPr-IPent | 2-3 | 100-120 | 18-36 | 70-80 |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine. These should be considered as starting points, and optimization of reaction conditions may be necessary.
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a dry Schlenk tube, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., dioxane, toluene, or a mixture with water).
-
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-36 h).
-
Workup: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
-
Reaction Setup: To a dry Schlenk tube, add 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), and a suitable base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, THF).
-
Degassing: Degas the reaction mixture as described for the Suzuki-Miyaura coupling.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 h).
-
Workup and Purification: Follow the same procedure as for the Suzuki-Miyaura coupling.
Mechanistic Considerations
The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of the catalyst influences the efficiency of each of these steps.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
For 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. Bulky, electron-rich ligands like SPhos and XPhos accelerate this step by stabilizing the electron-deficient Pd(0) center and promoting the formation of the active monoligated species. NHC ligands, with their strong σ-donating properties, also facilitate oxidative addition.
Conclusion and Recommendations
For the Suzuki-Miyaura and Buchwald-Hartwig coupling of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, we recommend starting with a screening of Buchwald-type ligands, such as SPhos and XPhos, in combination with a standard palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These systems have a proven track record for challenging heterocyclic substrates and are readily available.
If these initial screens do not provide satisfactory results, we recommend exploring the use of NHC-based catalysts, particularly the PEPPSI pre-catalysts, which offer ease of handling and high stability. The choice of the specific catalyst will ultimately depend on the nature of the coupling partner and the desired reaction conditions.
It is always advisable to perform a systematic optimization of the reaction parameters, including the base, solvent, temperature, and catalyst loading, to achieve the best possible results.
References
-
Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A Simple, Air-Stable, and User-Friendly Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters URL: [Link]
-
Title: N-Heterocyclic Carbenes in Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]
-
Title: The Development of Efficient Catalysts for the Suzuki Coupling of Aryl and Heteroaryl Chlorides Source: Accounts of Chemical Research URL: [Link]
A Comparative Guide to the Biological Evaluation of Substituted Pyrrolopyridine Isomers
This guide provides a comprehensive comparison of the biological activities of substituted pyrrolo[3,2-c]pyridine isomers and related pyrrolopyridine scaffolds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document delves into the anticancer, antiviral, and kinase inhibitory properties of these heterocyclic compounds, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Pyrrolopyridines
Pyrrolopyridines, bicyclic aromatic heterocycles composed of fused pyrrole and pyridine rings, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide array of biological targets, making them attractive candidates for drug development.[1] There are six possible isomers of pyrrolopyridine, each with a unique arrangement of the nitrogen atom in the pyridine ring and the point of fusion with the pyrrole ring, leading to distinct electronic and steric properties and, consequently, diverse pharmacological profiles.[1] This guide will focus on a comparative analysis of the biological activities of various substituted pyrrolopyridine isomers, with a primary focus on the pyrrolo[3,2-c]pyridine core and its relatives.
Comparative Anticancer Activity
Substituted pyrrolopyridine isomers have demonstrated significant potential as anticancer agents, acting through various mechanisms, including microtubule disruption and kinase inhibition.
Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin.[2] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The general structure involves a 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine core with various aryl substitutions at the 6-position.
One of the most potent compounds in this series, 10t , which features an indolyl moiety as the B-ring, exhibited impressive antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[3] Further studies revealed that compound 10t significantly induces G2/M phase cell cycle arrest and apoptosis.[2]
Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have also been extensively studied for their anticancer properties.[4][5][6] For instance, certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent FAK inhibitors with IC50 values in the nanomolar range.[7]
A review of pyrrolo[3,4-c]pyridine derivatives highlights their broad spectrum of biological activities, including antitumor effects.[1] For example, N-alkil-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones have shown in vitro antitumor activity, with Mannich bases of this series being the most active.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative substituted pyrrolopyridine isomers against various cancer cell lines.
| Isomer Scaffold | Compound | Target Cell Line(s) | IC50 (µM) | Reference |
| Pyrrolo[3,2-c]pyridine | 10t | HeLa, SGC-7901, MCF-7 | 0.12, 0.15, 0.21 | [3] |
| Pyrrolo[3,2-c]pyridine | Diarylurea 8c | A375P (Melanoma) | - (7.5x more selective than Sorafenib) | [8] |
| Pyrrolo[3,2-c]pyridine | Bisamide 9b | A375P (Melanoma) | - (454.9x more selective than Sorafenib) | [8] |
| Pyrrolo[2,3-d]pyrimidine | 25b | A549 (Lung) | 3.2 | [7] |
| Pyrrolo[3,4-c]pyridine | Mannich bases 20g–s | - | 19-29 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Antiviral Activity
Pyrrolopyridine derivatives have also been investigated for their potential as antiviral agents.
Pyrrolo[3,4-c]pyridine Derivatives as Anti-HIV Agents
Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication. The nature of the ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and a phenyl ring were found to be crucial for activity.[1] The most active compound in one study, an ethyl 2-(4-fluorophenethyl) derivative, exhibited an EC50 of 1.65 µM against HIV-1.[1]
Experimental Protocol: Plaque Reduction Assay for Antiviral Screening
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.
Principle: In the presence of an effective antiviral agent, the number of plaques (localized areas of cell death caused by viral infection) will be reduced.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates and grow until a confluent monolayer is formed.[11]
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. In a separate plate, mix a standard amount of virus (e.g., 40-80 plaque-forming units) with each compound dilution and incubate for 1-2 hours at 37°C to allow for neutralization.[11][12]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 0.2 mL of the virus-compound mixture.[11]
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[12] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Comparative Kinase Inhibitory Activity
Many pyrrolopyridine derivatives exert their anticancer effects through the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration.
Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
A series of diarylamides and diarylureas based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers.[13] In one study, compound 1r was identified as a potent and selective FMS kinase inhibitor, being 3.2 times more potent than the lead compound.[13] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[13]
Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors. Novel derivatives of this scaffold have been designed as multi-targeted kinase inhibitors. For instance, certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have shown potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[6]
Comparative Kinase Inhibition Data
| Isomer Scaffold | Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | 1r | FMS Kinase | 30 | [13] |
| Pyrrolo[2,3-d]pyrimidine | 25b | FAK | 5.4 | [7] |
| Pyrrolo[2,3-d]pyrimidine | 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [6] |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay as an example)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Principle: The amount of ADP produced is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[14]
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing the kinase, the substrate, and the test compound at various concentrations in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration near its Km value.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted pyrrolopyridines is highly dependent on the nature and position of the substituents on the bicyclic core.
-
For Anticancer Activity: In the case of 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors, the presence of an indolyl group at the 6-position significantly enhances activity.[3] For diarylurea and diarylamide derivatives of the same scaffold, the nature of the linker and the substitution pattern on the terminal phenyl ring are critical for both potency and selectivity.[8]
-
For Kinase Inhibition: For pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors, a meta-disubstituted central phenyl ring and a terminal morpholino group were found to be favorable for potent inhibition.[13]
-
For Antiviral Activity: In pyrrolo[3,4-c]pyridine-based anti-HIV agents, an ester substituent at the 4-position and a specific linker length to a terminal phenyl ring are important for activity.[1]
Conclusion
The pyrrolopyridine scaffold and its isomers represent a versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antiviral, and kinase inhibitory properties of substituted pyrrolo[3,2-c]pyridine and related isomers. The provided experimental protocols and structure-activity relationship insights offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the chemical space around these privileged scaffolds holds significant promise for the identification of new and more effective drug candidates.
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Comparative Guide to Antibody Cross-Reactivity with 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives
Introduction: The Criticality of Specificity in Pyrrolopyridine Research
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The specific derivative, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, and its analogs are of significant interest in drug discovery, particularly for targeting enzymes like FMS kinase (CSF-1R).[1] As these small molecules advance through development pipelines, the generation of specific antibodies becomes essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and the development of diagnostic immunoassays.
Structural Basis of Cross-Reactivity: A Comparative Overview
The potential for antibody cross-reactivity is rooted in the structural similarities between the target hapten (the molecule used to generate the antibody response) and other compounds. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on the antigen, known as an epitope. For small molecules like our target, minor chemical modifications can either be tolerated by the antibody or completely abolish binding.
Below is a comparison of the target molecule and hypothetical derivatives that are critical to include in a cross-reactivity panel. The rationale for their inclusion is based on common metabolic pathways or synthetic variations.
-
Target Analyte: 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
Potential Cross-Reactants:
-
De-chloro derivative: Removal of the chloro group at position 6. This is a common metabolic step.
-
Hydroxylated methyl derivative: Oxidation of the methyl group at position 7 to a hydroxymethyl group.
-
Positional Isomers: Shifting the chloro and methyl groups to other positions on the pyridine ring.
-
Scaffold Isomers: Related pyrrolopyridine isomers such as pyrrolo[2,3-b]pyridines or pyrrolo[3,2-b]pyridines.[4]
-
Precursor Molecules: Key intermediates from the synthesis pathway.[2]
-
The following diagram illustrates these structural relationships, which form the logical basis for designing a cross-reactivity screening panel.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
Several immuno-analytical techniques can be employed to characterize antibody specificity. The choice of method depends on the required sensitivity, throughput, and the specific information needed (e.g., simple binding vs. kinetic data).
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| Competitive ELISA | The analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. | High-throughput, cost-effective, highly sensitive.[5] | Indirect measurement, can be susceptible to matrix effects. | Screening large panels of potential cross-reactants. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind and dissociate in real-time. | Label-free, provides kinetic data (on/off rates), high sensitivity for small molecules.[6][7] | Lower throughput, requires specialized equipment, potential for steric hindrance.[6] | Detailed kinetic characterization of binding interactions. |
| Western Blot | Proteins are separated by size, transferred to a membrane, and detected using antibodies. | Provides molecular weight information, useful for conjugated targets. | Low-throughput, generally qualitative/semi-quantitative, not suitable for free small molecules.[8] | Assessing binding to protein-hapten conjugates. |
For the comprehensive evaluation of antibodies against 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a two-tiered approach is recommended:
-
Primary Screening: Use a competitive ELISA to rapidly screen a broad panel of derivatives.
-
Secondary Confirmation: Characterize any significant cross-reactants identified in the ELISA using SPR to obtain detailed kinetic data (KD, ka, kd), which provides a more complete picture of the binding interaction.[9]
Quantitative Data Summary: A Framework for Comparison
After experimental analysis, data should be summarized to facilitate direct comparison. The most common metric in competitive immunoassays is the IC50 value—the concentration of an analyte that causes a 50% reduction in the maximum signal. Cross-reactivity is then typically expressed as a percentage relative to the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Below is a hypothetical data table illustrating how results should be presented.
| Compound | Structure | Hypothetical IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target Analyte | 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | 10 | 100% | High Affinity |
| Derivative 1 | 7-methyl-1H-pyrrolo[3,2-c]pyridine | 500 | 2% | Low Cross-Reactivity |
| Derivative 2 | 6-chloro-7-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine | 2500 | 0.4% | Negligible Cross-Reactivity |
| Derivative 3 | 5-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | 80 | 12.5% | Moderate Cross-Reactivity |
| Derivative 4 | 6-chloro-7-methyl-1H-pyrrolo[2,3-b]pyridine | >10,000 | <0.1% | Negligible Cross-Reactivity |
Expert Interpretation: The hypothetical data suggest the antibody's epitope recognition is heavily dependent on the chloro group at position 6 and the overall scaffold structure. The moderate cross-reactivity with the positional isomer (Derivative 3) indicates that while the presence of the chloro and methyl groups is important, their exact spatial arrangement is also a key factor in antibody recognition. The low cross-reactivity with the de-chlorinated and oxidized metabolites (Derivatives 1 and 2) is a favorable outcome for developing a specific TDM assay.
Experimental Protocols
The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental execution. Here are detailed protocols for the recommended primary and secondary assessment methods.
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol is designed to determine the IC50 values for the target analyte and a panel of potential cross-reactants.
Caption: Workflow for the competitive ELISA protocol.
Methodology:
-
Plate Coating:
-
Dilute a protein-conjugate of the target analyte (e.g., Target-BSA) to 1-5 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C. Causality: This step immobilizes the competitor molecule, which is essential for the competitive format.[5]
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of Blocking Buffer (5% non-fat dry milk or BSA in PBST).
-
Incubate for 1-2 hours at room temperature (RT). Causality: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[3]
-
-
Competition:
-
Prepare serial dilutions of the target analyte and each test compound in Assay Buffer (PBST with 1% BSA). A typical range is 0.01 to 10,000 nM.
-
Add 50 µL of each dilution to the appropriate wells.
-
Prepare the primary antibody at a pre-determined optimal dilution (the concentration that gives ~80-90% of the maximum signal) in Assay Buffer.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1-2 hours at RT with gentle shaking. Causality: During this step, the free analyte (target or cross-reactant) competes with the coated analyte for binding to the limited amount of primary antibody.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at RT.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Stop the reaction by adding 50 µL of 1 M H2SO4.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 for each compound.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a framework for detailed kinetic characterization of antibody-analyte interactions.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the primary antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target level of 5,000-10,000 Response Units (RU). Causality: Immobilizing the antibody, rather than the small molecule, is often preferred to avoid steric hindrance and ensure the small molecule is presented in a solution phase, mimicking its native state.[6][10]
-
-
Analyte Preparation:
-
Prepare serial dilutions of the target analyte and any significant cross-reactants (identified by ELISA) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would span from 0.1x to 10x the expected KD.
-
-
Binding Analysis:
-
Perform a kinetic analysis by injecting the prepared analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Each cycle should consist of:
-
Association: Injection of the analyte for a set time (e.g., 120 seconds) to monitor binding.
-
Dissociation: Flow of running buffer for a set time (e.g., 300 seconds) to monitor the release of the analyte.
-
Regeneration: Injection of a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove any remaining bound analyte.
-
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7][9]
-
Conclusion
A thorough evaluation of antibody cross-reactivity is not merely a validation step but a cornerstone of reliable immunoassay development for small molecule therapeutics like 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. By employing a systematic approach that combines high-throughput screening via competitive ELISA with detailed kinetic analysis using SPR, researchers can gain a comprehensive understanding of an antibody's specificity profile. This ensures the development of robust, accurate, and trustworthy assays that can confidently guide critical decisions in drug development and clinical research. The protocols and frameworks provided in this guide offer a self-validating system to achieve this goal, grounded in established scientific principles.
References
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MDPI. Small Molecule Immunosensing Using Surface Plasmon Resonance. Available from: [Link]
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Rapid Novor. SPR for Characterizing Biomolecular Interactions. Available from: [Link]
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MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]
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Pharmaceutical Society of Japan. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]
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PubMed Central (NIH). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
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PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
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A Comparative Guide to the Synthetic Validation of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles and enhanced biological activity. Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and modulators of various other biological targets. The specific compound, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, is a key intermediate for the synthesis of a diverse range of potentially therapeutic molecules. The validation of a robust and efficient synthetic route to this intermediate is therefore of critical importance for advancing drug development programs.
This guide provides an in-depth comparison of a primary proposed synthetic route to 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, based on a validated synthesis of its bromo-analogue, and a viable alternative strategy, the Batcho-Leimgruber synthesis. The discussion will focus on the rationale behind the chosen methodologies, a comparative analysis of their respective advantages and disadvantages, and detailed experimental protocols to facilitate their implementation in a research setting.
Primary Synthetic Route: A Multi-step Synthesis from 2-chloro-5-methylpyridine
This proposed route is adapted from a well-documented synthesis of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine. The strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The choice of starting with the appropriately substituted chloropyridine is a key design element, aiming for a convergent and scalable synthesis.
Causality Behind Experimental Choices
The initial oxidation of the pyridine nitrogen is a crucial activation step. The resulting N-oxide directs the subsequent nitration to the C4 position, a consequence of the electronic effects of the N-oxide group. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) constructs the enamine side chain, which is the precursor to the pyrrole ring. The final reductive cyclization is a robust and high-yielding method for the formation of the indole and azaindole ring systems.
Experimental Workflow
Caption: Proposed primary synthetic route to 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-chloro-5-methylpyridine 1-oxide
-
To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2-chloro-5-methyl-4-nitropyridine 1-oxide
-
Add 2-chloro-5-methylpyridine 1-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Carefully warm the mixture and stir until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give the crude product, which can be purified by column chromatography.
Step 3: Synthesis of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Dissolve 2-chloro-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and use the crude product directly in the next step.
Step 4: Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
To a solution of the crude (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in acetic acid, add iron powder.
-
Heat the mixture and stir vigorously until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Alternative Synthetic Route: The Batcho-Leimgruber Synthesis
The Batcho-Leimgruber indole synthesis is a powerful and widely used method for the preparation of indoles and azaindoles.[1] This route offers a different strategic approach, starting from a nitropyridine derivative and constructing the pyrrole ring in a two-step sequence involving enamine formation and reductive cyclization.
Causality Behind Experimental Choices
This method leverages the acidity of the methyl group ortho to the nitro group in the pyridine ring. The condensation with DMF-DMA forms a stable enamine intermediate. This intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which then intramolecularly attacks the enamine to form the pyrrole ring. This method is often high-yielding and can be performed in a one-pot fashion.
Experimental Workflow
Caption: Alternative Batcho-Leimgruber synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2-chloro-5-methylpyridin-4-yl)-N,N-dimethylethenamine
-
A mixture of 2-chloro-5-methyl-4-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine (as a catalyst) in DMF is heated.
-
The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
-
The crude enamine is dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
A reducing agent is added. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.
-
The reaction mixture is stirred at an appropriate temperature until the reduction and cyclization are complete (monitor by TLC).
-
The catalyst is removed by filtration, and the filtrate is concentrated.
-
The residue is worked up by partitioning between an organic solvent and water, followed by drying and concentration of the organic layer.
-
The final product is purified by column chromatography.
Comparative Analysis of the Synthetic Routes
| Feature | Primary Route (from 2-chloro-5-methylpyridine) | Alternative Route (Batcho-Leimgruber) |
| Starting Material | 2-chloro-5-methylpyridine | 2-chloro-5-methyl-4-nitropyridine |
| Number of Steps | 4 | 2 (potentially one-pot) |
| Key Transformations | N-oxidation, Nitration, Enamine formation, Reductive cyclization | Enamine formation, Reductive cyclization |
| Reagents & Conditions | m-CPBA, H2SO4/HNO3, DMF-DMA, Fe/AcOH. Requires handling of strong acids and oxidants. | DMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H2NNH2, Pd/C, H2). Potentially milder conditions. |
| Potential Yield | Moderate to good overall yield, based on the bromo-analogue synthesis. | Often high yielding. |
| Scalability | Generally scalable, though nitration can be challenging on a large scale. | Readily scalable and has been used in industrial settings.[1] |
| Purification | Multiple purification steps may be required. | Fewer purification steps, especially if run as a one-pot procedure. |
Conclusion and Recommendations
Both the primary proposed route and the alternative Batcho-Leimgruber synthesis represent viable strategies for the preparation of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
The primary route , while involving more steps, is based on a well-established and thoroughly documented procedure for a very close analogue. This provides a high degree of confidence in its feasibility. The individual steps are standard transformations in organic synthesis, making the route accessible to most chemistry laboratories. However, the use of strong acids and oxidizing agents in the nitration step requires careful handling and may present challenges for large-scale synthesis.
The Batcho-Leimgruber synthesis offers a more convergent and potentially more efficient alternative. With fewer steps and the possibility of a one-pot procedure, it is an attractive option for rapid synthesis. This method is also known for its high yields and scalability. The main consideration for this route is the availability and synthesis of the starting material, 2-chloro-5-methyl-4-nitropyridine.
For initial laboratory-scale synthesis and validation, the primary route is recommended due to the detailed existing literature on the analogous bromo-compound. For process development and larger-scale production, the Batcho-Leimgruber synthesis is likely to be the more efficient and economical choice, provided the starting material is readily accessible.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the desired scale, available resources, and the importance of factors such as step economy and reagent safety. This guide provides the necessary framework and detailed protocols to enable researchers to make an informed decision and successfully validate a synthetic route to the valuable intermediate, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
References
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Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302973. [Link]
- Leimgruber, W., & Batcho, A. D. (1982). U.S. Patent No. 4,332,942. Washington, DC: U.S.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
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Cacchi, S., & Fabrizi, G. (2005). The Larock indole synthesis. Chemical Reviews, 105(7), 2873-2920. [Link]
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A Comparative Guide to Cytotoxicity Assays for Novel 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, with a significant attrition rate during preclinical development.[1] A primary reason for this failure is unforeseen toxicity. Therefore, early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering a practical framework for researchers, scientists, and drug development professionals working with novel 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine compounds. This class of heterocyclic compounds has garnered interest for its potential therapeutic applications, including as kinase inhibitors for cancer and anti-inflammatory agents.[2][3] Understanding their interaction with biological systems, specifically their potential to induce cell death, is a critical step in their development as safe and effective drugs.
This guide will delve into the mechanistic underpinnings of commonly employed cytotoxicity assays, compare their relative strengths and weaknesses, and provide detailed, field-proven protocols to ensure robust and reproducible data generation. The focus is not merely on procedural steps but on the scientific rationale behind experimental choices, empowering researchers to design and execute cytotoxicity studies with confidence.
Pillar 1: Foundational Principles of In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are indispensable tools for gauging the toxic effects of chemical compounds on cells.[4] These assays function by measuring various indicators of cell health, such as membrane integrity, metabolic activity, and the activation of specific cell death pathways.[5] A multi-tiered approach, often combining different assay methodologies, is recommended to gain a comprehensive understanding of a compound's cytotoxic profile and to minimize the risk of false-negative results.[6]
The primary mechanisms of compound-induced cell death are necrosis and apoptosis.[7] Necrosis is a form of uncontrolled cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents.[5] In contrast, apoptosis is a highly regulated, programmed cell death process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes known as caspases.[8][9]
The choice of cytotoxicity assay should be guided by the specific research question and the anticipated mechanism of action of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine compounds. For instance, if the compounds are hypothesized to induce apoptosis, assays that specifically measure apoptotic markers would be most appropriate.
Pillar 2: A Comparative Analysis of Key Cytotoxicity Assays
Here, we compare three widely used cytotoxicity assays, each interrogating a different aspect of cellular health. The selection of these assays provides a multi-parametric view of cytotoxicity, from general metabolic viability to specific markers of membrane damage and apoptosis.
| Assay Principle | Measures | Advantages | Disadvantages | Best Suited For |
| MTT/MTS (Tetrazolium Reduction) | Metabolic activity (mitochondrial reductase function)[10] | High-throughput, cost-effective, well-established.[11] | Indirect measure of viability, potential for compound interference, requires solubilization of formazan crystals (MTT).[10] | Initial high-throughput screening of large compound libraries to identify "hits" with cytotoxic potential. |
| Lactate Dehydrogenase (LDH) Release | Loss of plasma membrane integrity[12][13] | Non-lytic, allows for kinetic measurements from the same cell population.[14] | Less sensitive than metabolic assays, background LDH in serum can interfere.[15] | Assessing compounds that induce necrosis or late-stage apoptosis where membrane integrity is compromised. |
| Caspase-Glo® 3/7 (Apoptosis) | Activity of executioner caspases-3 and -7[16][17] | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[18] | Only detects caspase-dependent apoptosis, may miss other cell death mechanisms. | Confirming an apoptotic mechanism of action for lead compounds identified in primary screens. |
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls, ensuring the generation of trustworthy and interpretable data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a workhorse for initial cytotoxicity screening. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19]
Experimental Workflow:
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (typically 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[5][12]
Biochemical Principle:
Caption: Principle of the LDH Cytotoxicity Assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have a "maximum LDH release" control where cells are lysed with a lysis buffer provided in the kit.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 3 minutes) to pellet any detached cells.[15]
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[15] This mixture typically contains lactate, NAD+, and a tetrazolium salt.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used to correct for background absorbance.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release Control Absorbance) / (Maximum LDH Release Control Absorbance - Spontaneous LDH Release Control Absorbance) x 100.
Caspase-Glo® 3/7 Assay
This luminescent assay provides a highly sensitive and specific measure of the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[17][21]
Apoptotic Signaling Pathway:
Caption: Simplified Apoptotic Signaling Cascade.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[18] Allow the reagent to equilibrate to room temperature.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
Conclusion: An Integrated Approach to Cytotoxicity Assessment
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine compounds, a strategic and multi-faceted approach to cytotoxicity testing is essential. This guide has provided a comparative overview of three fundamental assays—MTT, LDH, and Caspase-Glo® 3/7—each offering unique insights into the potential toxicity of these compounds.
By understanding the principles, advantages, and limitations of each assay, and by adhering to robust, well-controlled protocols, researchers can generate high-quality, reliable data. This, in turn, will enable informed decision-making in the lead optimization process and ultimately contribute to the development of safer and more effective therapeutics. It is important to note that while some pyrrolopyridine derivatives have shown promising anticancer activity with selectivity towards cancer cells, others have exhibited cytotoxicity against non-cancerous cells.[22][23] Therefore, a thorough and differential cytotoxicity assessment is crucial.
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])
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In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])
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Cellular Apoptosis Assay of Breast Cancer - PubMed. (URL: [Link])
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Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (URL: [Link])
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])
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MTT Assay Protocol | Springer Nature Experiments. (URL: [Link])
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - ResearchGate. (URL: [Link])
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are cornerstones of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds upon the last to create a closed-loop system of safety and compliance.
Hazard Profile and Risk Assessment
Understanding the potential hazards of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from structurally similar chlorinated pyrrolopyridine derivatives.
Based on data for related compounds, 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine should be handled as a substance that is:
-
Potentially harmful if swallowed or inhaled. [5]
-
Capable of producing toxic gases upon combustion, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[6]
The presence of a chlorine atom is a critical factor for waste management. Chlorinated (or halogenated) organic compounds require specific disposal pathways, primarily because their incineration can produce corrosive acids and other hazardous byproducts that necessitate specialized flue gas scrubbing equipment.[7][8] Mixing this waste with non-halogenated solvents is a costly error, as it contaminates the entire batch, forcing the more expensive disposal route for a larger volume of waste.[9]
| Parameter | Guideline / Data | Source(s) |
| Probable Hazard Class | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, STOT SE (Respiratory) | [1][2][4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), lab coat | [1][2][6] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2][6] |
| Incompatible Waste Streams | Non-halogenated organic solvents, strong oxidizing agents | [2][9] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite) | [10][11] |
Step-by-Step Waste Collection and Segregation Protocol
Adherence to a systematic collection procedure is crucial to prevent accidental mixing of incompatible waste streams and to ensure the safety of both laboratory personnel and waste management professionals.
Step 1: Select an Appropriate Waste Container
-
Rationale: The container must be chemically resistant to the waste and prevent leakage or vapor release.
-
Procedure:
-
Obtain a dedicated, sealable hazardous waste container. Glass bottles or carboys are generally suitable for liquid waste.[12]
-
Ensure the container is clean, dry, and in good condition, with a tightly fitting, leak-proof cap.[9]
-
Do not use containers that previously held incompatible chemicals, such as strong acids or oxidizers.
-
Step 2: Label the Container Correctly and Completely
-
Rationale: Accurate labeling is a regulatory requirement and provides critical safety information for all personnel who may handle the container.
-
Procedure:
-
Before adding any waste, affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "Halogenated Organic Waste: Contains 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine ". If dissolved in a solvent, list all components and their approximate percentages.
-
Indicate the relevant hazard pictograms (e.g., irritant, health hazard).
-
Note the date when the first waste is added.
-
Step 3: Waste Segregation and Accumulation
-
Rationale: This is the most critical step to ensure proper and cost-effective final disposal.
-
Procedure:
-
Carefully transfer waste containing 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine into the labeled container using a funnel.
-
Crucially, ensure this container is used only for halogenated organic waste. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[9]
-
Keep the container securely closed at all times, except when adding waste.[9]
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[9]
-
Step 4: Temporary Storage in the Laboratory
-
Rationale: Safe storage minimizes the risk of spills, exposure, and fire.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated safety cabinet.[9]
-
Ensure the storage area has secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Keep the container away from heat, sparks, and open flames.[10][13]
-
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow from waste generation to its final, compliant disposal.
Caption: Disposal workflow for 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.[6]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[10][11] For solid spills, gently cover the material to prevent dust from becoming airborne.[6]
-
Clean Up: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[13][14] Place all material into a sealable, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The container with the spill cleanup materials must be disposed of as halogenated hazardous waste.[1]
Final Disposal by a Licensed Professional Service
Under no circumstances should 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine or its containers be disposed of in the regular trash or poured down the drain.[1][6][15] Drain disposal of chlorinated compounds is strictly prohibited as they can be toxic to aquatic life and may not be effectively removed by wastewater treatment facilities.[15]
The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[12][14] These services are equipped to transport and destroy the chemical waste in compliance with all local and national regulations, typically via high-temperature incineration with specialized equipment to handle the hazardous combustion byproducts.[2][6]
By adhering to these scientifically grounded and systematically validated procedures, you contribute to a culture of safety, protect our environment, and ensure that your research can proceed with integrity and responsibility.
References
-
PubChem. (n.d.). Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 6-Chloro-1H-pyrrolo(3,2-c)pyridine. National Center for Biotechnology Information. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
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PubChemLite. (n.d.). 1h-pyrrolo(3,2-c)pyridine, 6-chloro-3-((dimethylamino)methyl)-, dihydrochloride, hydrate. [Link]
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PubChemLite. (n.d.). 6-chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
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European Food Safety Authority (EFSA). (2016). Pyridine, pyrrole and quinoline derivatives (CG 28) for all animal species. EFSA Journal. [Link]
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Scribd. (n.d.). Chlorine Waste Disposal Strategies. [Link]
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ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. [Link]
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PubChemLite. (n.d.). 6-chloro-1h-pyrrolo[3,2-c]pyridine-7-carbonitrile. [Link]
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Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. [Link]
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MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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National Institutes of Health (NIH). (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]
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PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Tetrahydropyridinylpyrrolopyridine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
